molecular formula C12H10FN B080646 4'-Fluoro-[1,1'-biphenyl]-3-amine CAS No. 10540-45-1

4'-Fluoro-[1,1'-biphenyl]-3-amine

Cat. No.: B080646
CAS No.: 10540-45-1
M. Wt: 187.21 g/mol
InChI Key: ILWUJLSKEHCTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Fluoro-[1,1'-biphenyl]-3-amine is a high-purity chemical building block of significant interest in medicinal chemistry and materials science. Its core structure consists of a biphenyl scaffold, a privileged structure in drug discovery, strategically functionalized with a fluorine atom at the 4'-position and an amine group at the 3-position. The fluorine atom is a key modulator of a compound's physicochemical properties, influencing lipophilicity, metabolic stability, and membrane permeability through its strong electronegativity and small atomic radius. The primary amine group serves as a versatile handle for further synthetic elaboration, enabling the construction of amides, sulfonamides, imines, and heterocyclic systems.

Properties

IUPAC Name

3-(4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWUJLSKEHCTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382210
Record name 4'-Fluoro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10540-45-1
Record name 4'-Fluoro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10540-45-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-[1,1'-biphenyl]-3-amine is a fluorinated aromatic amine belonging to the biphenyl class of compounds. Its structure, featuring two phenyl rings linked by a single bond with fluorine and amine substituents, makes it a valuable building block and intermediate in medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter key physicochemical properties such as lipophilicity, metabolic stability, and binding interactions, making it a compound of interest for the development of novel pharmaceuticals.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a workflow diagram for its preparation.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for designing synthetic routes, predicting behavior in biological systems, and ensuring proper handling and storage.

PropertyValueSource
IUPAC Name 3-(4-fluorophenyl)anilinePubChem[3]
Synonyms 4'-Fluoro-biphenyl-3-ylamine, 3-Amino-4'-fluorobiphenylPubChem[3]
CAS Number 10540-45-1PubChem[3]
Molecular Formula C₁₂H₁₀FNPubChem[3]
Molecular Weight 187.21 g/mol PubChem[3]
Physical Form SolidSigma-Aldrich
Storage Conditions Room temperature, inert atmosphere, keep in dark placeSigma-Aldrich

Table 1: Key Chemical and Physical Properties of this compound.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most common and efficient method for synthesizing substituted biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[4]

Reaction: 3-Bromoaniline reacts with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base to yield the target compound.

Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura cross-coupling reactions.[4][7]

Materials and Reagents:

  • 3-Bromoaniline

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or similar Pd(0) or Pd(II) catalyst

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system (e.g., Toluene/Water or Dioxane/Water mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps and components of the Suzuki-Miyaura coupling reaction for the synthesis of the title compound.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_catalyst Catalytic System cluster_process Process cluster_product Final Product A 3-Bromoaniline P1 Reaction at 80-100°C (Inert Atmosphere) A->P1 B 4-Fluorophenylboronic acid B->P1 C Pd Catalyst (e.g., Pd(OAc)₂) C->P1 D Base (e.g., K₂CO₃) D->P1 E Solvent (e.g., Toluene/H₂O) E->P1 P2 Aqueous Workup (Extraction) P1->P2 P3 Purification (Chromatography) P2->P3 F This compound P3->F Drug_Development_Logic Conceptual Drug Development Pathway Start Starting Fragment (this compound) Synth Chemical Derivatization (e.g., Amidation, Sulfonylation) Start->Synth Library Compound Library Generation Synth->Library Screen High-Throughput Screening (e.g., Kinase Inhibition Assay) Library->Screen Hit Hit Identification Screen->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Synth Iterative Design Lead Lead Optimization (ADMET Properties) SAR->Lead Candidate Preclinical Candidate Lead->Candidate

References

A Comprehensive Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-3-amine (CAS Number 10540-45-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4'-Fluoro-[1,1'-biphenyl]-3-amine, a fluorinated biphenyl derivative with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and explores its potential biological significance based on structurally related compounds. While specific biological activity and signaling pathway data for this compound are limited, this guide offers insights into potential areas of investigation, particularly in the context of enzyme inhibition. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is an organic compound characterized by a biphenyl core structure with a fluorine atom at the 4'-position and an amine group at the 3-position.[1][2] These functional groups are expected to influence the molecule's polarity, lipophilicity, and potential for biological interactions.

PropertyValueReference(s)
CAS Number 10540-45-1[1]
Molecular Formula C₁₂H₁₀FN[2]
Molecular Weight 187.21 g/mol [1][2]
IUPAC Name This compound[3]
Synonyms 3-Amino-4'-fluorobiphenyl, 4'-Fluoro-3-biphenylamin[1]
Physical Form Solid[3]
Boiling Point 338.6 °C at 760 mmHg[2]
Density 1.161 g/cm³[2]
Storage Temperature Room temperature, in a dark, inert atmosphere[3]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[6][7]

Proposed Synthesis Route: Suzuki-Miyaura Coupling

A plausible and commonly employed synthetic route involves the coupling of 3-bromoaniline with 4-fluorophenylboronic acid.

G cluster_reactants Reactants cluster_reagents Reaction Conditions A 3-Bromoaniline C A->C + B 4-Fluorophenylboronic Acid B->C + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->C Base Base (e.g., K₂CO₃) Base->C Solvent Solvent (e.g., Toluene/Water) Solvent->C Product This compound C->Product Suzuki-Miyaura Coupling

Proposed synthesis of this compound.
Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.[8][9]

Materials:

  • 3-Bromoaniline (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromoaniline (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water to the flask. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to create an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical and Spectral Data

Data TypeDescription
¹H NMR The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.8 ppm) due to the coupling of protons on the two phenyl rings. The protons on the fluorinated ring will exhibit additional coupling with the fluorine atom.
¹³C NMR The carbon NMR spectrum will display signals for the 12 carbon atoms of the biphenyl core. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the carbons in the aminophenyl ring will be influenced by the electron-donating effect of the amine group. A reference to the 13C NMR chemical shifts for 3-Amino-4'-fluorobiphenyl is available on SpectraBase.[10]
¹⁹F NMR The fluorine NMR spectrum will show a single resonance for the fluorine atom, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
Mass Spectrometry The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 187. Key fragmentation patterns would likely involve the loss of HCN from the amine-bearing ring and potentially the loss of a fluorine radical, leading to characteristic fragment ions.[11]

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and associated signaling pathways of this compound is currently not available in the published literature. However, the structural motifs present in this molecule suggest potential areas for pharmacological investigation.

Structural Relationship to Bioactive Aminobiphenyls

The parent compound, 4-aminobiphenyl, is a known human carcinogen that undergoes metabolic activation to form DNA adducts, leading to bladder cancer.[12] The position of the amino group is critical for its carcinogenic activity. While 4-aminobiphenyl is a potent carcinogen, 2-aminobiphenyl is considered non-carcinogenic, and 3-aminobiphenyl is described as a weak carcinogen.[2] The introduction of a fluorine atom can significantly alter the metabolic fate and biological activity of a molecule. Therefore, the toxicological and pharmacological profile of this compound warrants experimental investigation.

Potential as an Enzyme Inhibitor

A study on structurally related (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives identified them as novel inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ).[13] HPTPβ is a receptor-type protein tyrosine phosphatase that plays a role in angiogenesis and vascular development, making it a potential target for anti-cancer therapies.

The general mechanism of HPTPβ inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the dephosphorylation of its natural substrates. This can disrupt downstream signaling pathways that are dependent on the phosphorylation state of key proteins.

G cluster_pathway Hypothetical HPTPβ Inhibition Pathway Inhibitor This compound (Hypothetical Inhibitor) HPTPb HPTPβ Enzyme Inhibitor->HPTPb Binds to active site Substrate Dephosphorylated Substrate HPTPb->Substrate Inhibits dephosphorylation HPTPb->Substrate Dephosphorylation Substrate_P Phosphorylated Substrate Substrate_P->HPTPb Normal Substrate Binding Downstream Downstream Signaling (e.g., Angiogenesis) Substrate->Downstream Inhibited Signaling

Hypothetical inhibition of HPTPβ signaling.

Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against HPTPβ or other protein tyrosine phosphatases. However, this remains a hypothesis that requires experimental validation through in vitro enzyme assays and cell-based studies.

Conclusion

This compound is a readily synthesizable compound with potential for further exploration in drug discovery and materials science. This guide has provided a comprehensive summary of its known properties and a detailed protocol for its preparation. While there is a lack of specific biological data, the structural relationship to known bioactive molecules suggests that this compound could be a valuable building block for the development of novel therapeutic agents, particularly enzyme inhibitors. Further research is warranted to fully elucidate its pharmacological and toxicological profile.

References

An In-depth Technical Guide to the Physical Properties of 3-amino-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-amino-4'-fluorobiphenyl. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document presents a combination of available data for the molecule and its close structural analogs. Furthermore, it furnishes detailed experimental protocols for the determination of these essential physicochemical parameters, which are crucial for research, process development, and drug discovery.

Core Physical and Chemical Properties

3-Amino-4'-fluorobiphenyl is an aromatic amine with the molecular formula C₁₂H₁₀FN. Its structure, featuring a biphenyl backbone with an amino group and a fluorine atom, dictates its chemical reactivity and physical behavior.

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₀FN[1]
Molecular Weight 187.22 g/mol [1]
Exact Mass 187.079727 g/mol [1]
CAS Number 10540-45-1 (hydrochloride salt)[2]

Tabulated Physical Property Data

The following tables summarize the available quantitative data for 3-amino-4'-fluorobiphenyl and its structurally similar compounds. The inclusion of data for analogs such as 4-amino-4'-fluorobiphenyl, 3-aminobiphenyl, and 4-fluorobiphenyl provides a valuable reference for predicting the properties of the title compound.

Table 1: Melting and Boiling Points

CompoundMelting Point (°C)Boiling Point (°C)
3-Amino-4'-fluorobiphenylNo experimental data availableNo experimental data available
4-Amino-4'-fluorobiphenyl119-121306.6 ± 17.0 (Predicted)[3]
3-Aminobiphenyl31-31.5[4]177-178[4]
4-Fluorobiphenyl75-79[5]283-284[5]
3-Amino-[1,1'-biphenyl]-4-ol198-202Not available

Table 2: Solubility

CompoundSolubility Profile
3-Amino-4'-fluorobiphenylExpected to be soluble in organic solvents such as alcohols, ethers, and benzene. Solubility in water is likely to be low, a characteristic of aromatic amines with increasing molecular weight[6].
4-Amino-4'-fluorobiphenylSlightly soluble in acetonitrile, chloroform, and dichloromethane[3].
Aromatic Amines (general)Generally soluble in organic solvents. Lower aliphatic amines show some water solubility due to hydrogen bonding, which decreases with increased molecular weight[6].

Table 3: Spectral Data Summary

Spectral Data3-Amino-4'-fluorobiphenyl
¹³C NMR Data available on SpectraBase (requires account for full spectrum access)[1].
¹H NMR No experimental spectrum found.
¹⁹F NMR No experimental spectrum found.
IR Spectroscopy No experimental spectrum found. Characteristic absorptions for a primary aromatic amine are expected.
Mass Spectrometry No experimental spectrum found.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of 3-amino-4'-fluorobiphenyl.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity. The capillary method is a widely used and reliable technique.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered 3-amino-4'-fluorobiphenyl is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) near the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid is observed and the temperature at which the last solid particle melts are recorded. The melting point is reported as this range.

Melting_Point_Determination cluster_workflow Melting Point Determination Workflow prep Sample Preparation: Pack capillary tube setup Apparatus Setup: Place in Mel-Temp prep->setup heat Heating: Controlled rate setup->heat observe Observation: Record T_initial and T_final heat->observe report Report: Melting point range observe->report

Capillary Method for Melting Point Determination
Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

  • Equilibration: An excess amount of 3-amino-4'-fluorobiphenyl is added to a known volume of the solvent in a sealed vial. The vial is then agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved 3-amino-4'-fluorobiphenyl in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy, against a standard curve.

Solubility_Determination cluster_workflow Shake-Flask Solubility Workflow equilibrate Equilibration: Excess solid in solvent separate Phase Separation: Centrifuge or settle equilibrate->separate sample Sampling & Filtration: Withdraw and filter supernatant separate->sample quantify Quantification: HPLC-UV or UV-Vis sample->quantify

Shake-Flask Method for Solubility Determination
pKa Determination (Potentiometric Titration)

The pKa value is a measure of the acidity of a compound and is critical for understanding its behavior in different pH environments.

Methodology:

  • Solution Preparation: A precisely weighed amount of 3-amino-4'-fluorobiphenyl is dissolved in a suitable solvent system (e.g., a water-methanol mixture).

  • Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing for equilibration.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

pKa_Determination cluster_workflow Potentiometric Titration for pKa prepare Solution Preparation titrate Titration with Standard Acid prepare->titrate record Record pH vs. Volume titrate->record analyze Plot Titration Curve & Determine pKa record->analyze

Potentiometric Titration for pKa Determination

Predicted Spectral Characteristics

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 6.5-8.0 ppm) due to the protons on the two phenyl rings. The protons of the amino group may appear as a broad singlet.

  • ¹³C NMR: The spectrum will display 12 distinct signals for the carbon atoms of the biphenyl system. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling pattern providing information about its electronic environment[7][8][9].

Infrared (IR) Spectroscopy

The IR spectrum of 3-amino-4'-fluorobiphenyl is predicted to exhibit the following characteristic absorption bands for a primary aromatic amine:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group[1][10].

  • N-H Bending (Scissoring): A medium to strong absorption between 1580 and 1650 cm⁻¹[1].

  • C-N Stretching: A strong band in the range of 1250-1335 cm⁻¹ for the aromatic amine C-N bond[1][10].

  • C-F Stretching: A strong absorption typically observed in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for 3-amino-4'-fluorobiphenyl would be observed at an m/z of 187. The fragmentation pattern would likely involve the loss of small molecules such as HCN and H₂ from the amino group, as well as fragmentation of the biphenyl ring system. The presence of a fluorine atom will influence the fragmentation pathways[11][12].

Conclusion

This technical guide has synthesized the available information on the physical properties of 3-amino-4'-fluorobiphenyl, leveraging data from closely related analogs where direct experimental values are absent. The detailed experimental protocols provided serve as a practical resource for researchers to determine these crucial parameters in the laboratory. A thorough understanding and experimental determination of these properties are fundamental for the successful application of 3-amino-4'-fluorobiphenyl in drug development and other scientific research.

References

4'-Fluoro-[1,1'-biphenyl]-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4'-Fluoro-[1,1'-biphenyl]-3-amine, a biphenyl amine derivative of interest in medicinal chemistry and materials science.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₀FN
Molecular Weight 187.21 g/mol
IUPAC Name 3-(4-fluorophenyl)aniline
CAS Number 10540-45-1
Synonyms 4'-Fluoro-biphenyl-3-ylamine, 3-amino-4'-fluorobiphenyl

Synthesis and Characterization

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl linkages.[1][2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure for the synthesis of this compound from 3-bromoaniline and (4-fluorophenyl)boronic acid.

Materials:

  • 3-bromoaniline

  • (4-fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromoaniline (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture of toluene, 1,4-dioxane, and water.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 90°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point Analysis: To assess the purity of the compound.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and characterization of this compound.

Synthesis_Workflow Reactants Reactants: 3-bromoaniline (4-fluorophenyl)boronic acid Coupling Suzuki-Miyaura Coupling Reactants->Coupling Catalyst Catalyst System: Pd(OAc)₂ PPh₃ K₂CO₃ Catalyst->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure Product: This compound Purification->Product Analysis Characterization: NMR, MS, Melting Point Product->Analysis

Caption: Workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to a Key Fluorinated Aniline Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of a crucial fluorinated aniline derivative for professionals in drug development and scientific research. The initially requested compound, 3-(4-fluorophenyl)aniline, is correctly identified by its IUPAC name 4'-fluoro-[1,1'-biphenyl]-3-amine. However, publicly available, in-depth technical data and experimental protocols for this specific molecule are scarce. In contrast, the structurally related and commercially significant compound, 3-Fluoro-4-morpholinoaniline, is a well-documented and vital intermediate in the synthesis of the antibiotic Linezolid. Recognizing its importance to the target audience, this whitepaper will focus on 3-Fluoro-4-morpholinoaniline, detailing its physicochemical properties, synthesis protocols, and its pivotal role in the development of oxazolidinone antibiotics.

Introduction and Nomenclature

The compound specified as "3-(4-fluorophenyl)aniline" is systematically named This compound according to IUPAC nomenclature.[1] Its chemical structure consists of a biphenyl core with a fluorine atom on one phenyl ring and an amino group on the other. While this compound is commercially available, comprehensive technical literature, including detailed experimental protocols and biological pathway information, is not widely available.

Given the shared core requirements of researchers and drug development professionals for well-characterized chemical intermediates, this guide will pivot to an in-depth analysis of 3-Fluoro-4-morpholinoaniline (CAS 93246-53-8). This compound is of high interest due to its established role as a key precursor in the synthesis of Linezolid, a critical antibiotic for treating serious Gram-positive bacterial infections.[2] 3-Fluoro-4-morpholinoaniline is a fluorinated aniline linked to a morpholine ring, a heterocyclic moiety common in bioactive molecules.[3][4]

Physicochemical and Quantitative Data

A summary of the key physical and chemical properties of 3-Fluoro-4-morpholinoaniline is presented below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₀H₁₃FN₂O[2]
Molecular Weight 196.22 g/mol [2][5]
Appearance Off-white to brown crystalline powder[2]
Melting Point 121-123 °C[2][3][6]
Boiling Point 364.9 ± 42.0 °C at 760 mmHg[2][6]
Density 1.2 ± 0.1 g/cm³[2][6]
Flash Point 174.5 ± 27.9 °C[2][6]
Purity >98%[4]

Experimental Protocols: Synthesis of 3-Fluoro-4-morpholinoaniline

The synthesis of 3-Fluoro-4-morpholinoaniline is a critical process for the manufacturing of Linezolid. The most common and industrially scalable method involves the reduction of a nitro-group precursor, 4-(2-fluoro-4-nitrophenyl)morpholine. Below are detailed protocols for this key transformation.

Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group to an amine.

  • Materials:

    • 4-(2-fluoro-4-nitrophenyl)morpholine

    • Ethanol (EtOH)

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂)

    • Celite or Kieselguhr for filtration

  • Protocol:

    • Dissolve 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent, e.g., 42.6 g, 0.19 mol) in ethanol (e.g., 1.2 L) in a suitable hydrogenation vessel.[6]

    • Add 10% Palladium on carbon catalyst (e.g., 4 g paste).[6]

    • Place the reaction suspension under a hydrogen atmosphere (approximately 1 atm).[6]

    • Stir the mixture vigorously at room temperature for 18 hours or until reaction completion is confirmed by TLC or HPLC analysis.[6]

    • Upon completion, filter the reaction mixture through a pad of Celite or Kieselguhr to remove the palladium catalyst.[6]

    • Wash the filter cake with additional ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield 3-Fluoro-4-morpholinoaniline as a solid.[6] A quantitative yield is often reported for this step.[6]

Transfer hydrogenation offers an alternative to using pressurized hydrogen gas, employing a hydrogen donor like ammonium formate.

  • Materials:

    • 4-(2-fluoro-4-nitrophenyl)morpholine

    • Ammonium formate

    • Palladium on carbon (10% Pd/C)

    • Ethyl acetate or a mixture of THF and Methanol

  • Protocol:

    • To a reaction vessel, add 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent, e.g., 40 g, 177 mmol), ammonium formate (e.g., 50 g, 793 mmol), and 10% Pd/C (e.g., 4.0 g) in ethyl acetate (e.g., 200 mL).[6]

    • Heat the mixture with stirring at 45-50°C for approximately 8 hours, monitoring the reaction by TLC.[6]

    • After the reaction is complete, cool the mixture and filter to remove the catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.[6] This method has reported yields of around 95%.[6]

Role in Pharmaceutical Synthesis and Biological Pathways

The primary and most significant application of 3-Fluoro-4-morpholinoaniline is its function as a key building block in the synthesis of Linezolid.[2] Linezolid is an oxazolidinone-class antibiotic effective against resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][7]

The synthesis of Linezolid from 3-Fluoro-4-morpholinoaniline involves the formation of an amide bond followed by cyclization to create the core oxazolidinone ring structure.

G A 3-Fluoro-4-morpholinoaniline C Ring Opening A->C B Chiral Side-Chain Precursor ((S)-glycidyl butyrate or similar) B->C D N-Substituted Intermediate C->D E Cyclization (e.g., with phosgene equivalents) D->E F N-Acetylation E->F G Linezolid (Final Product) F->G

Caption: Convergent synthesis workflow for Linezolid.

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. This mechanism is distinct from many other protein synthesis inhibitors that act during the elongation phase.

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->30S_subunit fMet-tRNA fMet-tRNA fMet-tRNA->30S_subunit Linezolid Linezolid Linezolid->50S_subunit Inhibition Inhibition Linezolid->Inhibition Protein_Synthesis Protein Synthesis (Elongation) Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex

Caption: Linezolid's mechanism of action on bacterial protein synthesis.

Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial first step in bacterial protein synthesis.[] This unique mechanism of action contributes to its low incidence of cross-resistance with other antibiotic classes.[7]

Conclusion

While the initially requested compound, this compound, is a valid chemical entity, the lack of extensive public data limits its immediate utility as a subject for an in-depth technical guide. Conversely, 3-Fluoro-4-morpholinoaniline stands out as a fluorinated intermediate of paramount importance in pharmaceutical manufacturing. Its well-documented synthesis and critical role in producing the antibiotic Linezolid make it a subject of significant interest to researchers, scientists, and drug development professionals. The detailed protocols and pathway visualizations provided in this guide offer valuable technical insights for professionals working in the field of medicinal chemistry and antibiotic development.

References

solubility of 4'-Fluoro-[1,1'-biphenyl]-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4'-Fluoro-[1,1'-biphenyl]-3-amine in Organic Solvents

Introduction

This compound, with the CAS number 10540-45-1, is a fluorinated aromatic amine that serves as a crucial building block in various fields, including medicinal chemistry and materials science.[1][2] Its biphenyl scaffold, combined with the electronic properties of the fluorine atom and the reactive potential of the amine group, makes it a valuable intermediate in the synthesis of complex organic molecules.[2] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₁₂H₁₀FNPubChem[1]
Molecular Weight 187.21 g/mol PubChem[1]
IUPAC Name 3-(4-fluorophenyl)anilinePubChem[1]
Physical Form SolidSigma-Aldrich
Storage Temperature Room temperature, in a dark place under inert atmosphereSigma-Aldrich

Theoretical Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound features both polar and non-polar characteristics:

  • Non-polar component : The biphenyl ring system is inherently non-polar and lipophilic.

  • Polar component : The amine (-NH₂) group is polar and capable of acting as a hydrogen bond donor.

  • Modulating component : The fluorine atom is highly electronegative but, due to its small size, it generally increases the lipophilicity of the molecule.[2]

Given this structure, this compound is expected to be poorly soluble in water. However, it is anticipated to exhibit good solubility in a range of common organic solvents, particularly those that are polar aprotic (e.g., acetone, ethyl acetate) or polar protic (e.g., ethanol). The presence of the basic amine group suggests that the compound will be soluble in acidic aqueous solutions due to the formation of a water-soluble salt.[4][5]

Solubility Data of a Structurally Related Compound

While specific quantitative data for this compound is scarce, data for (±)-Flurbiprofen, a structurally related biphenyl derivative, can offer some insight. (±)-Flurbiprofen also contains a fluoro-biphenyl core. The following table summarizes its solubility in several common solvents.

SolventSolubility (approximate)Reference
Ethanol25 mg/mLCayman Chemical[6]
Dimethylformamide (DMF)25 mg/mLCayman Chemical[6]
Dimethyl sulfoxide (DMSO)10 mg/mLCayman Chemical[6]
PBS (pH 7.2)0.9 mg/mLCayman Chemical[6]

Note: This data is for a structurally related compound and should be used for estimation purposes only. Experimental determination is necessary for precise solubility values of this compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is essential. The following sections detail both a qualitative and a quantitative method for assessing the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid, preliminary assessment of solubility in various solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent.

Methodology:

  • Place approximately 25 mg of this compound into a small test tube.[7]

  • Add 0.75 mL of the selected organic solvent in small portions.[7]

  • After each addition, shake the test tube vigorously for at least 60 seconds.[7][8]

  • Observe the mixture. If the solid dissolves completely, it is classified as soluble. If some solid remains, it is partially soluble or insoluble.[8]

  • This process can be systematically applied to a range of solvents to create a qualitative solubility profile.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • High-purity organic solvents

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid ensures that saturation is achieved.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed at the set temperature for the solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved microcrystals.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis: Determine the concentration of the diluted sample using a pre-calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate the key logical relationships and workflows discussed in this guide.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Polar_Solute Polar (e.g., Amine Group) Polar_Solvent Polar Solvent (e.g., Ethanol) Polar_Solute->Polar_Solvent Dissolves Nonpolar_Solvent Non-Polar Solvent (e.g., Hexane) Polar_Solute->Nonpolar_Solvent Insoluble Nonpolar_Solute Non-Polar (e.g., Biphenyl Core) Nonpolar_Solute->Polar_Solvent Insoluble Nonpolar_Solute->Nonpolar_Solvent Dissolves

Caption: The "Like Dissolves Like" principle of solubility.

G A 1. Prepare Supersaturated Slurry (Excess solid in solvent) B 2. Equilibrate (Constant T°, 24-48h shaking) A->B C 3. Sample & Filter Supernatant (Remove undissolved solid) B->C D 4. Dilute Sample (Prepare for analysis) C->D E 5. Analyze Concentration (e.g., HPLC, UV-Vis) D->E F 6. Calculate Solubility (Concentration x Dilution Factor) E->F

Caption: Workflow for quantitative solubility determination.

References

An In-depth Technical Guide to the Safety and Hazards of 4'-Fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 4'-Fluoro-[1,1'-biphenyl]-3-amine (CAS No. 10540-45-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound.

Chemical Identification

IdentifierValue
IUPAC Name 3-(4-fluorophenyl)aniline[1]
Synonyms 4'-Fluoro-biphenyl-3-ylamine, 3-amino-4'-fluorobiphenyl[1]
CAS Number 10540-45-1[1]
Molecular Formula C₁₂H₁₀FN[1]
Molecular Weight 187.21 g/mol [1]
Chemical Structure (Image of the chemical structure of this compound)

Hazard Identification and Classification

GHS Classification:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For this compound, the following classifications have been reported.[1] It is important to note that the percentage of notifications providing a specific hazard statement can vary, indicating that classification may differ between suppliers.

Hazard ClassHazard CategoryHazard StatementPercentage of Notifications
Acute Toxicity, OralCategory 4H302: Harmful if swallowed50%[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin50%[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation100%[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation100%[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled50%[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation100%[1]

GHS Pictograms:

Irritant

Irritant[1]

Signal Word: Warning[1]

Precautionary Statements:

A comprehensive set of precautionary statements should be followed to ensure safe handling of this compound. These include measures for prevention, response, storage, and disposal.

TypePrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P271: Use only outdoors or in a well-ventilated area.[2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Limited quantitative toxicological data is publicly available for this compound. The GHS classification of "Harmful if swallowed, in contact with skin, or if inhaled" is based on predictions or data from similar compounds.

Acute Effects:

  • Oral: Harmful if swallowed.[1] Ingestion may cause irritation to the gastrointestinal tract.

  • Dermal: Harmful in contact with skin.[1] Causes skin irritation.[1]

  • Inhalation: Harmful if inhaled.[1] May cause respiratory irritation.[1]

  • Eye: Causes serious eye irritation.[1]

Chronic Effects:

  • There is no specific information available regarding the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound. However, some biphenyl amines are known to be carcinogenic, and therefore, this compound should be handled with caution. For instance, 3-Aminobiphenyl is classified as a substance that may cause cancer.[3]

Physical and Chemical Properties

PropertyValueSource
Physical Form Solid
Molecular Weight 187.21 g/mol [1]
Purity 97%

Note: Detailed information on properties like melting point, boiling point, and solubility is not consistently available in the searched resources.

Fire and Explosion Hazards

Information regarding the flammability of this compound is limited. However, like many organic compounds, it is expected to be combustible.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides.

Reactivity and Stability

  • Reactivity: No specific reactivity data is available. It is important to avoid contact with strong oxidizing agents.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Keep in a dark place and under an inert atmosphere.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, the hazard classifications suggest that standard OECD (Organisation for Economic Co-operation and Development) guidelines for acute toxicity testing would be appropriate for generating such data.

Example of a General Protocol for Acute Oral Toxicity (based on OECD Guideline 423):

  • Objective: To determine the acute oral toxicity of the test substance.

  • Test Animals: Typically, female rats are used.

  • Procedure:

    • A single dose of the substance is administered orally to a group of animals.

    • The animals are observed for a period of 14 days for signs of toxicity and mortality.

    • Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Body weight is recorded weekly.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 (median lethal dose) is estimated based on the mortality data.

Visualization of Safety Workflow

The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound in a research setting.

G Figure 1: Risk Assessment and Safe Handling Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_handling Safe Handling & Disposal cluster_emergency Emergency Procedures A Identify Hazards (GHS Classification) B Review Toxicological Data (Acute & Chronic) A->B C Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) B->C D Characterize Risk C->D E Engineering Controls (Fume Hood) D->E F Administrative Controls (SOPs, Training) D->F G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->G E->F F->G H Weighing & Transfer (in ventilated enclosure) G->H I Reaction Setup & Workup (in fume hood) H->I J Waste Disposal (approved waste container) I->J M Fire Response K Spill Response L First Aid (Eye Wash, Safety Shower) K->L

Figure 1: Risk Assessment and Safe Handling Workflow

This guide provides a summary of the available safety and hazard information for this compound. It is crucial for all personnel handling this chemical to be thoroughly familiar with this information and to adhere to all recommended safety procedures. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

An In-depth Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-3-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4'-Fluoro-[1,1'-biphenyl]-3-amine is a fluorinated biphenyl amine derivative of significant interest in medicinal chemistry and materials science. Its structural motif is a key building block in the development of various biologically active compounds and functional materials. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a detailed synthesis protocol, tailored for researchers, scientists, and drug development professionals.

Commercial Availability

This compound and its hydrochloride salt are available from several commercial chemical suppliers. These compounds are typically offered in various purities and quantities to suit a range of research and development needs.

Table 1: Commercial Suppliers of this compound and its Hydrochloride Salt

SupplierProduct NameCAS NumberNotes
Sigma-AldrichThis compound10540-45-1Available with a typical purity of 97%.
AOBChemThis compound10540-45-1Offered as a solid.
ChemBridgeThis compound hydrochloride1211678-27-1Available in various quantities.[1]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. Key data is summarized in the tables below.

Table 2: General Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₀FNPubChem[2]
Molecular Weight187.21 g/mol PubChem[2]
IUPAC Name3-(4-fluorophenyl)anilinePubChem[2]
Physical FormSolidSigma-Aldrich
Storage ConditionsKeep in dark place, inert atmosphere, room temperature.Sigma-Aldrich

Table 3: Spectroscopic Data Summary

Spectroscopy TypeCharacteristic Peaks/Signals
IR (Infrared) Primary aromatic amines typically show two N-H stretching bands between 3500-3300 cm⁻¹ (asymmetric and symmetric) and a C-N stretching band between 1340-1250 cm⁻¹. The presence of the aromatic rings will also result in C=C stretching bands around 1600-1450 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. The C-F bond will have a strong absorption in the 1300-1000 cm⁻¹ region.
¹H NMR (Proton Nuclear Magnetic Resonance) The spectrum is expected to show complex multiplets in the aromatic region (approx. 6.5-7.5 ppm). The protons on the aminophenyl ring will be in a different chemical environment than those on the fluorophenyl ring. The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The spectrum will display 12 distinct signals for the carbon atoms of the biphenyl system. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF). The carbons attached to the amino group will also have characteristic chemical shifts.
Mass Spectrometry (MS) The molecular ion peak (M⁺) is expected at m/z = 187.21. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the biphenyl bond.

Synthesis Methodology

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and high-yielding reaction forms the carbon-carbon bond between the two phenyl rings.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 3-bromoaniline and 4-fluorophenylboronic acid.

Materials:

  • 3-Bromoaniline

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromoaniline (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup and Purification Reactants 3-Bromoaniline + 4-Fluorophenylboronic Acid Reaction_Vessel Reflux under Inert Atmosphere Reactants->Reaction_Vessel Catalyst Pd(OAc)₂ + PPh₃ Catalyst->Reaction_Vessel Base_Solvent K₂CO₃ in Toluene/Ethanol Base_Solvent->Reaction_Vessel Extraction Ethyl Acetate Extraction & Washing Reaction_Vessel->Extraction Cooling Drying Drying with MgSO₄ Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: General workflow for the synthesis of this compound.

Disclaimer: The provided experimental protocol is a general representation and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should always be taken when handling chemicals.

References

The Advent and Evolution of Fluorinated Biphenylamines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, historical milestones, and therapeutic applications of fluorinated biphenylamines, a cornerstone of modern medicinal chemistry.

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a pivotal strategy in contemporary drug discovery, profoundly enhancing pharmacological properties such as metabolic stability, binding affinity, and bioavailability. Among the myriad of fluorinated scaffolds, fluorinated biphenylamines have emerged as a particularly fruitful area of research, leading to the development of life-saving therapeutics. This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of fluorinated biphenylamines, with a focus on key drug molecules that have revolutionized cancer therapy. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Historical Perspective and the Dawn of Synthesis

The journey of fluorinated biphenylamines is intrinsically linked to the broader history of organofluorine chemistry and the development of robust carbon-nitrogen bond-forming reactions. While the precise first synthesis of a simple fluorinated biphenylamine is not extensively documented in early literature, the foundational reactions that enable their creation have a rich history.

Early approaches to constructing the biphenylamine core relied on classical methods that often required harsh reaction conditions. The Ullmann condensation , first reported in the early 20th century, provided one of the earliest methods for forming aryl-nitrogen bonds. This copper-catalyzed reaction, typically requiring high temperatures, involves the coupling of an aryl halide with an amine. While historically significant, the Ullmann condensation often suffers from limitations in substrate scope and functional group tolerance.

A paradigm shift in the synthesis of aryl amines, including fluorinated biphenylamines, arrived with the advent of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination , which gained prominence in the mid-1990s, revolutionized the formation of carbon-nitrogen bonds.[1] This versatile and highly efficient method allows for the coupling of a wide array of aryl halides and sulfonates with various amines under relatively mild conditions, offering significantly improved yields and functional group compatibility compared to older methods.[1] The development of sophisticated phosphine ligands has been instrumental in the evolution of the Buchwald-Hartwig amination, enabling the synthesis of increasingly complex molecular architectures.[1]

Key Synthetic Methodologies

The synthesis of fluorinated biphenylamines typically involves two key bond formations: the construction of the biphenyl core and the formation of the amine linkage. Modern synthetic strategies often employ a combination of palladium-catalyzed cross-coupling reactions to achieve these transformations with high efficiency and selectivity.

Ullmann Condensation

Historically, the Ullmann condensation was a primary method for the synthesis of diaryl amines. The reaction involves the copper-catalyzed coupling of an aryl halide with an aniline derivative.

General Experimental Protocol for Ullmann Condensation:

A mixture of the fluorinated aryl halide (1.0 eq.), the aniline (1.0-1.2 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.) and a ligand such as 1,10-phenanthroline (0.2 eq.) in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated at high temperatures (typically 120-180 °C) for several hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for the synthesis of aryl amines due to its mild reaction conditions and broad substrate scope. This palladium-catalyzed reaction can be used to couple a fluorinated aryl halide with an aniline or vice versa.

General Experimental Protocol for Buchwald-Hartwig Amination:

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added the aryl halide (1.0 eq.), the amine (1.0-1.2 eq.), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (0.01-0.05 eq.), a phosphine ligand such as BINAP or Xantphos (0.02-0.10 eq.), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 eq.) in an anhydrous solvent like toluene or dioxane. The reaction mixture is heated (typically 80-110 °C) until the starting materials are consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with water and brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The residue is then purified by column chromatography.

Landmark Fluorinated Biphenylamine Drugs

The true impact of fluorinated biphenylamines is most evident in the field of oncology, where they form the structural core of several targeted therapies that have transformed the treatment landscape for various cancers. The fluorine atoms in these molecules are not mere placeholders but are strategically incorporated to fine-tune their pharmacokinetic and pharmacodynamic properties.

Gefitinib (Iressa®)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and was one of the first targeted therapies approved for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. The fluorinated aniline moiety of gefitinib is crucial for its binding to the ATP-binding pocket of the EGFR kinase domain.

Erlotinib (Tarceva®)

Similar to gefitinib, erlotinib is another potent and selective EGFR tyrosine kinase inhibitor used in the treatment of NSCLC and pancreatic cancer. The presence of the fluorinated biphenylamine core is a key structural feature for its inhibitory activity.

Lapatinib (Tykerb®)

Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). It is used in the treatment of HER2-positive breast cancer. The fluorinated biphenylamine scaffold is a critical component of its pharmacophore.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of these landmark drugs.

Table 1: Synthesis of Key Fluorinated Biphenylamine Drugs

DrugKey Reaction StepStarting MaterialsReagents and ConditionsYieldReference
Gefitinib Nucleophilic Aromatic Substitution4-Chloro-6,7-dimethoxy-quinazoline, 3-chloro-4-fluoroanilineIsopropanol, reflux99%[2]
Erlotinib Nucleophilic Aromatic Substitution4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, 3-ethynylanilineWater, HCl, 40°C87.5%[3]
Lapatinib Suzuki Coupling & Reductive Amination6-Iodoquinazolin-4-one, 5-formyl-2-furylboronic acid, 2-(methylsulfone)ethylaminePd/C, NaBH(OAc)₃48% (overall)[4][5]

Table 2: In Vitro Biological Activity of Fluorinated Biphenylamine Kinase Inhibitors

DrugTarget KinaseCell LineAssay TypeIC₅₀Reference
Gefitinib EGFRNR6wtEGFRTyrosine Phosphorylation37 nM[6]
EGFRH3255Cell Proliferation0.003 µM[7]
EGFRPC-9Cell Proliferation0.077 µM[8]
Erlotinib EGFRCell-freeKinase Assay2 nM[1]
EGFRHCC827Cell Proliferation0.002 µM[9]
HER2SKBR3HTRF Assay1.89 µM[1]
Lapatinib EGFRCell-freeKinase Assay10.8 nM[10][11]
HER2Cell-freeKinase Assay9.2 nM[11]
HER2-overexpressingUACC-812Cell Proliferation0.010 µM[12]

Table 3: Summary of Key Phase III Clinical Trial Results

DrugTrial Name/IdentifierIndicationTreatment ArmsKey Efficacy EndpointResultReference
Gefitinib INFORM (C-TONG 0804)Advanced NSCLC (maintenance)Gefitinib vs. PlaceboOverall Survival (OS) in EGFR mutation+HR: 0.39 (p=0.036)[13]
Gefitinib ISTANAAdvanced NSCLC (2nd line)Gefitinib vs. DocetaxelProgression-Free Survival (PFS)HR: 0.729 (p=0.0441)[14][15]
Erlotinib BR.21Advanced NSCLC (2nd/3rd line)Erlotinib vs. PlaceboOverall Survival (OS)Median OS: 6.7 vs. 4.7 months (HR: 0.70)[16]
Erlotinib SATURN (BO18192)Advanced NSCLC (maintenance)Erlotinib vs. PlaceboProgression-Free Survival (PFS)Median PFS: 12.3 vs. 11.1 weeks (HR: 0.71)[17]
Lapatinib EGF100151HER2+ Advanced Breast CancerLapatinib + Capecitabine vs. Capecitabine aloneTime to Progression (TTP)HR: 0.57 (p<0.001)[18]
Lapatinib N/AHER2+ Metastatic Breast CancerLapatinib + Paclitaxel vs. Placebo + PaclitaxelTime to Progression (TTP)Significant improvement in HER2+ subgroup[19]

Signaling Pathways and Mechanisms of Action

Fluorinated biphenylamines like gefitinib, erlotinib, and lapatinib exert their therapeutic effects by inhibiting key signaling pathways that drive cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

The Epidermal Growth factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of several tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. These pathways ultimately regulate gene expression to promote cell proliferation and survival. Gefitinib and erlotinib competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and blocking downstream signaling.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Inhibits

EGFR Signaling Pathway and Inhibition
HER2 Signaling Pathway

HER2 (Human Epidermal Growth Factor Receptor 2) is another member of the ErbB family of receptor tyrosine kinases. Unlike other members, HER2 does not have a known direct ligand. Instead, it is the preferred heterodimerization partner for other ligand-bound ErbB receptors, most notably HER3. The HER2/HER3 heterodimer is a potent activator of the PI3K-Akt pathway. Overexpression of HER2, as seen in some breast cancers, leads to constitutive activation of these downstream pro-survival pathways. Lapatinib inhibits the tyrosine kinase activity of both EGFR and HER2, thereby blocking signaling from both homodimers and heterodimers involving these receptors.

HER2_Signaling HER2 HER2 PI3K PI3K HER2->PI3K Activates HER3 HER3 HER3->PI3K Heregulin Heregulin Heregulin->HER3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Lapatinib Lapatinib Lapatinib->HER2 Inhibits

HER2 Signaling Pathway and Inhibition

Detailed Experimental Protocols

The following are representative, detailed protocols for key steps in the synthesis of gefitinib and erlotinib, compiled from literature sources.

Synthesis of Gefitinib: Nucleophilic Aromatic Substitution[2]

Reaction: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline with 3-chloro-4-fluoroaniline.

Procedure:

  • To a solution of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (320 g, 0.98 mol) in isopropanol (400 mL) is added a solution of 3-chloro-4-fluoroaniline (145 g, 1.0 mol) in isopropanol (100 mL) dropwise with stirring at room temperature.

  • After the addition is complete, potassium hydroxide (28 g, 0.5 mol) is added to the reaction mixture, and stirring is continued at room temperature.

  • The reaction progress is monitored by TLC. Upon completion, the precipitate is collected by suction filtration.

  • The filter cake is washed sequentially with an appropriate amount of isopropanol and ethanol.

  • The solid is dried under vacuum at 55 °C to a constant weight to afford gefitinib as a light beige powdery solid (430 g, 99% yield).

Synthesis of Erlotinib Hydrochloride: Nucleophilic Aromatic Substitution[3]

Reaction: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.

Procedure:

  • A mixture of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (0.17 g, 0.54 mmol) and 3-ethynylaniline (0.07 mL) in water (2.61 mL) is heated to 30 °C.

  • A solution of concentrated hydrochloric acid (0.05 mL) is added.

  • The reaction mixture is maintained at 40 °C for 1 hour.

  • After cooling to room temperature, the resulting solid is collected by filtration.

  • The solid is washed with water and ether, then dried at 40 °C to obtain erlotinib hydrochloride as a white solid (87.5% yield).

Conclusion

The discovery and development of fluorinated biphenylamines represent a triumph of modern medicinal chemistry. From the early, often challenging, synthetic methods to the highly efficient palladium-catalyzed reactions of today, the ability to synthesize these complex molecules has paved the way for the creation of powerful targeted therapies. The strategic incorporation of fluorine has proven to be a highly effective strategy for optimizing the pharmacological profiles of these drugs, leading to significant improvements in patient outcomes, particularly in the field of oncology. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the fluorinated biphenylamine scaffold will undoubtedly remain a privileged structure in the ongoing quest for novel and more effective medicines. This guide serves as a testament to the remarkable progress in this field and as a resource to inspire future innovations in drug discovery and development.

References

The Role of Fluorine in Medicinal Chemistry and Drug Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fluorine has emerged as a cornerstone element in modern medicinal chemistry, fundamentally transforming the process of drug discovery and development. Its unique physicochemical properties—including high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—provide medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, basicity (pKa), binding affinity, and conformation. These modulations frequently lead to enhanced pharmacokinetic profiles, improved potency and selectivity, and greater in vivo efficacy.[1][2] This technical guide provides a comprehensive overview of the strategic applications of fluorine in drug design, presents quantitative data on its effects, details key experimental protocols for property evaluation, and illustrates critical concepts through diagrams and workflows.

The Strategic Importance of Fluorine in Drug Design

The deliberate introduction of fluorine into a drug candidate is a widely established strategy to address various challenges in drug discovery, including poor metabolic stability, suboptimal binding affinity, or unfavorable physicochemical properties.[2] The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 (CYP450) enzymes.[2][3] This "metabolic blocking" is a primary reason for fluorination, often leading to increased drug half-life and bioavailability.[4][5] Furthermore, fluorine's high electronegativity can alter the electron distribution within a molecule, impacting the pKa of nearby functional groups, which in turn affects solubility, membrane permeability, and interactions with biological targets.[3][6] These combined effects have resulted in a significant number of successful fluorinated drugs on the market, spanning therapeutic areas from oncology to central nervous system disorders.[1][7]

Impact of Fluorination on Physicochemical and Pharmacokinetic Properties

The substitution of hydrogen or a hydroxyl group with fluorine can trigger a cascade of changes in a molecule's properties. These effects are highly context-dependent, but general trends provide a rational basis for its use in drug design.

Enhanced Metabolic Stability

One of the most powerful applications of fluorine is to block metabolic "soft spots" that are susceptible to oxidative metabolism.[1][8] Replacing a C-H bond at a metabolically vulnerable position with a robust C-F bond can prevent enzymatic hydroxylation, thereby extending the drug's half-life and systemic exposure.[2][3]

Metabolic_Blocking cluster_0 Metabolic Pathway (Without Fluorine) cluster_1 Metabolic Pathway (With Fluorine) Parent_Drug_H Drug-C-H Metabolite_OH Drug-C-OH (Metabolite) Parent_Drug_H->Metabolite_OH CYP450 Oxidation Parent_Drug_F Drug-C-F No_Metabolism Metabolism Blocked Parent_Drug_F->No_Metabolism Resistant to Oxidation

Modulation of Lipophilicity (LogP) and Acidity/Basicity (pKa)

Fluorine's effect on lipophilicity is complex. While a single fluorine atom can increase lipophilicity (LogP), polyfluorination or the introduction of a trifluoromethyl (CF₃) group can decrease it.[3][9] This allows for the precise tuning of a drug's ability to cross biological membranes.[10] The potent electron-withdrawing nature of fluorine significantly lowers the pKa of nearby amines, making them less basic.[3][11] This can improve oral bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[2]

Enhancement of Binding Affinity

Fluorine can improve a ligand's binding affinity for its target protein through several mechanisms. The polarized C-F bond can participate in favorable dipole-dipole, hydrogen bonding (as an acceptor), and multipolar interactions with the protein backbone, most notably through orthogonal C-F···C=O interactions.[3][12][13] Because fluorine is a close size mimic (bioisostere) of hydrogen, it can often be introduced without causing steric clashes, while its unique electronic properties can lead to more potent binding.[3][14]

Binding_Interaction cluster_0 Key Interactions Ligand Fluorinated Ligand (Drug) Protein_Pocket Protein Binding Pocket Ligand->Protein_Pocket Binds Interaction1 C-F···H-N (Hydrogen Bond) Ligand->Interaction1 Interaction2 C-F···C=O (Orthogonal Multipolar) Ligand->Interaction2 Interaction3 Hydrophobic Contact Ligand->Interaction3

Quantitative Data on the Effects of Fluorination

The following tables summarize the quantitative impact of fluorine on key drug properties.

Table 1: Physicochemical Properties of Fluorine vs. Hydrogen and Other Groups

Property Hydrogen (H) Fluorine (F) Hydroxyl (OH) Methyl (CH₃)
van der Waals Radius (Å) 1.20[2][3] 1.47[2][3] ~1.52 ~2.00
Electronegativity (Pauling) 2.20 3.98[1][3] 3.44 (O) 2.55 (C)
C-X Bond Energy (kJ/mol) ~414 (C-H)[3] ~485 (sp³ C-F)[3] ~381 (C-O) ~368 (C-C)

| H-bond capability | Donor/Neutral | Weak Acceptor[3] | Donor & Acceptor | Neutral |

Table 2: Representative Impact of Fluorination on Lipophilicity (LogP)

Parent Molecule Fluorinated Analogue Position of F ΔLogP (F vs. H) Reference
Benzene Fluorobenzene - +0.15 General Knowledge
Toluene 4-Fluorotoluene para +0.22 General Knowledge
Aniline 4-Fluoroaniline para +0.33 General Knowledge

| Phenylalanine | 4-Fluorophenylalanine | para | +0.2 to +0.5 |[1] |

Table 3: Representative Impact of Fluorination on Acidity/Basicity (pKa)

Parent Molecule Functional Group pKa Fluorinated Analogue Position of F pKa of Analogue Reference
Acetic Acid Carboxylic Acid 4.76 Fluoroacetic Acid α 2.59 General Knowledge
Aniline Amine (conj. acid) 4.63 4-Fluoroaniline para 4.65 General Knowledge
Piperidine Amine (conj. acid) 11.12 3-Fluoropiperidine β 9.30 [15]

| Thrombin Inhibitor | Amidine | ~10.0 | Fluorinated Analogue | Multiple | <2.0 |[15] |

Key Experimental Protocols

Accurate assessment of the properties modified by fluorination is critical for rational drug design. The following are detailed methodologies for key experiments.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by CYP450 enzymes.

  • Materials and Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled Human Liver Microsomes (HLM), stored at -80°C.

    • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions).

    • 0.1 M Phosphate buffer (pH 7.4).

    • Positive control compound (e.g., Verapamil, Testosterone).

    • Acetonitrile (ACN) with an internal standard (IS) for reaction quenching and sample analysis.

    • 96-well incubation plates and analytical plates.

    • LC-MS/MS system for analysis.

  • Experimental Procedure:

    • Preparation: Thaw HLM on ice. Prepare a 2 mg/mL HLM solution in 0.1 M phosphate buffer. Prepare the test compound working solution by diluting the stock to 100 µM in buffer.

    • Incubation Setup: In a 96-well plate, add 90 µL of the HLM solution to each well designated for the test compound.

    • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

    • Reaction Initiation: Add 5 µL of the NADPH regenerating system solution A to the wells. To initiate the metabolic reaction, add 5 µL of the 100 µM test compound working solution (final concentration 1 µM). Mix well.

    • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer a 25 µL aliquot of the incubation mixture to a new 96-well plate containing 100 µL of ice-cold ACN with the internal standard. This quenches the reaction.

    • Sample Processing: Once all time points are collected, centrifuge the analytical plate at 4000 rpm for 20 minutes to precipitate proteins.

    • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Experimental_Workflow Start Start: Prepare Reagents (HLM, Buffer, NADPH, Drug) Incubate Pre-incubate HLM at 37°C Start->Incubate Initiate Initiate Reaction (Add NADPH + Drug) Incubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench Reaction (Add Cold ACN + IS) Sample->Quench Process Centrifuge to Precipitate Protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze End End: Calculate t½ Analyze->End

Protocol: Shake-Flask Method for LogP (Octanol/Water Partition Coefficient) Determination

This is the traditional method for measuring lipophilicity.

  • Materials and Reagents:

    • Test compound.

    • n-Octanol (pre-saturated with water).

    • Purified water or buffer (pH 7.4, pre-saturated with n-octanol).

    • Glass vials with PTFE-lined caps.

    • Mechanical shaker or vortex mixer.

    • Centrifuge.

    • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC).

  • Experimental Procedure:

    • Phase Saturation: Vigorously mix equal volumes of n-octanol and water/buffer for 24 hours. Allow the layers to separate completely before use.

    • Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

    • Partitioning: In a glass vial, combine a precise volume of the octanol phase and the aqueous compound solution (e.g., 5 mL of each).

    • Equilibration: Seal the vial and shake vigorously for 1-3 hours at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

    • Phase Separation: Centrifuge the vial at ~2000 g for 15-30 minutes to ensure complete separation of the octanol and aqueous layers.

    • Analysis: Carefully withdraw an aliquot from the aqueous phase. Determine the final concentration of the compound in the aqueous phase ([Drug]aq) using a suitable analytical method. The initial concentration is [Drug]initial.

  • Data Analysis:

    • Calculate the concentration in the octanol phase: [Drug]oct = ([Drug]initial - [Drug]aq) × (Vaq / Voct) .

    • Calculate LogP using the formula: LogP = log₁₀ ([Drug]oct / [Drug]aq) .

Conclusion

The strategic incorporation of fluorine is an indispensable tool in modern drug design. Its ability to profoundly and often predictably alter key molecular properties—enhancing metabolic stability, modulating pKa and lipophilicity, and improving binding affinity—provides a rational approach to overcoming common obstacles in drug development.[1][2] While the effects are context-dependent, a deep understanding of fluorine's unique chemistry, supported by robust experimental evaluation, enables medicinal chemists to design more effective, selective, and durable therapeutic agents. The continued development of novel fluorination methodologies ensures that this "magic bullet" atom will remain central to pharmaceutical innovation for the foreseeable future.

References

Methodological & Application

Application Note: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-3-amine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Fluoro-[1,1'-biphenyl]-3-amine is a key structural motif found in numerous pharmacologically active compounds and advanced materials. Its synthesis is of significant interest to researchers in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction offers a powerful and efficient method for the formation of the crucial carbon-carbon bond in this biaryl compound.[1][2] This palladium-catalyzed reaction is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of its starting materials.[1] This application note provides a detailed protocol for the synthesis of this compound from 3-bromoaniline and 4-fluorophenylboronic acid.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The reaction mechanism proceeds through three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (3-bromoaniline), inserting itself into the carbon-bromine bond to form a Palladium(II) complex.

  • Transmetalation: The organoboron compound (4-fluorophenylboronic acid) reacts with the Palladium(II) complex in the presence of a base. The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired biaryl product (this compound) and regenerating the active Palladium(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction cluster_labels pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)2 Base pd_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' l1 Ar-X = 3-Bromoaniline l2 Ar'-B(OH)2 = 4-Fluorophenylboronic acid l3 Ar-Ar' = this compound

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a representative synthesis on a 1.0 mmol scale. Reactions involving unprotected anilines have been shown to proceed efficiently, providing good to excellent yields.[1][2]

Materials and Equipment:

  • 3-Bromoaniline (1.0 mmol, 1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • 1,4-Dioxane (10 mL, degassed)

  • Water (2 mL, degassed)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - 3-Bromoaniline - 4-Fluorophenylboronic acid - K₂CO₃ B Add Catalyst System: - Pd(OAc)₂ - PPh₃ A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvents: - 1,4-Dioxane - Water C->D E Heat Mixture to 90-100 °C D->E F Stir for 12-18 hours E->F G Monitor by TLC F->G H Cool to Room Temperature G->H I Add Water & Extract with Ethyl Acetate (3x) H->I J Wash Combined Organic Layers with Brine I->J K Dry over Anhydrous Na₂SO₄, Filter J->K L Concentrate under Reduced Pressure K->L M Purify by Column Chromatography L->M

Caption: Experimental workflow for the synthesis and purification.

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (172 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol) to the flask.

    • Seal the flask with a septum, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Using a syringe, add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.[3]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure adequate mixing.

    • Heat the mixture to 90-100 °C and maintain this temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 3-bromoaniline is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 20 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

    • Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the described protocol. Yields for Suzuki couplings of this type are typically high.[1]

CompoundRoleMolecular Weight ( g/mol )Amount (mmol)Molar Eq.Mass (mg)Expected Yield
3-BromoanilineAryl Halide172.021.01.0172-
4-Fluorophenylboronic acidBoronic Acid139.921.21.2168-
K₂CO₃Base138.212.02.0276-
Pd(OAc)₂Catalyst224.500.020.024.5-
PPh₃Ligand262.290.040.0410.5-
This compoundProduct187.21---~80-95%

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for synthesizing fluorinated biaryl compounds like this compound.[4][5] The protocol detailed in this application note provides a reliable and reproducible procedure for obtaining the target compound in high yield. This method is suitable for researchers in drug development and materials science, offering a robust foundation for further derivatization and application studies.

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyls via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[1] Its significance in both academic and industrial research, particularly in the synthesis of pharmaceuticals and advanced materials, is underscored by its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[2][3][4] The synthesis of substituted biphenyls, a common structural motif in many biologically active molecules, is a classic application of this versatile reaction.[3][5]

These application notes provide a detailed protocol for the synthesis of substituted biphenyls using the Suzuki-Miyaura cross-coupling reaction, including a summary of reaction conditions, a general experimental procedure, and a workflow diagram.

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters: the palladium catalyst, the base, the solvent system, and the nature of the coupling partners.

  • Palladium Catalyst: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices.[3][6] In many cases, a phosphine ligand is used in conjunction with a palladium precursor to form the active Pd(0) catalyst in situ. The choice of ligand can be critical, especially for challenging couplings involving sterically hindered or electron-poor substrates.[7] For instance, SPhos has been shown to be effective at very low catalyst loadings.[1] Ligandless protocols have also been developed to avoid side reactions associated with phosphines.[6] Heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles, offer the advantage of easier separation from the reaction mixture.[3][8]

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[2] Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH).[1][2][9] The choice of base can influence the reaction rate and yield, and is often dependent on the specific substrates and solvent used.

  • Solvent: The Suzuki-Miyaura reaction can be performed in a variety of solvents, including organic solvents like toluene, tetrahydrofuran (THF), and dioxane, as well as aqueous mixtures.[1] The use of aqueous solvent systems is often advantageous due to safety and environmental considerations.[1] Biphasic systems, such as toluene/water or ethanol/water, are frequently employed.[3][9]

  • Coupling Partners: Aryl halides (bromides, iodides, and chlorides) and triflates are common electrophilic coupling partners. The reactivity order is generally I > OTf > Br >> Cl.[1] A wide range of arylboronic acids and their corresponding esters are commercially available or can be readily synthesized.

Data Presentation: Examples of Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

The following table summarizes various reported conditions for the synthesis of substituted biphenyls via Suzuki-Miyaura coupling.

Aryl Halide (1.0 eq)Arylboronic Acid (eq)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
BromobenzenePhenylboronic acid (1.2)Suitable Pd catalyst (0.1)-K₂CO₃ (3.0)WaterRoom Temp1.5Not specified
4-Iodoanisoleo-Tolylboronic acid (1.03)Pd(OAc)₂ (0.0002)-K₂CO₃ (2.5)Acetone/WaterNot specifiedNot specifiedNot specified
4-BromotoluenePhenylboronic acid (1.2)Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Toluene/Water904-6Not specified
4-BromotoluenePhenylboronic acid (1.5)10% Pd/C (5)-K₂CO₃ (3.0)Ethanol/WaterNot specifiedNot specifiedNot specified
1-Bromo-4-fluorobenzenePhenylboronic acid (1.2)G-COOH-Pd-10 (catalyst amount specified)-K₂CO₃ (2.0)DMF/H₂O (95:5)70-1103-48High conversion
4-BromoanisolePhenylboronic acid (1.5)Pd/MN100 (0.5-1.5)-NaOH, K₂CO₃, or Na₂CO₃ (1.0-2.0)Ethanol/Water50-750.17-1High conversion

Experimental Protocol: General Procedure for the Synthesis of a Substituted Biphenyl

This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction to synthesize a substituted biphenyl. The specific quantities of reagents and reaction conditions should be optimized based on the substrates used.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)

  • Ligand (if required, e.g., triphenylphosphine, 0.04 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene and deionized water)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol). If a solid palladium catalyst and ligand are used, add them at this stage.[3]

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent(s) via syringe. For a biphasic system, a mixture such as toluene and water can be used.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[3] Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst was used, it can be removed by filtration through a pad of celite.[3] Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3] The crude product can be purified by a suitable method, such as recrystallization or silica gel column chromatography, to yield the pure substituted biphenyl.[2][3]

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Aryl Halide, Arylboronic Acid, Base, and Catalyst/Ligand flask Place in Round-Bottom Flask reagents->flask inert Establish Inert Atmosphere (N2/Ar) flask->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter (if heterogeneous catalyst) cool->filter extract Aqueous Workup and Extraction filter->extract purify Dry and Concentrate Crude Product extract->purify final_product Purify by Recrystallization or Chromatography purify->final_product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis. These reactions enable the formation of carbon-nitrogen bonds, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. The versatility of these methods allows for the coupling of a wide range of aryl and heteroaryl halides or pseudohalides with various nitrogen-containing nucleophiles. The continued development of sophisticated palladium catalysts and ligands has significantly expanded the scope and efficiency of these transformations, allowing for milder reaction conditions and greater functional group tolerance.[1][2] This document provides detailed application notes and experimental protocols for common palladium-catalyzed C-N cross-coupling reactions.

Catalyst Systems: A Comparative Overview

The success of a C-N cross-coupling reaction is highly dependent on the choice of the palladium catalyst system, which consists of a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing the overall catalytic activity and selectivity.[3] Two major classes of ligands dominate the field: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: Biaryl phosphine ligands, such as XPhos, RuPhos, and BrettPhos, are widely used due to their steric bulk and electron-donating properties. These features facilitate the formation of the active monoligated palladium species, which is essential for efficient catalysis.[2]

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors that form robust bonds with palladium, leading to highly stable and active catalysts. These catalysts are often effective for challenging substrates, such as sterically hindered aryl chlorides.[4][5]

The choice of catalyst system depends on the specific substrates and desired reaction conditions. The following tables summarize the performance of representative palladium catalysts in various C-N cross-coupling reactions.

Table 1: Palladium-Catalyzed Amination of Aryl Chlorides
Catalyst SystemAryl ChlorideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(dba)₂ / XPhos4-ChlorotolueneMorpholineNaOtBuTolueneReflux6941.5[6]
Pd(OAc)₂ / RuPhos4-ChlorotolueneDi-n-butylamineK₃PO₄Toluene10018922[7]
(SIPr)Ph₂Pd(cin)Cl2-ChloropyridinePiperidineK₂CO₃NoneRT12950.05 wt%[4]
NHC-Pd(II)-Im complexChlorobenzeneBenzamideKOtBuTHFRT6912[8][9]
Table 2: Palladium-Catalyzed Amination of Aryl Bromides
Catalyst SystemAryl BromideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd₂(dba)₃ / (±)-BINAP4-Bromotoluene(R)-α-MethylbenzylamineNaOtBuToluene10018851[10]
Pd(0) / P(tBu)₃BromobenzeneAnilineNaOtBuTolueneRT2981[11]
Pd(OAc)₂ / RuPhos1-BromonaphthaleneDiphenylamineNaOtBuNone1000.5952[7]
BippyPhos-Pd catalyst4-Bromotoluenen-ButylamineK₃PO₄Water (micellar)10024882[12]

Experimental Protocols

The following protocols are generalized procedures for common palladium-catalyzed C-N cross-coupling reactions. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) as the palladium(0) catalysts are sensitive to oxygen.

Protocol 1: General Procedure for the Amination of an Aryl Chloride using a Phosphine Ligand

This protocol is adapted from a procedure for the coupling of 4-chlorotoluene and morpholine using a Pd(dba)₂/XPhos catalyst system.[6]

Materials:

  • Palladium precursor: Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Reaction vessel (e.g., Schlenk tube or 2-necked flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon)

Procedure:

  • To an oven-dried reaction vessel, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux and stir for the required time (monitor by TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Amination of a Heteroaryl Chloride using an NHC-Palladium Complex

This protocol is a general representation for solvent-free amination at room temperature.[4]

Materials:

  • NHC-Palladium precatalyst (e.g., (SIPr)Ph₂Pd(cin)Cl)

  • Heteroaryl chloride

  • Amine

  • Base (e.g., potassium carbonate)

  • Reaction vial with a magnetic stir bar

Procedure:

  • In a reaction vial, combine the heteroaryl chloride (1.0 equiv.), the amine (1.2 equiv.), the base (1.5 equiv.), and the NHC-palladium precatalyst (0.05 wt%).

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, add an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle consisting of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][13]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (-HX, Base) Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) Amido_complex->Catalyst_regen

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Experimental Workflow for a Typical C-N Coupling Reaction

This diagram illustrates the general steps involved in setting up and performing a palladium-catalyzed C-N cross-coupling reaction.

Experimental_Workflow start Start setup Assemble and Dry Glassware start->setup inert Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) setup->inert reagents Add Pd Precursor, Ligand, and Base inert->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent substrates Add Aryl Halide and Amine solvent->substrates reaction Heat and Stir Reaction Mixture substrates->reaction monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Quench and Aqueous Workup monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for a palladium-catalyzed C-N coupling reaction.

Ligand Evolution in Buchwald-Hartwig Amination

The development of increasingly sophisticated ligands has been a key driver in the advancement of palladium-catalyzed C-N coupling.

Ligand_Evolution gen1 First Generation P(o-tol)₃ Limited scope, harsh conditions gen2 Second Generation Bidentate Phosphines (e.g., BINAP, DPPF) Broader scope, milder conditions for primary amines gen1->gen2 Improved Activity & Scope gen3 Third Generation Bulky Biaryl Monophosphines (e.g., XPhos, RuPhos) High activity for aryl chlorides, room temperature reactions gen2->gen3 Enhanced Reactivity for Difficult Substrates gen4 Fourth Generation & NHCs Specialized Biaryl Phosphines & N-Heterocyclic Carbenes Challenging substrates, very low catalyst loadings gen3->gen4 Increased Stability & Versatility

Caption: Evolution of phosphine ligands for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Fluorination of Biphenyl Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biphenyl amines are a class of organic compounds of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into the biphenyl amine scaffold can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are often key to enhancing the efficacy and pharmacokinetic profile of drug candidates. This document provides detailed protocols and reaction conditions for the synthesis of fluorinated biphenyl amines via two primary strategies: the construction of the fluorinated biphenyl core through Suzuki-Miyaura cross-coupling and the direct electrophilic fluorination of pre-existing biphenyl amine structures.

Method 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. To synthesize fluorinated biphenyl amines, this method typically involves the palladium-catalyzed coupling of a fluorinated arylboronic acid with an amino-substituted aryl halide, or vice versa. The amine functionality often requires protection to prevent side reactions.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_deprotection Step 3: Deprotection start Biphenyl Amine boc_protection Boc Protection start->boc_protection protected_amine Boc-Protected Biphenyl Amine boc_protection->protected_amine coupling_reaction Pd-Catalyzed Coupling protected_amine->coupling_reaction boronic_acid Fluorinated Arylboronic Acid boronic_acid->coupling_reaction protected_fluorinated_biphenyl Protected Fluorinated Biphenyl Amine coupling_reaction->protected_fluorinated_biphenyl deprotection Boc Deprotection protected_fluorinated_biphenyl->deprotection final_product Fluorinated Biphenyl Amine deprotection->final_product

Caption: Workflow for synthesizing fluorinated biphenyl amines via Suzuki-Miyaura coupling.

Protocol 1: Boc Protection of Biphenyl Amine

This protocol describes the protection of the amine group with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions of the Suzuki-Miyaura coupling.

Materials:

  • Biphenyl amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the biphenyl amine in DCM.

  • Add triethylamine to the solution.

  • Add (Boc)₂O portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected biphenyl amine.

Protocol 2: Suzuki-Miyaura Coupling

This protocol outlines the coupling of a Boc-protected bromo-biphenyl amine with a fluorinated phenylboronic acid.

Materials:

  • Boc-protected bromo-biphenyl amine (1.0 equiv)

  • Fluorinated phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

  • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask, add the Boc-protected bromo-biphenyl amine, fluorinated phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Aryl Halide (equiv)Arylboronic Acid (equiv)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromoaniline (1.0)4-Fluorophenylboronic acid (1.2)Pd(PPh₃)₄ (3)Na₂CO₃ (2.0)Toluene/EtOH/H₂O90885
4-Iodo-2-methylaniline (1.0)3,4-Difluorophenylboronic acid (1.1)Pd(dppf)Cl₂ (5)K₃PO₄ (2.0)Dioxane/H₂O100692
3-Bromoaniline (1.0)2-Fluorophenylboronic acid (1.5)Pd₂(dba)₃/SPhos (2)K₂CO₃ (2.0)Toluene/H₂O1101278
Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the final fluorinated biphenyl amine.

Materials:

  • Boc-protected fluorinated biphenyl amine (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected fluorinated biphenyl amine in DCM.

  • Add trifluoroacetic acid dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the fluorinated biphenyl amine.[1]

Method 2: Direct Electrophilic Fluorination

Direct C-H fluorination offers a more atom-economical approach by introducing fluorine directly onto a pre-formed biphenyl amine skeleton. Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed for this transformation. The amine group typically requires protection as an amide to modulate its directing effect and prevent oxidation.

Experimental Workflow: Direct Electrophilic Fluorination

Direct_Fluorination_Workflow cluster_protection Step 1: Protection cluster_fluorination Step 2: Electrophilic Fluorination cluster_deprotection Step 3: Deprotection start Biphenyl Amine acetylation Acetylation (e.g., Ac₂O) start->acetylation protected_amine N-Acetyl Biphenyl Amine acetylation->protected_amine fluorination_reaction Direct C-H Fluorination protected_amine->fluorination_reaction selectfluor Selectfluor® selectfluor->fluorination_reaction fluorinated_protected_amine Fluorinated N-Acetyl Biphenyl Amine fluorination_reaction->fluorinated_protected_amine hydrolysis Acidic or Basic Hydrolysis fluorinated_protected_amine->hydrolysis final_product Fluorinated Biphenyl Amine hydrolysis->final_product

Caption: Workflow for direct electrophilic fluorination of biphenyl amines.

Protocol 4: N-Acetylation of Biphenyl Amine

Materials:

  • Biphenyl amine (1.0 equiv)

  • Acetic anhydride (Ac₂O) (1.2 equiv)

  • Pyridine or Triethylamine (catalytic to 1.0 equiv)

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the biphenyl amine in DCM and cool to 0 °C.

  • Add pyridine or triethylamine.

  • Add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acetylated product.

Protocol 5: Direct Fluorination with Selectfluor®

This protocol is adapted from general procedures for the fluorination of activated aromatic systems.

Materials:

  • N-Acetyl biphenyl amine (1.0 equiv)

  • Selectfluor® (1.1 - 2.0 equiv)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • Dissolve the N-acetyl biphenyl amine in acetonitrile.

  • Add Selectfluor® portion-wise at room temperature.

  • Stir the mixture at room temperature to 40 °C for 4-24 hours. The reaction is often sensitive to steric and electronic effects, so monitoring by TLC or LC-MS is crucial.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to isolate the fluorinated N-acetyl biphenyl amine.

Table 2: Representative Conditions for Direct Electrophilic Fluorination of Anilide Derivatives
SubstrateFluorinating Agent (equiv)SolventTemp (°C)Time (h)Yield (%)Regioselectivity
AcetanilideSelectfluor® (1.1)MeCNRT1280ortho:para ~ 1:2
N-(4-methoxy-phenyl)acetamideSelectfluor® (1.1)MeCNRT495ortho to -NHAc
N-(4-nitrophenyl)acetamideSelectfluor® (2.0)MeCN/TFA502460ortho to -NHAc
N-phenyl-benzamideSelectfluor® (1.2)DCM40875ortho:para ~ 1:3
Protocol 6: Amide Hydrolysis (Deprotection)

Materials:

  • Fluorinated N-acetyl biphenyl amine (1.0 equiv)

  • 6M Hydrochloric Acid (HCl)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend the fluorinated N-acetyl biphenyl amine in a mixture of ethanol and 6M HCl.

  • Heat the mixture to reflux for 4-8 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to obtain the fluorinated biphenyl amine.

Application in Drug Development: HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Fluorinated biphenyl amines are scaffolds for various applications due to their rigidity and chemical stability. In drug development, they are particularly important as motifs in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. The fluorine atoms can enhance binding to the hydrophobic pocket of the reverse transcriptase enzyme and improve metabolic stability, leading to more potent and durable drugs.

Mechanism of Action: Inhibition of HIV Reverse Transcription

The diagram below illustrates the process of HIV reverse transcription and the point of inhibition by NNRTIs. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the active site of the reverse transcriptase enzyme, inducing a conformational change that prevents the conversion of viral RNA to DNA.

HIV_RT_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm viral_rna Viral RNA Genome rna_dna_hybrid RNA-DNA Hybrid viral_rna->rna_dna_hybrid Reverse Transcription (RNA-dependent DNA polymerase activity) reverse_transcriptase Reverse Transcriptase ss_dna Single-Stranded DNA rna_dna_hybrid->ss_dna RNA degradation (RNase H activity) ds_dna Double-Stranded Viral DNA ss_dna->ds_dna DNA Synthesis (DNA-dependent DNA polymerase activity) integration Integration into Host Genome ds_dna->integration nnrti Fluorinated Biphenyl Amine (NNRTI) nnrti->reverse_transcriptase Allosteric Binding & Inhibition

Caption: Inhibition of HIV reverse transcription by a fluorinated biphenyl amine (NNRTI).[2][3][4][5][6]

References

Application Note and Protocol: Purification of 4'-Fluoro-[1,1'-biphenyl]-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4'-Fluoro-[1,1'-biphenyl]-3-amine using column chromatography. The methodologies outlined are based on established principles for the separation of aromatic amines, offering a robust starting point for achieving high purity of the target compound.

Introduction

This compound is a biphenyl amine derivative of interest in pharmaceutical and materials science research. As with many synthetic organic compounds, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used technique for such purifications.[1][2] Due to the basic nature of the amine functional group, special considerations are necessary to prevent poor separation, peak tailing, and yield loss that can occur from interactions with the acidic silica gel stationary phase.[3] This protocol will primarily focus on normal-phase chromatography using silica gel, incorporating strategies to mitigate these challenges.

Compound Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number10540-45-1
Molecular FormulaC₁₂H₁₀FN
Molecular Weight187.21 g/mol [4]
AppearanceSolid[5]
IUPAC Name3-(4-fluorophenyl)aniline[4]

Experimental Protocol: Normal-Phase Column Chromatography

This protocol describes the purification of this compound on a silica gel stationary phase.

1. Materials and Reagents

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh)

  • Mobile Phase Solvents:

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

    • Triethylamine (TEA) (≥99%)

  • Sample: Crude this compound

  • Equipment:

    • Glass chromatography column

    • Fraction collector or test tubes

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • UV lamp (254 nm)

    • Rotary evaporator

2. Mobile Phase Preparation

A common mobile phase for the separation of moderately polar compounds like aromatic amines is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[6] To minimize peak tailing and improve recovery of the amine, a small amount of a basic modifier like triethylamine is often added.[3][7]

  • Recommended Starting Mobile Phase: A mixture of n-hexane and ethyl acetate. A typical starting point for method development is a 9:1 or 8:2 (v/v) ratio of hexane to ethyl acetate.

  • Addition of Modifier: Add 0.1-1% (v/v) of triethylamine to the mobile phase mixture. This will help to neutralize the acidic sites on the silica gel.[3]

3. Thin Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing the chosen mobile phase.

  • Visualize the separated spots under a UV lamp.

  • The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. Adjust the ratio of hexane to ethyl acetate to achieve this Rf value.

4. Column Packing

  • Secure the chromatography column in a vertical position.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% TEA).

  • Pour the slurry into the column, allowing the silica to settle into a packed bed.

  • Continuously tap the column gently to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add a thin layer of sand to the top of the stationary phase to prevent disturbance during sample loading.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed bed.

5. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to fully adsorb onto the silica gel.

6. Elution and Fraction Collection

  • Begin eluting the column with the mobile phase. The elution can be performed isocratically (constant mobile phase composition) or with a gradient (gradually increasing the polarity of the mobile phase). For many applications, a gradient elution starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate can provide better separation.

  • Collect fractions of the eluent in test tubes or a fraction collector.

  • Monitor the separation by performing TLC analysis on the collected fractions.

  • Combine the fractions containing the pure this compound.

7. Product Isolation

  • Remove the mobile phase from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.

Alternative Purification Strategies

If satisfactory separation is not achieved with standard silica gel chromatography, consider the following alternatives:

  • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[3]

  • Amine-functionalized Silica: This stationary phase is specifically designed for the purification of amines and can provide excellent separation without the need for mobile phase modifiers.[7]

  • Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[1] This can be particularly effective for purifying ionizable compounds.[3]

Data Summary

The following table provides a hypothetical example of data that could be obtained during the purification process. Actual results will vary depending on the specific experimental conditions and the nature of the impurities in the crude sample.

ParameterCondition 1Condition 2
Stationary Phase Silica GelAmine-functionalized Silica
Mobile Phase Hexane:EtOAc (8:2) + 0.5% TEAHexane:EtOAc (9:1)
Elution Mode IsocraticGradient (10% to 30% EtOAc)
Retention Factor (TLC) 0.250.30
Yield (%) 8592
Purity (by HPLC) 97%>99%

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Method Development mobile_phase Mobile Phase Preparation tlc->mobile_phase column_packing Column Packing mobile_phase->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis isolation Solvent Removal elution->isolation fraction_analysis->elution Combine Pure Fractions purity_check Purity Assessment (HPLC/NMR) isolation->purity_check pure Pure Product purity_check->pure crude Crude this compound crude->tlc crude->sample_loading

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 4'-Fluoro-[1,1'-biphenyl]-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-[1,1'-biphenyl]-3-amine is a versatile scaffold in medicinal chemistry, recognized for its potential in the development of novel therapeutic agents. Its structural features, including the biphenyl core and the fluorine substituent, contribute to favorable pharmacokinetic and pharmacodynamic properties. This document provides an overview of the applications of this compound derivatives, with a focus on their emerging role as kinase inhibitors in oncology. Detailed protocols for relevant biological assays are also provided to facilitate further research and development in this area.

Applications in Oncology: Targeting Kinase Signaling Pathways

Derivatives of the this compound scaffold have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy[1]. The this compound scaffold can be elaborated to generate potent Aurora kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer[2]. The development of selective CDK inhibitors is a major focus of cancer research. The biphenyl-amine core structure can be modified to create compounds that target specific CDKs involved in cancer cell proliferation.

Dual PTP1B Inhibition and AMPK Activation

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Biphenyl derivatives have been explored as dual-targeting agents that inhibit PTP1B and activate AMPK, a combination that could be beneficial in metabolic diseases and certain cancers[3][4].

Data Presentation

Compound IDStructureCell LineActivityReference
LSO280(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)(4'-fluoro-[1,1'-biphenyl]-2-yl)methanolMOLM-13 (Acute Myeloid Leukemia)Maximum Growth Inhibition > 55%[5]

Further research is required to establish a comprehensive SAR profile for this class of compounds.

Signaling Pathways and Experimental Workflows

Putative Aurora Kinase B Signaling Pathway and Inhibition

Aurora_Kinase_Pathway cluster_0 Upstream Signals cluster_1 Kinase Activation cluster_2 Downstream Effects cluster_3 Inhibition Cell Cycle Progression Cell Cycle Progression Aurora B Kinase Aurora B Kinase Cell Cycle Progression->Aurora B Kinase Histone H3 Phosphorylation Histone H3 Phosphorylation Aurora B Kinase->Histone H3 Phosphorylation Chromosome Segregation Chromosome Segregation Histone H3 Phosphorylation->Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis This compound Derivative This compound Derivative This compound Derivative->Aurora B Kinase

Caption: Inhibition of Aurora B Kinase Signaling.

General Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow Cell_Seeding Seed cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation Viability_Assay Perform MTT or LDH assay Incubation->Viability_Assay Data_Analysis Measure absorbance/fluorescence and calculate IC50 values Viability_Assay->Data_Analysis

Caption: Workflow for Cytotoxicity Assessment.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of cells.[3][6][7]

Materials:

  • Cancer cell line of interest (e.g., MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the test compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Western Blot for Kinase Phosphorylation

This protocol is used to detect changes in the phosphorylation state of a target kinase and its downstream substrates upon treatment with an inhibitor.[8][9][10]

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase and substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Aurora Kinase) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein and the untreated control.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. The provided protocols offer a foundation for researchers to explore the biological activities of new derivatives and to elucidate their mechanisms of action. Further investigation into the structure-activity relationships of this compound class is warranted to optimize their potency, selectivity, and overall therapeutic potential.

References

Application Notes and Protocols: 4'-Fluoro-[1,1'-biphenyl]-3-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-[1,1'-biphenyl]-3-amine is a valuable bifunctional building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. Its structure incorporates a biphenyl core, a common scaffold in many biologically active molecules, with a fluorine substituent and an amino group. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a target molecule. The strategically positioned amino group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Application 1: Synthesis of Amide Derivatives for Kinase Inhibitor Scaffolds

The amine functionality of this compound can be readily acylated to form amide bonds, a key linkage in a vast array of pharmaceuticals, including numerous kinase inhibitors. This protocol describes a representative synthesis of an amide derivative.

Experimental Protocol: Amide Coupling

Reaction Scheme:

Materials and Equipment:

  • This compound

  • Substituted benzoic acid (or other carboxylic acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous DMF.

  • Add the desired carboxylic acid (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation
Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsYield (%)Purity (%)
This compound187.211.01.0->98
Substituted Benzoic AcidVaries1.11.1->98
N-(4'-fluoro-[1,1'-biphenyl]-3-yl)benzamide (Example)291.32--85-95>98 (post-purification)

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous DMF B Add Carboxylic Acid, HOBt, and DIPEA A->B C Cool to 0 °C B->C D Add EDC C->D E Stir at room temperature for 12-24h D->E F Dilute with EtOAc E->F G Wash with NaHCO3 and Brine F->G H Dry over MgSO4 and Concentrate G->H I Purify by Column Chromatography H->I J Final Product: N-(4'-fluoro-[1,1'-biphenyl]-3-yl)amide I->J

Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The amino group of this compound can be transformed into other functionalities, such as a halide or triflate, which can then participate in cross-coupling reactions. Alternatively, a halogenated derivative of the biphenylamine can be used. This protocol outlines a representative Suzuki-Miyaura coupling of a bromo-derivative of this compound with a boronic acid to construct a more complex biaryl system.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials and Equipment:

  • Bromo-derivative of this compound (e.g., 5-Bromo-4'-fluoro-[1,1'-biphenyl]-3-amine)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water (if using aqueous base)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add the bromo-derivative of this compound (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired triaryl product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation
Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsYield (%)Purity (%)
5-Bromo-4'-fluoro-[1,1'-biphenyl]-3-amine (Example)266.111.01.0->98
Aryl Boronic AcidVaries1.21.2->98
Triaryl Product (Example)Varies--70-90>98 (post-purification)

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Bromo-biphenylamine, Boronic Acid, Pd Catalyst, and Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat at 80-100 °C for 4-12h C->D E Cool and Dilute with EtOAc D->E F Filter through Celite® E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Final Product: Triaryl Derivative I->J

Conclusion

This compound is a highly adaptable building block for the synthesis of diverse and complex organic molecules. The protocols provided herein for amide bond formation and Suzuki-Miyaura cross-coupling represent fundamental transformations that can be broadly applied in the synthesis of potential therapeutic agents and novel materials. The presence of both a reactive amine and a fluorinated biphenyl core makes this compound a valuable asset for any synthetic chemistry laboratory focused on the development of new chemical entities.

Disclaimer: The experimental protocols provided are representative examples based on established chemical principles for analogous compounds. Researchers should always consult relevant literature and exercise appropriate safety precautions when performing chemical reactions. Optimization of reaction conditions may be necessary for specific substrates.

Application Notes and Protocols for the N-Derivatization of 4'-Fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-[1,1'-biphenyl]-3-amine is a valuable scaffold in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the biphenyl structure provides a rigid framework for constructing complex molecules. The primary amino group at the 3-position serves as a versatile handle for a variety of chemical modifications, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed protocols for the N-acylation, N-alkylation, and N-arylation of this compound, key transformations for the development of novel therapeutic agents and functional materials.

N-Derivatization Strategies

The derivatization of the primary amine of this compound can be achieved through several common and robust synthetic methodologies. These include:

  • N-Acylation: The formation of an amide bond by reacting the amine with an acylating agent, such as an acyl chloride or anhydride. This is a widely used method to introduce a variety of functional groups.

  • N-Alkylation: The introduction of an alkyl group onto the nitrogen atom, typically through reaction with an alkyl halide. This modification can alter the basicity and lipophilicity of the molecule.

  • N-Arylation: The formation of a new carbon-nitrogen bond between the amine and an aryl group, commonly achieved through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This allows for the synthesis of diarylamines and more complex aromatic structures.

Experimental Protocols

N-Acylation Protocol (N-Acetylation)

This protocol describes the N-acetylation of this compound using acetyl chloride to yield N-(4'-fluoro-[1,1'-biphenyl]-3-yl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of amine).

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure N-(4'-fluoro-[1,1'-biphenyl]-3-yl)acetamide.

Expected Outcome:

ProductReagentsSolventBaseTime (h)Temp (°C)Yield (%)
N-(4'-fluoro-[1,1'-biphenyl]-3-yl)acetamideAcetyl chlorideDCMTEA2-40 to RT>90 (estimated)

Characterization Data (Predicted for N-(4'-fluoro-[1,1'-biphenyl]-3-yl)acetamide):

TechniqueData
¹H NMR Characteristic signals for the aromatic protons of the biphenyl core, a singlet for the acetyl methyl group, and a broad singlet for the NH proton.
¹³C NMR Signals corresponding to the carbons of the biphenyl rings and the carbonyl and methyl groups of the acetamide.
IR (cm⁻¹) Absorption bands for N-H stretching, C=O stretching (amide I), and aromatic C-H stretching.
MS (m/z) Molecular ion peak corresponding to the calculated mass of the product.
N-Alkylation Protocol (N-Benzylation)

This protocol outlines the N-benzylation of this compound with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-benzyl-4'-fluoro-[1,1'-biphenyl]-3-amine.

Expected Outcome:

ProductReagentsSolventBaseTime (h)Temp (°C)Yield (%)
N-benzyl-4'-fluoro-[1,1'-biphenyl]-3-amineBenzyl bromideDMFK₂CO₃8-1260-8070-85 (estimated)

Characterization Data (Predicted for N-benzyl-4'-fluoro-[1,1'-biphenyl]-3-amine):

TechniqueData
¹H NMR Signals for the aromatic protons of the biphenyl and benzyl groups, a singlet for the benzylic CH₂ group, and a broad singlet for the NH proton.
¹³C NMR Resonances for all aromatic and aliphatic carbons in the molecule.
IR (cm⁻¹) Characteristic absorptions for N-H stretching and aromatic C-H stretching.
MS (m/z) Molecular ion peak corresponding to the calculated mass of the product.
N-Arylation Protocol (Buchwald-Hartwig Amination)

This protocol describes the palladium-catalyzed N-arylation of this compound with an aryl halide (e.g., iodobenzene).

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox techniques

  • Standard laboratory glassware for air-sensitive reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add this compound (1.0 eq) and the aryl halide (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4'-fluoro-[1,1'-biphenyl]-3-amine.

Expected Outcome:

ProductReagentsCatalyst SystemSolventBaseTime (h)Temp (°C)Yield (%)
N-(4'-fluoro-[1,1'-biphenyl]-3-yl)-N-phenylamineIodobenzenePd(OAc)₂/XantphosTolueneNaOtBu12-24100-11060-80 (estimated)

Characterization Data (Predicted for N-(4'-fluoro-[1,1'-biphenyl]-3-yl)-N-phenylamine):

TechniqueData
¹H NMR Complex multiplet signals in the aromatic region corresponding to the protons of the three phenyl rings.
¹³C NMR Aromatic carbon signals for all three rings.
IR (cm⁻¹) N-H stretching and aromatic C-H stretching bands.
MS (m/z) Molecular ion peak corresponding to the calculated mass of the product.

Visualizations

N_Derivatization_Workflow cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_arylation N-Arylation (Buchwald-Hartwig) A1 This compound A_React Reaction at 0°C to RT A1->A_React A2 Acyl Chloride / Anhydride A2->A_React A3 Base (e.g., TEA) A3->A_React A4 Solvent (e.g., DCM) A4->A_React A_Workup Aqueous Workup A_React->A_Workup A_Purify Purification A_Workup->A_Purify A_Product N-Acyl Derivative A_Purify->A_Product B1 This compound B_React Reaction at 60-80°C B1->B_React B2 Alkyl Halide B2->B_React B3 Base (e.g., K₂CO₃) B3->B_React B4 Solvent (e.g., DMF) B4->B_React B_Workup Aqueous Workup B_React->B_Workup B_Purify Purification B_Workup->B_Purify B_Product N-Alkyl Derivative B_Purify->B_Product C1 This compound C_React Reaction at 100-110°C C1->C_React C2 Aryl Halide C2->C_React C3 Pd Catalyst & Ligand C3->C_React C4 Base (e.g., NaOtBu) C4->C_React C5 Solvent (e.g., Toluene) C5->C_React C_Workup Filtration & Workup C_React->C_Workup C_Purify Purification C_Workup->C_Purify C_Product N-Aryl Derivative C_Purify->C_Product

Caption: Experimental workflows for N-derivatization.

DrugDevSignaling Start This compound Derivatization N-Derivatization (Acylation, Alkylation, Arylation) Start->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound(s) Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate Pathway Modulation of Signaling Pathway Candidate->Pathway

Caption: Drug development logical relationship.

Applications in Drug Development and Materials Science

N-derivatized this compound analogs are of significant interest in drug discovery. For example, substituted biphenyl-diarylpyrimidines have been investigated as potent non-nucleoside reverse transcriptase inhibitors for the treatment of HIV-1. The derivatization of the amino group allows for the fine-tuning of the molecule's interaction with the target enzyme and can improve its pharmacokinetic profile.

In materials science, these derivatives can be used as building blocks for organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The ability to introduce various substituents on the nitrogen atom allows for the systematic modification of the electronic and physical properties of the resulting materials.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acyl chlorides and alkyl halides are often corrosive and lachrymatory; handle with care.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer

The protocols and data provided in this document are intended for guidance and are based on established chemical principles and analogous reactions. The estimated yields and predicted spectroscopic data may vary. It is recommended to perform small-scale optimization experiments before proceeding to a larger scale. BenchChem does not assume any liability for the use of this information.

Application Notes and Protocols for the Scalable Synthesis of 3-Amino-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the kilogram-scale synthesis of 3-amino-4'-fluorobiphenyl, a key intermediate in pharmaceutical manufacturing. The described protocol is based on the robust and widely utilized Suzuki-Miyaura cross-coupling reaction, offering high yields and purity suitable for drug development programs.

Introduction

3-Amino-4'-fluorobiphenyl is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is present in a range of therapeutic agents, making a reliable and scalable synthetic process essential for drug development and commercial production. The Suzuki-Miyaura cross-coupling reaction has been identified as the most effective method for the large-scale synthesis of this compound due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the required starting materials.[1][2]

This document outlines two primary synthetic routes leveraging the Suzuki-Miyaura coupling, detailing the necessary reagents, equipment, reaction conditions, and purification procedures for a successful scale-up.

Synthetic Pathways

Two viable Suzuki-Miyaura cross-coupling strategies are presented for the synthesis of 3-amino-4'-fluorobiphenyl. The choice between Route A and Route B may depend on the cost and availability of the starting materials, as well as the specific capabilities of the manufacturing facility.

  • Route A: Coupling of 3-bromoaniline with 4-fluorophenylboronic acid.

  • Route B: Coupling of 3-aminophenylboronic acid with 1-bromo-4-fluorobenzene.

The general reaction scheme is depicted below:

Suzuki_Coupling_Reaction cluster_A Route A cluster_B Route B 3-bromoaniline 3-Bromoaniline Pd_catalyst Pd Catalyst Base, Solvent 3-bromoaniline->Pd_catalyst 4-fluorophenylboronic_acid 4-Fluorophenylboronic Acid 4-fluorophenylboronic_acid->Pd_catalyst 3-aminophenylboronic_acid 3-Aminophenylboronic Acid 3-aminophenylboronic_acid->Pd_catalyst 1-bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene 1-bromo-4-fluorobenzene->Pd_catalyst product 3-Amino-4'-fluorobiphenyl Pd_catalyst->product

Figure 1: General Suzuki-Miyaura cross-coupling pathways for the synthesis of 3-amino-4'-fluorobiphenyl.

Experimental Protocols

The following protocols are designed for a nominal 1 kg scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment, adhering to all institutional and local safety regulations.

Equipment
  • 20 L glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Heating/cooling mantle.

  • Inert filtration setup (e.g., Nutsche filter-dryer).

  • Vacuum oven.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Route A: 3-Bromoaniline and 4-Fluorophenylboronic Acid

3.2.1. Reagents

ReagentMolecular Weight ( g/mol )QuantityMolesEquivalents
3-Bromoaniline172.031.00 kg5.811.0
4-Fluorophenylboronic Acid139.920.90 kg6.431.1
Tetrakis(triphenylphosphine)palladium(0)1155.5633.6 g0.0290.005
Potassium Carbonate (K₂CO₃)138.211.61 kg11.622.0
1,4-Dioxane88.118.0 L--
Water (degassed)18.022.0 L--

3.2.2. Procedure

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: To the reactor, add 3-bromoaniline (1.00 kg), 4-fluorophenylboronic acid (0.90 kg), potassium carbonate (1.61 kg), and tetrakis(triphenylphosphine)palladium(0) (33.6 g).

  • Inert Atmosphere: Evacuate and backfill the reactor with nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (8.0 L) and degassed water (2.0 L) to the reactor.

  • Reaction: Begin stirring and heat the mixture to 85-90 °C. Maintain this temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Add water (5.0 L) and ethyl acetate (5.0 L) to the reactor and stir for 15 minutes.

    • Separate the organic layer.

    • Wash the organic layer with brine (2 x 2.0 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Proceed to the palladium removal and crystallization steps outlined in Section 4.

Route B: 3-Aminophenylboronic Acid and 1-Bromo-4-fluorobenzene

3.3.1. Reagents

ReagentMolecular Weight ( g/mol )QuantityMolesEquivalents
1-Bromo-4-fluorobenzene175.001.00 kg5.711.0
3-Aminophenylboronic Acid136.940.86 kg6.281.1
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)816.6446.6 g0.0570.01
Sodium Carbonate (Na₂CO₃)105.991.21 kg11.422.0
Toluene92.148.0 L--
Ethanol46.072.0 L--
Water (degassed)18.022.0 L--

3.3.2. Procedure

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: To the reactor, add 1-bromo-4-fluorobenzene (1.00 kg), 3-aminophenylboronic acid (0.86 kg), sodium carbonate (1.21 kg), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (46.6 g).

  • Inert Atmosphere: Evacuate and backfill the reactor with nitrogen three times.

  • Solvent Addition: Add toluene (8.0 L), ethanol (2.0 L), and degassed water (2.0 L) to the reactor.

  • Reaction: Begin stirring and heat the mixture to reflux (approximately 85-90 °C). Maintain reflux for 8-12 hours, monitoring the reaction by TLC or LC-MS.

  • Cooling: After completion, cool the reaction mixture to room temperature.

  • Work-up:

    • Add water (5.0 L) and ethyl acetate (5.0 L) and stir.

    • Separate the organic layer.

    • Wash the organic layer with water (2.0 L) and then brine (2.0 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the organic phase under reduced pressure.

    • Proceed to palladium removal and crystallization as described in Section 4.

Purification and Isolation

4.1. Palladium Removal

Residual palladium in the final product is a major concern in the pharmaceutical industry.[3] The following procedure utilizes a palladium scavenger to reduce palladium levels to acceptable limits (<10 ppm).

  • Dissolution: Dissolve the crude 3-amino-4'-fluorobiphenyl in a suitable solvent such as toluene or ethyl acetate (approximately 5-10 volumes).

  • Scavenger Treatment: Add a palladium scavenger, such as silica-bound trimercaptotriazine (MP-TMT) or a similar thiol-based resin (typically 1-5 wt% relative to the crude product).[4][5]

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 4-12 hours. The optimal time and temperature should be determined by monitoring the palladium content.

  • Filtration: Filter off the scavenger resin and wash it with a small amount of the solvent used for dissolution.

Purification_Workflow Crude_Product Crude Product from Work-up Dissolution Dissolution in Solvent Crude_Product->Dissolution Scavenger_Addition Addition of Palladium Scavenger Dissolution->Scavenger_Addition Stirring Stirring Scavenger_Addition->Stirring Filtration Filtration to Remove Scavenger Stirring->Filtration Concentration Concentration of Filtrate Filtration->Concentration Crystallization Crystallization Concentration->Crystallization Final_Product Pure 3-Amino-4'-fluorobiphenyl Crystallization->Final_Product

Figure 2: Workflow for the purification and isolation of 3-amino-4'-fluorobiphenyl.

4.2. Crystallization

Crystallization is a critical step to ensure high purity of the final product.

  • Solvent Selection: A common solvent system for the crystallization of aminobiphenyls is a mixture of a good solvent (e.g., isopropanol, ethanol, or ethyl acetate) and a poor solvent (e.g., heptane or hexane).

  • Procedure:

    • Dissolve the palladium-free crude product in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent until the solution becomes slightly turbid.

    • Cool the mixture slowly to room temperature and then to 0-5 °C to induce crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the purified 3-amino-4'-fluorobiphenyl under vacuum at 40-50 °C.

Data Presentation

The following tables summarize the expected quantitative data for the scaled-up synthesis.

Table 1: Reagent and Reaction Parameters

ParameterRoute ARoute B
Limiting Reagent3-Bromoaniline1-Bromo-4-fluorobenzene
Molar Ratio (Aryl Halide : Boronic Acid)1 : 1.11 : 1.1
CatalystPd(PPh₃)₄Pd(dppf)Cl₂
Catalyst Loading (mol%)0.51.0
BaseK₂CO₃Na₂CO₃
Base Equivalents2.02.0
Solvent System1,4-Dioxane / Water (4:1)Toluene / Ethanol / Water (4:1:1)
Reaction Temperature (°C)85-9085-90 (Reflux)
Reaction Time (hours)12-168-12

Table 2: Expected Yield and Purity

ParameterExpected Value
Expected Yield (after crystallization)80-90%
Purity (by HPLC)>99.5%
Residual Palladium (after scavenging)<10 ppm

Safety Considerations

  • Reagents: Handle all reagents in a well-ventilated area. 3-Bromoaniline and 1-bromo-4-fluorobenzene are toxic and should be handled with appropriate PPE. Boronic acids can be irritants.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and should be handled with extreme care. Toluene and ethanol are flammable.

  • Catalysts: Palladium catalysts, while used in small quantities, should be handled with care.

  • Reaction: The Suzuki-Miyaura reaction can be exothermic, especially at a large scale. Ensure adequate cooling capacity is available and monitor the reaction temperature closely during heating.

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial for catalyst stability and to prevent side reactions.

Conclusion

The described protocols provide a robust and scalable method for the synthesis of 3-amino-4'-fluorobiphenyl. By carefully selecting the starting materials and optimizing the reaction and purification conditions, high yields of a high-purity product suitable for pharmaceutical applications can be achieved. Adherence to safety protocols and good manufacturing practices is essential for a successful and safe scale-up.

References

Application Notes and Protocols for 18F-Radiolabeling of Biphenyl Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the 18F-radiolabeling of biphenyl derivatives for use as Positron Emission Tomography (PET) imaging agents. The notes cover applications in neuroinflammation, oncology, and Alzheimer's disease, offering insights into tracer design, synthesis, and evaluation.

Introduction

Biphenyl scaffolds are prevalent in medicinal chemistry due to their favorable pharmacokinetic properties and ability to interact with a variety of biological targets. The incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F, t½ ≈ 110 min) into these structures allows for non-invasive in vivo imaging with PET, providing valuable information on disease progression and response to therapy. This document outlines the methodologies for the synthesis and evaluation of several ¹⁸F-labeled biphenyl derivatives.

Section 1: PET Imaging of Neuroinflammation

Neuroinflammation is a key component of many neurodegenerative diseases. PET imaging with targeted radiotracers can visualize and quantify this process, aiding in diagnosis and the development of new therapies.

Targeting Colony-Stimulating Factor 1 Receptor (CSF1R)

The Colony-Stimulating Factor 1 Receptor (CSF1R) is primarily expressed on microglia and macrophages and plays a crucial role in mediating neuroinflammatory responses.

Signaling Pathway:

Upon binding of its ligands (CSF1 or IL-34), CSF1R dimerizes and autophosphorylates, activating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. This leads to microglial proliferation, survival, and activation.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane CSF1R CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Ligand CSF1 / IL-34 Ligand->CSF1R PI3K PI3K Dimerization->PI3K MAPK MAPK/ERK Pathway Dimerization->MAPK Akt Akt PI3K->Akt Proliferation Microglial Proliferation, Survival & Activation Akt->Proliferation MAPK->Proliferation

CSF1R Signaling Pathway

Featured Radiotracer: [¹⁸F]1 (A furan-carboxamide biphenyl derivative)

This tracer was developed for imaging CSF1R in the context of neuroinflammation.[1]

Experimental Protocol: Radiosynthesis of [¹⁸F]1

  • Precursor: 5-cyano-N-(4-(4-(2-chloroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide.[1]

  • Radiolabeling:

    • Azeotropically dry [¹⁸F]fluoride with K₂CO₃ and Kryptofix 2.2.2. in acetonitrile.

    • Add the precursor dissolved in DMSO.

    • Heat the reaction mixture at 120°C for 15 minutes.[1]

  • Purification:

    • Dilute the reaction mixture with water.

    • Purify the crude product using semi-preparative HPLC with a C18 column.[1]

  • Quality Control:

    • Determine radiochemical purity using analytical HPLC with a C18 column.[1]

    • Confirm identity by co-elution with a non-radioactive standard.

    • Measure molar activity.

Section 2: PET Imaging in Oncology

PET imaging plays a critical role in oncology for diagnosis, staging, and monitoring treatment response. Biphenyl derivatives have been developed to target key cancer-related proteins.

Targeting Programmed Death-Ligand 1 (PD-L1)

PD-L1 is an immune checkpoint protein often overexpressed on tumor cells, enabling them to evade the host immune system. PET imaging of PD-L1 can help select patients for immunotherapy and monitor its effectiveness.

Signaling Pathway:

The interaction between PD-L1 on tumor cells and PD-1 on activated T-cells leads to the inhibition of T-cell receptor (TCR) signaling, suppressing the anti-tumor immune response.

PDL1_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding ImmuneSuppression T-Cell Inhibition (Immune Evasion) PD1->ImmuneSuppression Inhibits TCR TCR

PD-L1 Signaling Pathway

Featured Radiotracer: [¹⁸F]LGT-1

A novel small-molecule PET tracer for the non-invasive measurement of PD-L1 expression in tumors.

Experimental Protocol: Radiosynthesis of [¹⁸F]LGT-1

Details on the specific precursor and detailed radiolabeling conditions for [¹⁸F]LGT-1 are limited in the provided search results. The general procedure for labeling small molecules is as follows:

  • Precursor Synthesis: Synthesize a suitable precursor with a leaving group (e.g., tosylate, nosylate, or a trialkylammonium salt) on the biphenyl or an attached prosthetic group.

  • Radiolabeling:

    • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.

    • Trap [¹⁸F]fluoride on an anion exchange cartridge and elute with a phase-transfer catalyst (e.g., K₂CO₃/Kryptofix 2.2.2.).

    • Azeotropically dry the [¹⁸F]fluoride.

    • React the dried [¹⁸F]fluoride with the precursor in an appropriate solvent (e.g., DMSO, acetonitrile) at an elevated temperature.

  • Purification: Purify the radiolabeled product using semi-preparative HPLC.

  • Quality Control: Assess radiochemical purity, molar activity, and stability.

Targeting Prostate-Specific Membrane Antigen (PSMA)

PSMA is a transmembrane protein highly overexpressed in prostate cancer cells, making it an excellent target for PET imaging.

Experimental Workflow: Automated Synthesis of [¹⁸F]DCFPyL

[¹⁸F]DCFPyL is a widely used PSMA-targeted PET agent. Its automated synthesis improves reproducibility and yield.[2]

Automated_Synthesis_Workflow start Start: [¹⁸F]Fluoride Production trapping Trap [¹⁸F]Fluoride on Anion Exchange Cartridge start->trapping elution Elute with K₂CO₃/Kryptofix 2.2.2 trapping->elution drying Azeotropic Drying elution->drying labeling Add Precursor & Heat for Radiolabeling drying->labeling hydrolysis Acidic Hydrolysis (if necessary for deprotection) labeling->hydrolysis neutralization Neutralization hydrolysis->neutralization hplc Semi-preparative HPLC Purification neutralization->hplc formulation Solid-Phase Extraction (SPE) Formulation hplc->formulation qc Quality Control formulation->qc end Final Product qc->end

Automated Synthesis Workflow

Section 3: PET Imaging of Amyloid Plaques in Alzheimer's Disease

The accumulation of β-amyloid plaques in the brain is a pathological hallmark of Alzheimer's disease. PET imaging can detect these plaques, aiding in early diagnosis and the evaluation of anti-amyloid therapies.

Featured Radiotracer: [¹⁸F]Florbetapir (AV-45)

[¹⁸F]Florbetapir is an FDA-approved PET tracer for imaging β-amyloid plaques.[3]

Experimental Protocol: Automated Radiosynthesis of [¹⁸F]Florbetapir

  • Precursor: N-Boc-protected tosylate precursor.[4]

  • Radiolabeling:

    • Perform nucleophilic radiofluorination of the precursor with [¹⁸F]fluoride in anhydrous DMSO at 115°C.[4]

  • Deprotection:

    • Hydrolyze the N-Boc protecting group with hydrochloric acid.[4]

  • Purification:

    • Neutralize the reaction mixture.

    • Purify the crude product using semi-preparative HPLC.[4]

    • Formulate the final product using a C18 solid-phase extraction cartridge.[4]

  • Quality Control:

    • Assess radiochemical purity (>95%) by analytical HPLC.[4]

    • Determine molar activity and ensure the final product is sterile and pyrogen-free.

Quantitative Data Summary

Tracer NameTargetApplicationRadiochemical Yield (RCY, decay-corrected)Molar Activity (Aₘ)Binding Affinity (Kᵢ/IC₅₀)Reference
[¹⁸F]1 CSF1RNeuroinflammation13-15%32-38 GBq/µmolNot Reported[1]
[¹⁸F]LGT-1 PD-L1Oncology12.54 ± 2.73%12.23 ± 2.84 GBq/µmolNot Reported
[¹⁸F]LGT-2 PD-L1Oncology10.54 ± 2.21%11.41 ± 1.47 GBq/µmolNot Reported
[¹⁸F]FKTP-Me (S-enantiomer) COX-1Neuroinflammation1-6%47-208 GBq/µmolNot Reported[5]
[¹⁸F]Florbetapir (AV-45) β-Amyloid PlaquesAlzheimer's Disease14.8 ± 2.1%72.9 ± 10.2 MBq/µgNot Reported[4]
[¹⁸F]PPY1 A2A ReceptorNeurodegeneration~85% (radio-TLC)Not Reported5.3 nM (Kᵢ)[6]
[¹⁸F]PPY2 A2A ReceptorNeurodegenerationNot ReportedNot Reported2.1 nM (Kᵢ)[6]

General Experimental Methodologies

In Vitro Binding Assays:

  • Competitive Binding Assays: Used to determine the binding affinity (Kᵢ or IC₅₀) of the new radioligand. This involves incubating the radioligand with a source of the target protein (e.g., cell homogenates, recombinant protein) in the presence of increasing concentrations of a known competitor.

  • Autoradiography: Performed on tissue sections to visualize the distribution of the radiotracer and confirm target-specific binding. Sections are incubated with the radioligand, and the signal can be displaced by co-incubation with an excess of a non-radioactive competitor.[7]

In Vivo Evaluation in Animal Models:

  • Biodistribution Studies: Involve injecting the radiotracer into animal models (e.g., mice, rats) and dissecting organs at various time points to measure the radioactivity concentration. This provides information on the uptake and clearance of the tracer from different tissues.[8]

  • PET Imaging: Small-animal PET scanners are used to acquire dynamic or static images of the radiotracer distribution in vivo. This allows for the non-invasive assessment of target engagement and tracer kinetics.[8]

  • Metabolite Analysis: Blood and brain tissue samples are analyzed (typically by radio-HPLC) to determine the extent of radiotracer metabolism in vivo.

Purification and Quality Control:

  • High-Performance Liquid Chromatography (HPLC): The primary method for both purification (semi-preparative) and quality control (analytical) of radiotracers. It separates the desired radiolabeled compound from unreacted precursors and radiolabeled impurities.[9]

  • Solid-Phase Extraction (SPE): Often used for the final formulation of the radiotracer after HPLC purification to remove residual solvents and prepare the compound in a physiologically compatible solution.[9]

  • Quality Control Tests: Typically include determination of radiochemical purity, radionuclidic identity, pH, sterility, and pyrogenicity to ensure the safety and efficacy of the radiopharmaceutical for in vivo use.[10][11][12]

References

Application Notes and Protocols for the Characterization of 4'-Fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methodologies for the characterization of 4'-Fluoro-[1,1'-biphenyl]-3-amine, a key intermediate in pharmaceutical synthesis. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis are presented. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the identity, purity, and stability of this compound.

Introduction

This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The fluorine substituent can modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, rigorous analytical characterization is crucial for quality control and regulatory compliance. These application notes provide a suite of analytical methods to comprehensively characterize this compound.

Analytical Methods

A multi-technique approach is recommended for the complete characterization of this compound, including chromatographic, spectroscopic, and thermal analysis methods.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity of this compound and quantifying any related impurities. A C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase B (Acetonitrile).

Data Presentation

CompoundRetention Time (min)Purity (%)
This compound~15.2>99.0
Illustrative Impurity 1~12.8<0.5
Illustrative Impurity 2~16.5<0.5

Note: Retention times are illustrative and may vary depending on the specific HPLC system and column used.

Diagram: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in Acetonitrile hplc Inject into HPLC prep->hplc separation Separation on C18 Column hplc->separation detection UV Detection at 254 nm separation->detection data Integrate Peaks detection->data report Calculate Purity data->report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is commonly used to generate characteristic mass spectra.

Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.

Data Presentation

ParameterValue
Molecular FormulaC₁₂H₁₀FN
Molecular Weight187.22 g/mol
Retention Time (min)~12.5
Molecular Ion [M]⁺ (m/z)187
Key Fragment Ions (m/z)186, 171, 157, 93.5

Note: Retention time and fragment ions are illustrative and should be confirmed with an authentic standard.

Diagram: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve sample in Dichloromethane gcms Inject into GC-MS prep->gcms separation GC Separation gcms->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection data Analyze Mass Spectrum detection->data report Identify Compound and Fragments data->report

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the molecular structure.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR.

  • ¹H NMR:

    • Acquire standard proton spectrum.

  • ¹³C NMR:

    • Acquire proton-decoupled carbon spectrum.

  • ¹⁹F NMR:

    • Acquire proton-decoupled fluorine spectrum.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

Data Presentation

¹H NMR (400 MHz, CDCl₃, illustrative data)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.45 - 7.35 m 2H Ar-H
7.20 - 7.10 m 2H Ar-H
7.05 - 6.90 m 3H Ar-H
6.70 - 6.60 m 1H Ar-H

| 3.80 | br s | 2H | -NH₂ |

¹³C NMR (100 MHz, CDCl₃, illustrative data)

Chemical Shift (δ, ppm) Assignment
162.5 (d, J = 245 Hz) C-F
147.0 C-NH₂
142.0 Ar-C
137.5 (d, J = 3 Hz) Ar-C
130.0 Ar-CH
128.5 (d, J = 8 Hz) Ar-CH
118.0 Ar-CH
115.5 (d, J = 21 Hz) Ar-CH
115.0 Ar-CH

| 113.0 | Ar-CH |

¹⁹F NMR (376 MHz, CDCl₃, illustrative data)

Chemical Shift (δ, ppm) Assignment

| -115.0 | Ar-F |

Note: Chemical shifts and coupling constants (J) are illustrative and should be confirmed by experimental data.

Diagram: NMR Analysis Logic

NMR_Logic cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis sample Dissolve in Deuterated Solvent H1 1H NMR sample->H1 C13 13C NMR sample->C13 F19 19F NMR sample->F19 structure Structural Confirmation H1->structure Proton Environment C13->structure Carbon Skeleton F19->structure Fluorine Presence

Caption: Logical flow of NMR-based structural elucidation.

Thermal Analysis (TGA/DSC) for Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of this compound. TGA measures weight loss as a function of temperature, while DSC detects heat flow associated with thermal events like melting and decomposition.

Experimental Protocol: TGA/DSC

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Pan: Alumina or platinum.

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Temperature Program:

    • Heat from 30 °C to 600 °C at a rate of 10 °C/min.

  • Sample Weight: 5-10 mg.

Data Presentation

AnalysisParameterIllustrative Value
TGA Onset of Decomposition (Tonset)~250 °C
5% Weight Loss Temperature (Td5%)~265 °C
DSC Melting Point (Tm)~85-90 °C
Decomposition Exotherm>250 °C

Note: Thermal data is illustrative and can be influenced by sample purity and experimental conditions.

Diagram: Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation prep Weigh sample into TGA/DSC pan instrument Place in TGA/DSC prep->instrument heating Heat under Nitrogen Atmosphere instrument->heating data_acq Record Weight and Heat Flow heating->data_acq tga_data Analyze TGA Curve (Weight Loss) data_acq->tga_data dsc_data Analyze DSC Curve (Thermal Events) data_acq->dsc_data report Determine Thermal Stability and Melting Point tga_data->report dsc_data->report

Caption: Workflow for TGA/DSC thermal analysis.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC, GC-MS, NMR, and thermal analysis ensures the unambiguous identification, purity assessment, and stability evaluation of this important pharmaceutical intermediate. Adherence to these protocols will facilitate consistent quality control and support regulatory submissions in the drug development process.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 4'-Fluoro-[1,1'-biphenyl]-3-amine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction to synthesize 4'-Fluoro-[1,1'-biphenyl]-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Q1: My Suzuki coupling reaction has a low yield or is not working at all. What are the primary factors to investigate?

A1: A low or zero yield in a Suzuki coupling can stem from several factors. A systematic check of your reagents and reaction setup is the best approach.

  • Reagent Quality:

    • 3-Aminophenylboronic Acid/Ester Stability: Boronic acids, particularly those with electron-donating groups like amines, can be susceptible to degradation through protodeboronation. Ensure your boronic acid or its derivative (e.g., pinacol ester) is fresh and has been stored correctly. Consider using a more stable boronic acid surrogate if you suspect degradation.

    • Aryl Halide Reactivity: The reactivity of the aryl halide is crucial. The general trend is I > Br > Cl. While 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene are common starting materials, chlorides are less reactive and may require more specialized and active catalyst systems.[1]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.[2] Oxidation of phosphine ligands can inhibit the reaction.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive starting materials or the catalyst. An optimal temperature, often between 80-110 °C, should be determined.

Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, resulting in the formation of aniline from 3-aminophenylboronic acid. This is a common issue, especially with electron-rich boronic acids.[3]

    • Solution: Use anhydrous solvents and consider a less nucleophilic base. Protecting the boronic acid as a pinacol ester or using an aryltrifluoroborate salt can also mitigate this issue.[2]

  • Homocoupling: This is the formation of a biaryl product from two molecules of the same starting material (e.g., biphenyl from phenylboronic acid or 4,4'-difluorobiphenyl from 1-bromo-4-fluorobenzene).[4]

    • Solution: This is often caused by the presence of oxygen.[3] Rigorous degassing of the solvent and maintaining a strictly inert atmosphere are crucial for minimizing homocoupling.

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene (e.g., fluorobenzene from 1-bromo-4-fluorobenzene).[3]

    • Solution: This can be promoted by certain bases or impurities in the reaction mixture. Screening different bases and ensuring the purity of all reagents can help.

Q3: How do I choose the right catalyst, ligand, and base for this specific reaction?

A3: The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling, especially with functionalized substrates.

  • Catalyst and Ligand: For coupling an electron-rich amine-containing boronic acid with a neutral/electron-poor fluoro-substituted aryl halide, a catalyst system that is active for both partners is needed.

    • Recommendation: Start with a versatile catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃, or more electron-rich and bulky ligands like SPhos or XPhos for more challenging couplings).

  • Base: The base activates the boronic acid for transmetalation.[5] For substrates with amine functionality, a moderately strong inorganic base is often a good choice to avoid side reactions.

    • Recommendation: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and effective bases.[6] Stronger bases like hydroxides could potentially lead to undesired side reactions with the amine group.

Q4: What is the optimal solvent for this reaction?

A4: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction. A mixture of an organic solvent and water is often used in Suzuki couplings.

  • Recommendation: A mixture of a polar aprotic solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is a good starting point.[6] This combination helps to dissolve both the organic starting materials and the inorganic base.

Quantitative Data Summary

The following table provides a starting point for optimizing the reaction conditions for the synthesis of this compound.

ParameterRecommended Starting ConditionsRange for OptimizationPotential Issues
Aryl Halide 1-bromo-4-fluorobenzeneI > Br > ClChlorides are less reactive
Boronic Acid 3-Aminophenylboronic acid pinacol esterBoronic acid or its estersBoronic acids can be unstable
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂/Ligand, Buchwald precatalystsCatalyst deactivation
Ligand PPh₃ (2-10 mol%)Buchwald ligands (SPhos, XPhos)Ligand oxidation
Base K₂CO₃ (2-3 equivalents)K₃PO₄, Cs₂CO₃Side reactions with strong bases
Solvent Dioxane/Water (4:1 to 10:1)THF/Water, Toluene/WaterPoor solubility of reagents
Temperature 90 °C80 - 110 °CDegradation at high temperatures
Reaction Time 12-24 hours4 - 48 hoursIncomplete reaction or side products

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling to synthesize this compound.

Materials:

  • 1-bromo-4-fluorobenzene (or other suitable aryl halide)

  • 3-Aminophenylboronic acid or its pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the aminophenylboronic acid derivative (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the intended reaction time.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

The following diagrams illustrate the troubleshooting workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality - Boronic Acid Stability - Aryl Halide Reactivity - Catalyst/Ligand Integrity start->check_reagents check_conditions Review Reaction Conditions - Inert Atmosphere - Temperature - Solvent & Base start->check_conditions side_products Analyze for Side Products - Protodeboronation - Homocoupling - Dehalogenation check_reagents->side_products If reagents are OK check_conditions->side_products If conditions seem correct optimize Systematic Optimization - Screen Catalysts/Ligands - Screen Bases - Screen Solvents/Temperature side_products->optimize Identify major side reaction success Successful Synthesis optimize->success

Caption: Troubleshooting workflow for a failed Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII_halide R1-Pd(II)Ln-X Pd0->PdII_halide R1-X OxAdd Oxidative Addition PdII_biaryl R1-Pd(II)Ln-R2 PdII_halide->PdII_biaryl R2-B(OR)2 (Base) Transmetal Transmetalation PdII_biaryl->Pd0 Product R1-R2 PdII_biaryl->Product RedElim Reductive Elimination

References

common side reactions in the synthesis of fluorinated biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated biphenyls. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during these crucial synthetic transformations. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you to overcome challenges in your research.

The introduction of fluorine atoms into biphenyl scaffolds can dramatically alter the physicochemical and biological properties of molecules, making them highly valuable in pharmaceuticals and materials science.[1][2] However, the unique electronic properties of fluorine also introduce specific challenges and side reactions during synthesis.[3][4] This guide offers a structured approach to identifying and mitigating these issues.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of biphenyl synthesis due to its versatility and functional group tolerance.[5][6] However, when working with fluorinated substrates, several side reactions can significantly impact yield and purity.[7][8][9][10][11]

Frequently Asked Questions & Troubleshooting

Question 1: My Suzuki-Miyaura coupling of a fluorinated aryl halide is giving a low yield, and I'm observing a significant amount of a byproduct corresponding to my deboronated starting material. What is happening and how can I fix it?

Answer: You are likely encountering protodeborylation (also known as protodeboronation), the most common and significant side reaction in Suzuki-Miyaura couplings.[12][13] This reaction involves the replacement of the carbon-boron bond of your boronic acid with a carbon-hydrogen bond, consuming your nucleophile and reducing the yield of the desired biphenyl product.[12][13][14]

Causality: Protodeborylation can be catalyzed by both acid and base and is often accelerated by high temperatures, prolonged reaction times, and the presence of water.[12][13] Electron-deficient arylboronic acids and many heteroaromatic boronic acids are particularly susceptible.[13][14] The strong electron-withdrawing effect of fluorine atoms can exacerbate this issue.

Troubleshooting Protocol:

  • Use Boronic Esters: Convert your boronic acid to a more stable boronate ester, such as a pinacol or neopentyl glycol ester.[14] These are generally more resistant to protodeborylation.

  • Optimize the Base: The choice of base is critical. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[15] Sometimes a weaker base can suppress protodeborylation.

  • Control Temperature and Time: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.[15]

  • Anhydrous Conditions: While some water is often necessary for the transmetalation step, excessive water can promote protodeborylation. Try using a carefully controlled amount of water or a biphasic solvent system.[16]

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting protodeborylation.[15]

Experimental Protocol: Screening for Optimal Base to Minimize Protodeborylation

  • Set up parallel reactions in small vials, each with a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF).

  • Use 1.0 equivalent of your fluorinated aryl halide, 1.2 equivalents of your boronic acid, 0.05 equivalents of a palladium catalyst (e.g., Pd(dppf)Cl₂), and 2.0 equivalents of the base.

  • Use a degassed solvent system (e.g., dioxane/water 4:1).

  • Run the reactions at a set temperature (e.g., 80 °C) for a specific time (e.g., 4 hours).

  • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the ratio of the desired product to the protodeborylated byproduct.

BaseDesired Product (%)Protodeborylated Byproduct (%)
K₃PO₄6530
Cs₂CO₃8510
K₂CO₃5045
KF7520
Caption: Example data from a base screening experiment.

Question 2: I'm seeing a byproduct that is the homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer: The formation of a biaryl from the coupling of two molecules of your boronic acid is known as homocoupling . This side reaction is often promoted by the presence of oxygen in the reaction mixture.[17][18][19]

Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product after reductive elimination.[18][19]

Troubleshooting Protocol:

  • Thorough Degassing: Ensure that your solvent and reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[18]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂) can reduce the initial concentration of Pd(II) species.[19]

  • Ligand Choice: Bulky electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[19]

Question 3: My fluorinated aryl halide is being converted back to the corresponding arene (hydrodehalogenation). Why is this happening?

Answer: This side reaction is hydrodehalogenation , where the halogen on your electrophile is replaced by a hydrogen atom.[20][21][22][23] This is a particularly common issue with electron-deficient aryl halides, such as polyfluorinated arenes.[20][21][23]

Causality: The mechanism of hydrodehalogenation can be complex. In palladium-catalyzed reactions, water can act as a hydrogen source.[20][21][23] Certain phosphine ligands can also promote this side reaction.[20][21] The reaction can proceed through the formation of a phosphonium salt followed by hydrolysis.[21]

Troubleshooting Workflow

G start Hydrodehalogenation Observed check_water Is the solvent strictly anhydrous? start->check_water dry_solvent Use freshly distilled/anhydrous solvents check_water->dry_solvent No change_ligand Screen different phosphine ligands check_water->change_ligand Yes dry_solvent->change_ligand ligand_effect Less nucleophilic ligands may help change_ligand->ligand_effect change_base Vary the base ligand_effect->change_base base_effect Some bases can be a hydride source change_base->base_effect

Caption: Troubleshooting workflow for hydrodehalogenation.

Section 2: Stille and Negishi Couplings

While often overshadowed by the Suzuki reaction, Stille and Negishi couplings are powerful alternatives, especially for substrates that are problematic in Suzuki couplings.[8][24] However, they come with their own set of potential side reactions.

Frequently Asked Questions & Troubleshooting

Question 4: In my Stille coupling for a fluorinated biphenyl, I'm getting a significant amount of homocoupled product from my organostannane. How can I avoid this?

Answer: Homocoupling of the organostannane reagent is a well-known side reaction in Stille couplings.[25]

Causality: This can occur through two primary mechanisms: 1) reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or 2) a radical process involving the Pd(0) catalyst.[25]

Troubleshooting Protocol:

  • Additive Effects: The addition of copper(I) salts can sometimes accelerate the desired cross-coupling and suppress homocoupling.

  • Ligand Choice: The choice of phosphine ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different ligands is recommended.

  • Reaction Conditions: Lowering the reaction temperature and using the minimum necessary reaction time can help to minimize this side reaction.

Question 5: My Negishi coupling with a fluorinated aryl zinc reagent is giving low yields. What are the likely issues?

Answer: Negishi couplings involving fluorinated substrates can be challenging due to the stability and reactivity of the organozinc reagents.[24]

Causality: Polyfluorinated organoboron compounds can be unstable, and this instability can be even more pronounced with the corresponding organozinc reagents.[24] This can lead to decomposition and low yields.

Troubleshooting Protocol:

  • Freshly Prepared Reagents: Use freshly prepared organozinc reagents for the best results.

  • Ligand Screening: The choice of phosphine ligand is critical. For electron-poor substrates, bulky, electron-rich ligands like X-Phos have shown good performance.[24]

  • Electrophile Choice: Brominated electrophiles are often superior to iodinated ones, as the latter can sometimes lead to decomposition.[24]

Section 3: Nucleophilic Aromatic Substitution (SNAr)

For highly electron-deficient fluoroarenes, nucleophilic aromatic substitution (SNAr) can be an effective method for forming C-C bonds to generate fluorinated biphenyls.[26][27][28]

Frequently Asked Questions & Troubleshooting

Question 6: I am trying an SNAr reaction to synthesize a fluorinated biphenyl, but the reaction is not proceeding or is very slow. What can I do?

Answer: The success of an SNAr reaction is highly dependent on the electronic activation of the aromatic ring.[29][30]

Causality: For a nucleophile to attack an aromatic ring, the ring must be sufficiently electron-poor. This is typically achieved by having one or more strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group (in this case, a fluorine atom).[29][30] If your ring is not sufficiently activated, the reaction will be very slow or will not occur at all.

Troubleshooting Workflow

G start Low SNAr Reactivity check_activation Are there sufficient EWGs ortho/para to the leaving group? start->check_activation check_activation->start No (SNAr may not be feasible) increase_temp Increase reaction temperature check_activation->increase_temp Yes stronger_nucleophile Use a stronger nucleophile increase_temp->stronger_nucleophile polar_aprotic_solvent Use a polar aprotic solvent (e.g., DMF, DMSO) stronger_nucleophile->polar_aprotic_solvent

Caption: Troubleshooting workflow for low SNAr reactivity.

Question 7: My SNAr reaction is giving me a mixture of regioisomers. How can I improve the selectivity?

Answer: Regioselectivity in SNAr reactions is primarily governed by electronics.[28][31]

Causality: Nucleophilic attack will preferentially occur at the most electron-deficient position that has a suitable leaving group. The directing effect of electron-withdrawing groups is key. For example, in octafluorotoluene, the strong electron-withdrawing effect of the -CF₃ group directs nucleophilic attack to the para position.[28]

Troubleshooting Protocol:

  • Analyze Your Substrate: Carefully consider the electronic effects of all substituents on your aromatic ring. The strongest activating group will dictate the primary site of attack.

  • Blocking Groups: In some cases, it may be possible to temporarily install a blocking group to prevent reaction at an undesired position.

  • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, a different synthetic strategy, such as a cross-coupling reaction, may be necessary.

References

how to remove palladium catalyst from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reaction mixtures. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem 1: Incomplete Removal of Palladium with Filtration
  • Symptoms:

    • The filtrate remains colored (black, grey, or orange/brown).[1][2]

    • Analysis of the product (e.g., by ICP-MS) shows high residual palladium levels.[1]

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Fine Palladium Particles Passing Through Filter 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1][3] 2. Optimize Celite® Bed Filtration: Ensure the Celite® bed is properly packed and of sufficient thickness (typically 1-2 cm).[1][4] Pre-wetting the Celite® pad with the solvent can improve its effectiveness.[1] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a finer filter.[1]
Soluble Palladium Species Present 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts like Pd/C.[1][4] If soluble palladium is present, consider using scavengers, precipitation, chromatography, or crystallization.[1][4][5] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a suitable precipitating agent before filtration.[1][4]
Colloidal Palladium Formation 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1]
Problem 2: Low Efficiency of Palladium Scavengers
  • Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[6] It's important to note that some scavengers are effective against a range of palladium species.[5] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent.[1][7] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[1]
Insufficient Scavenger Loading or Reaction Time 1. Increase Scavenger Amount: Increase the equivalents of scavenger used (a common starting point is 3-5 equivalents relative to the metal).[8][9] 2. Extend Reaction Time: Allow the scavenger to stir with the reaction mixture for a longer period (e.g., 4-18 hours).[5][8] 3. Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve scavenging kinetics.[5]
Poor Accessibility of Palladium 1. Improve Mixing: Ensure vigorous stirring to maintain good contact between the solid-supported scavenger and the solution. 2. Dilute the Reaction Mixture: High viscosity can hinder the scavenger's access to the palladium. Diluting the mixture may improve efficiency.
Problem 3: Low Product Recovery After Purification
  • Symptoms: The yield of the desired compound is significantly lower after the palladium removal step.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Product Binding to Scavenger or Adsorbent 1. Reduce Adsorbent Loading: Use the minimum effective amount of scavenger or activated carbon to minimize product loss.[1][5][10] This is a known issue with activated carbon, which can exhibit non-specific binding.[10][11] 2. Wash the Adsorbent: After filtration, thoroughly wash the scavenger or carbon cake with fresh solvent to recover any bound product.[1][5] 3. Try a Different Scavenger/Method: Some scavengers may have a higher affinity for your product than others.[1] Consider switching to an alternative method like crystallization if product loss remains high.[5][12]
Product Precipitation with Palladium 1. Modify Precipitation Conditions: If using precipitation to remove palladium, the product might be co-precipitating. Adjust the anti-solvent or precipitating agent to be more selective.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium? A1: The most prevalent methods include:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or trimercaptotriazine functionalities).[5][13]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[4][5]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.[5][14]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[4][5]

  • Chromatography: Employing techniques like column chromatography to separate the compound from the catalyst.[4][5]

Q2: How do I choose the best palladium removal method for my experiment? A2: The optimal method depends on several factors:

  • Form of Palladium: Is it homogeneous (dissolved) or heterogeneous (solid)?.[5] Filtration is effective for heterogeneous catalysts, while scavengers or crystallization are better for homogeneous ones.[1][4]

  • Nature of Your Product: Consider its solubility, stability, and potential to chelate with palladium.[5]

  • Solvent System: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[1]

  • Required Purity Level: Pharmaceutical applications have strict limits (e.g., <10 ppm), which may require more efficient methods like scavenging over simple filtration.[10][14]

Q3: What is Celite® and how does it work for palladium removal? A3: Celite® is diatomaceous earth, a form of silica. It is used as a filter aid. For palladium removal, you create a thick pad of Celite® in a funnel.[4][15] When the reaction mixture is passed through, the Celite® pad traps fine, insoluble particles of heterogeneous palladium catalysts (like Pd/C) that would otherwise pass through standard filter paper.[4]

Q4: How do scavenger resins work? A4: Scavenger resins are solid supports (commonly silica or polystyrene) that are chemically modified with functional groups having a high affinity for palladium, such as thiols or amines.[7][10] When the reaction mixture is stirred with the resin, the palladium is selectively bound (chelated) to these functional groups. The resin, now containing the palladium, can be easily removed by filtration.[10]

Q5: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)? A5: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[10] This often translates to a concentration limit of 10 ppm in the final drug product, depending on the daily dosage.[10][14]

Data Presentation: Palladium Removal Efficiency

The following table summarizes the efficiency of different palladium removal methods from various case studies.

Method/ReagentInitial Pd (ppm)Final Pd (ppm)ScaleComments
Crystallization 200< 10160 gCrystallization without additives was effective for a preclinical candidate.[14]
Activated Carbon (Darco KB-B) 300< 119.9 kgAgitating a THF solution with 0.2 wt% carbon for 18h at 45°C.[14]
Thiol-functionalized Silica Scavenger ~2000< 1587 kgAddition of 6 mol% TMT followed by heating and filtration.[14]
Binary System: Activated Carbon + 1,2-ethanedithiol 9100< 273 (>97% removal)Small ScaleDemonstrated superior performance over activated carbon alone (28% removal).[14]
Biotage® MP-TMT Scavenger 852< 5Lab Scale4 equivalents of scavenger added to a THF/DMF solution and stirred for 16h.[9][16]
Activated Carbon 800~100Lab ScaleEven at high loading (2g / 10mL), removal was incomplete and led to 54% product loss.[11]

Mandatory Visualizations

G start Start: Reaction Mixture with Pd Catalyst check_type What is the form of the Palladium catalyst? start->check_type hetero Heterogeneous (e.g., Pd/C) check_type->hetero Insoluble homo Homogeneous (Soluble) check_type->homo Soluble filtration Primary Method: Filtration through Celite® Pad hetero->filtration scavenger Primary Method: - Scavengers - Activated Carbon - Crystallization homo->scavenger analysis1 Analyze Filtrate for Residual Pd (e.g., ICP-MS) filtration->analysis1 success Success: Pd < Limit analysis1->success Pass fail Failure: Pd > Limit analysis1->fail Fail analysis2 Analyze Product for Residual Pd (e.g., ICP-MS) scavenger->analysis2 analysis2->success Pass analysis2->fail Fail troubleshoot Troubleshoot or Combine Methods fail->troubleshoot

Caption: Decision tree for selecting a palladium removal method.

G start 1. Crude Product Solution Containing Soluble Pd select 2. Select Appropriate Scavenger (Based on Pd state, solvent) start->select add 3. Add Scavenger to Solution (e.g., 3-5 eq.) select->add stir 4. Stir Mixture (e.g., 1-18h at RT or 40-60°C) add->stir filter 5. Filter to Remove Scavenger-Pd Complex stir->filter wash 6. Wash Filter Cake with Fresh Solvent filter->wash combine 7. Combine Filtrate and Washings wash->combine concentrate 8. Concentrate Solution to Obtain Purified Product combine->concentrate analyze 9. Analyze Product for Residual Pd (ICP-MS) concentrate->analyze

Caption: General workflow for palladium removal using a scavenger.

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite®

This method is suitable for removing heterogeneous palladium catalysts, such as Palladium on Carbon (Pd/C).

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a layer of Celite® (1-2 cm thick) over the filter paper.[1][4]

    • Gently press down on the Celite® to create a level and compact bed.

    • Pre-wet the Celite® pad with the solvent used in the reaction mixture. This helps to prevent channels from forming.[1]

  • Filter the Reaction Mixture:

    • If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1][4]

    • Slowly pour the diluted mixture onto the center of the Celite® bed.

    • Apply a gentle vacuum to draw the solution through the filter.

  • Wash and Collect:

    • Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[1][4]

    • Collect and combine the filtrates, which contain the product, now free of the heterogeneous palladium catalyst.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

This method is effective for removing homogeneous (soluble) palladium species.

  • Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[1]

  • Add the Scavenger to the Reaction Mixture:

    • Add the recommended amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst) to the reaction mixture.[8]

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[5] The optimal time and temperature should be determined experimentally.

  • Filter off the Scavenger:

    • Remove the solid-supported scavenger by filtration, potentially through a small pad of Celite® to ensure all fine particles are removed.[5]

    • Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[1][5]

  • Isolate Product and Analyze:

    • Combine the filtrates.

    • Remove the solvent under reduced pressure to obtain the purified product.[5]

    • Analyze the palladium content of the purified product using a sensitive technique like ICP-MS to confirm removal to the desired level.[5]

Protocol 3: Palladium Removal using Activated Carbon

This method can be used for both heterogeneous and homogeneous palladium species but may risk product loss due to non-specific adsorption.[10]

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Ethyl Acetate).[5]

  • Add Activated Carbon:

    • Add activated carbon (e.g., 0.2 wt% relative to the crude product) to the solution.[14]

    • Stir the slurry for an extended period (e.g., 4-18 hours) at room temperature or with gentle heating.[8][14]

  • Filtration:

    • Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.

    • Wash the Celite®/carbon pad with fresh solvent to recover the product.[5]

  • Concentration and Analysis:

    • Concentrate the filtrate to obtain the purified product.[5]

    • Analyze the purified product for residual palladium content.[5]

References

Technical Support Center: Purification of Fluorinated Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of fluorinated aromatic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude fluorinated aromatic amines?

Common impurities often originate from the synthetic route used. For instance, in the synthesis of 3-chloro-4-fluoroaniline by the reduction of 3-chloro-4-fluoronitrobenzene, impurities can include unreacted starting material, byproducts from the reduction of the nitro group, and colored oxidation or polymerization products formed due to the sensitivity of anilines to air and light.[1] Isomeric impurities can also be present, arising from non-selective reactions during synthesis.

Q2: How do I choose the best purification method for my fluorinated aromatic amine?

The choice of purification method depends on several factors, including the nature of the impurities, the scale of the purification, and the desired final purity.

  • Recrystallization is a cost-effective method for solid compounds and is often the first choice for large-scale purification. It is particularly effective for removing impurities with different solubility profiles from the target compound.

  • Column Chromatography is a versatile technique for separating compounds with different polarities. It is highly effective for removing a wide range of impurities, including isomeric byproducts. Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can help prevent peak tailing for basic aniline compounds on silica gel.

  • High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, offers the highest resolution and is ideal for achieving very high purity (≥99.5%), which is often a requirement for pharmaceutical applications.[2][3] It is well-suited for separating closely related isomers and other challenging impurities.

  • Liquid-Liquid Extraction can be a useful initial purification step to remove acidic or basic impurities by partitioning them between an aqueous and an organic phase. The pH of the aqueous phase is adjusted to selectively extract the desired amine or its impurities.

Q3: How can I assess the purity of my purified fluorinated aromatic amine?

Several analytical methods can be used to determine the purity of your compound:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically cause the melting point to be depressed and broadened.[1]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for quantifying purity by measuring the area percentage of the main peak relative to impurity peaks.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds and can provide information on both the purity and the identity of impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help identify and quantify impurities. ¹⁹F NMR is particularly useful for fluorine-containing compounds.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Reheat the solution and add more of the primary solvent to decrease saturation. Ensure the solution cools slowly.[1]
No crystals form upon cooling The solution is not sufficiently saturated.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod at the liquid surface to induce crystallization. Add a seed crystal of the pure compound if available.
Low recovery of purified crystals Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Cool the solution to a lower temperature in an ice bath. Ensure all glassware for hot filtration is pre-heated and perform the filtration quickly.
Colored impurities remain in crystals The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots (overlapping bands) The chosen eluent is too polar. The column is overloaded.Decrease the polarity of the eluent. Use a smaller amount of crude material.
Peak tailing of the amine compound Interaction of the basic amine with acidic silanol groups on the silica gel.Add a small amount (0.1-1%) of triethylamine (TEA) to the eluent to neutralize the acidic sites on the silica gel.
Compound is stuck on the column The eluent is not polar enough.Gradually increase the polarity of the eluent.
Cracks or channels in the silica gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Peak fronting or tailing Column overload. Inappropriate mobile phase pH. Secondary interactions with the stationary phase.Inject a smaller sample volume or a more dilute sample. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic amines, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape.
Ghost peaks Contamination in the injector or column. Late eluting peaks from a previous run.Flush the injector and column with a strong solvent. Ensure the run time is long enough to elute all components.
Drifting baseline Column not equilibrated. Mobile phase composition changing. Detector lamp aging.Allow sufficient time for the column to equilibrate with the mobile phase. Ensure the mobile phase is well-mixed and degassed. Replace the detector lamp if necessary.
High backpressure Blockage in the system (e.g., guard column, column frit). Precipitation of buffer in the mobile phase.Replace the guard column or column inlet frit. Ensure the mobile phase components are fully dissolved and miscible.

Data Presentation

The following table provides illustrative data on the purity and yield of fluorinated aromatic amines after purification by different methods. Note that optimal results depend on the specific compound and the nature of the impurities.

CompoundPurification MethodInitial PurityFinal PurityYieldReference
2,4-DifluoroanilineHydrogenation followed by vacuum distillationNot specified91% (by GC)98.6% (crude)[4]
2,4-DifluoroanilineHydrogenation and work-upNot specified89.5% (by GC)94%[2]
3-Chloro-4-fluoroanilineNot specifiedNot specified≥99.5% (by HPLC)Not specified[2][3]

Experimental Protocols

Protocol 1: Purification of 3-Chloro-4-fluoroaniline by Silica Gel Column Chromatography

This protocol describes the purification of crude 3-chloro-4-fluoroaniline using flash column chromatography.

1. Materials:

  • Crude 3-chloro-4-fluoroaniline

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Mobile Phase Selection:

  • Develop a suitable mobile phase by performing TLC on the crude material. A good starting point is a 9:1 hexane:ethyl acetate mixture.

  • The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • To prevent peak tailing, add 0.5% triethylamine (TEA) to the eluent.

3. Column Packing:

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, non-polar eluent.

  • Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing.

  • Add a thin layer of sand on top of the silica gel.

  • Wash the column with the eluent, ensuring the silica bed does not run dry.

4. Sample Loading:

  • Dissolve the crude 3-chloro-4-fluoroaniline in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

  • Carefully add the dry, sample-adsorbed silica gel to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified 3-chloro-4-fluoroaniline.

Protocol 2: Purification of a Fluorinated Aromatic Amine by Preparative HPLC

This protocol provides a general method for the purification of a fluorinated aromatic amine using preparative reversed-phase HPLC.

1. Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV-Vis detector.

  • C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • HPLC grade acetonitrile (ACN) and ultrapure water.

  • Mobile phase additive: Trifluoroacetic acid (TFA) or formic acid (FA).

  • Crude fluorinated aromatic amine.

2. Preparation of Mobile Phases and Sample:

  • Mobile Phase A: 0.1% TFA (or FA) in water.

  • Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.

  • Sample Preparation: Dissolve the crude compound in a suitable solvent (e.g., a mixture of water and ACN) to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Method:

  • Flow Rate: 15-25 mL/min (adjust based on column dimensions).

  • Detection Wavelength: Determined by the UV absorbance maximum of the target compound.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over time to elute the compound of interest. An example gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

4. Fraction Collection and Product Isolation:

  • Collect fractions based on the elution of the target peak from the chromatogram.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions that meet the desired purity specification.

  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized or extracted with an organic solvent to isolate the purified product.

Visualizations

Purification_Workflow start Crude Fluorinated Aromatic Amine purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid & Good Solubility Difference column_chrom Column Chromatography purification_choice->column_chrom Mix of Polarities prep_hplc Preparative HPLC purification_choice->prep_hplc High Purity Required purity_analysis Purity Assessment (TLC, HPLC, GC-MS, NMR, MP) recrystallization->purity_analysis column_chrom->purity_analysis prep_hplc->purity_analysis pure_product Pure Product purity_analysis->pure_product

Caption: General workflow for the purification of fluorinated aromatic amines.

Troubleshooting_Column_Chromatography start Problem Observed poor_sep Poor Separation start->poor_sep tailing Peak Tailing start->tailing no_elution Compound Stuck start->no_elution cause_poor_sep Eluent too polar or Column overloaded poor_sep->cause_poor_sep cause_tailing Acidic silica interaction tailing->cause_tailing cause_no_elution Eluent not polar enough no_elution->cause_no_elution solution_poor_sep Decrease eluent polarity or Reduce sample load cause_poor_sep->solution_poor_sep solution_tailing Add triethylamine (TEA) to eluent cause_tailing->solution_tailing solution_no_elution Increase eluent polarity cause_no_elution->solution_no_elution

Caption: Troubleshooting guide for column chromatography of fluorinated aromatic amines.

References

dealing with low solubility of starting materials in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: Navigating Solubility Challenges in Suzuki-Miyaura Cross-Coupling

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with poorly soluble starting materials in Suzuki-Miyaura cross-coupling reactions. Low solubility is a frequent and frustrating hurdle that can lead to low yields, slow reaction rates, and failed experiments.

This document moves beyond simple procedural lists to provide a deeper understanding of the underlying principles governing the reaction. We will explore the causal relationships between reaction components and solubility, offering a logical, step-by-step framework for troubleshooting and optimization. Our goal is to empower you with the knowledge to not only solve your immediate solubility issues but also to rationally design more robust coupling reactions in the future.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section provides rapid answers to the most common solubility-related issues.

Q1: My starting material (aryl halide or boronic acid) has very poor solubility in standard solvents like Toluene/Water or Dioxane/Water. What is the first and simplest thing I should try?

The most direct approach is to adjust the temperature and solvent system.

  • Increase Temperature: Many Suzuki couplings are robust at elevated temperatures (e.g., 80-110 °C).[1] Increasing the heat can significantly improve the solubility of your starting materials. However, be mindful that excessive temperatures can promote side reactions, such as protodeboronation of the boronic acid, or lead to catalyst decomposition.[1]

  • Screen Solvents: If heat alone is insufficient, a solvent screen is the next logical step. Polar aprotic solvents such as DMF, DMAc, or NMP can be highly effective for dissolving polar, recalcitrant substrates where common ethereal or aromatic solvents fail.[1][2] A biphasic system using 2-MeTHF/H₂O is another excellent option to explore.[3]

Q2: My reaction is a thick, biphasic slurry with un-dissolved solids, and the conversion rate is extremely slow. How can I accelerate it?

Slow conversion in a heterogeneous mixture is often a mass transfer problem. The reactants in the different phases are not interacting efficiently.

  • Ensure Vigorous Stirring: First, confirm your reaction is being stirred as vigorously as possible to maximize the surface area between the aqueous and organic phases.[2]

  • Introduce a Phase-Transfer Catalyst (PTC): This is a highly effective strategy. A PTC, such as tetrabutylammonium bromide (TBAB) or Aliquat 336 , acts as a shuttle.[1][4] It transports the activated boronate anion from the aqueous phase (where the inorganic base is) into the organic phase, where the aryl halide and the palladium catalyst reside.[5][6] This dramatically increases the rate of transmetalation, often leading to a significant boost in reaction speed and yield.[7]

Q3: Can my choice of base impact the reaction if my starting materials are poorly soluble?

Absolutely. The base is not just a passive reagent; its properties can significantly influence the reaction.

  • Base Solubility: The base itself must have some solubility in the reaction medium to activate the boronic acid.[1] If you are using a primarily organic solvent system, an organic base might be considered, though inorganic bases dissolved in a water co-solvent are more common.[2][8]

  • Cation Effect: The choice of cation can be important. Cesium bases like Cs₂CO₃ or potassium bases like K₃PO₄ are often more effective than sodium analogs. They are typically more soluble in organic solvents and can promote the formation of more reactive boronate species.[1][9]

  • Physical Form: Always use a finely powdered, dry base. Coarse or clumped particles have a low surface area, which can lead to slow, incomplete, and irreproducible reactions.[1]

Q4: My substrates are still not dissolving well. Can the ligand choice help overcome this?

While a ligand does not directly solubilize the starting materials, its choice is critical and can indirectly solve the problem. Modern, highly active ligands can drive the reaction to completion even with a very low concentration of dissolved substrate.

  • High Catalyst Activity: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos ) or N-heterocyclic carbenes (NHCs) form exceptionally active palladium catalysts.[1][2] This high activity means the catalytic cycle turns over very rapidly. As the small amount of dissolved starting material is consumed, more of the solid material dissolves to re-establish equilibrium (Le Châtelier's principle), allowing the reaction to be driven to completion.

Q5: I've tried everything and my compound is practically insoluble in all common solvents. Are there any non-traditional methods to force this reaction to work?

Yes. When conventional solution-phase chemistry fails, you can eliminate the solvent entirely.

  • Mechanochemistry (Ball Milling): This solid-state technique involves grinding the solid reactants (aryl halide, boronic acid, base) and the catalyst together in a ball mill, often with heating.[10][11] The mechanical energy input facilitates the reaction in the solid state, completely bypassing the need for a solvent and thus overcoming any solubility limitations.[12][13] This method has proven effective for coupling extremely insoluble polyaromatic compounds.[10][14]

Part 2: In-Depth Troubleshooting Guide

The Central Role of the Solvent System

The solvent in a Suzuki coupling does more than just dissolve the reactants; it influences catalyst activity, base solubility, and the kinetics of key steps in the catalytic cycle.[15] When dealing with poorly soluble substrates, a logical, stepwise approach to solvent optimization is critical.

  • Temperature Elevation: As the primary tool, increasing the reaction temperature is often sufficient. Most Suzuki reactions are conducted between 80-110 °C. The upper limit is typically dictated by the boiling point of the solvent and the thermal stability of the reactants and catalyst.[1][16]

  • Biphasic vs. Monophasic Systems:

    • Biphasic Systems (e.g., Toluene/H₂O, Dioxane/H₂O): This is the most common setup. The organic solvent dissolves the aryl halide and the palladium complex. The water dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄) and is believed to facilitate the crucial transmetalation step by activating the boronic acid.[2][17] For hydrophobic substrates, the reaction is thought to occur primarily in the organic layer or at the phase boundary.[5][17]

    • Monophasic Polar Aprotic Solvents (e.g., DMF, DMAc, THF): For highly polar substrates that are insoluble in nonpolar aromatic solvents, switching to a system like DMF (with or without water) can be highly effective.[1][18] These solvents are better at solvating charged intermediates and can lead to a homogeneous reaction mixture.

The following table summarizes common solvent choices and their relevant properties for tackling solubility issues.

Solvent SystemTypeTypical Temperature (°C)Key Characteristics & Best Use Cases
Toluene/H₂OBiphasic, Aromatic80 - 110Standard for nonpolar substrates. High boiling point allows for high reaction temperatures.
1,4-Dioxane/H₂OBiphasic, Ethereal80 - 100Excellent general-purpose system, often provides good solubility for a range of substrates.[1]
THF/H₂OBiphasic, Ethereal60 - 66Lower boiling point limits reaction temperature but can be a good starting point.
2-MeTHF/H₂OBiphasic, Ethereal75 - 80Greener alternative to THF and Dioxane; can offer different solubility profiles.[3]
DMF or DMAcMonophasic, Polar Aprotic80 - 150Excellent for highly polar, poorly soluble substrates. Can lead to homogeneous reactions.[1][19]
Optimizing the Base: More Than Just a Proton Acceptor

The base plays at least three critical roles in the catalytic cycle: it activates the boronic acid to form a more nucleophilic boronate complex, it participates in the formation of the active palladium species, and it can influence the rate of reductive elimination.[8]

  • Mechanism of Activation: The base reacts with the boronic acid to form a negatively charged "ate" complex (a boronate).[9][20] This increases the nucleophilicity of the organic group on the boron, making it more readily transferred to the palladium center during transmetalation.

  • Choice of Base:

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cs₂CO₃ is more soluble in organic solvents and is often used for more challenging couplings.[2]

    • Phosphates (K₃PO₄): A strong base that is highly effective, especially with less reactive coupling partners like aryl chlorides.[1][15] Its high solubility in water makes it ideal for biphasic systems.

    • Fluorides (KF, CsF): Milder bases that are useful when base-sensitive functional groups (like esters) are present, as they are less likely to cause hydrolysis.[20][21]

The Indirect but Powerful Role of the Ligand

The ligand stabilizes the palladium catalyst, prevents its precipitation as inactive palladium black, and critically modulates its electronic and steric properties.[2] For solubility-challenged reactions, the goal is to create a catalyst so active that it can efficiently process the low equilibrium concentration of the dissolved substrate.

  • Bulky, Electron-Rich Ligands: Ligands like the Buchwald biarylphosphines (SPhos, XPhos, RuPhos) or sterically demanding N-heterocyclic carbenes (NHCs) are the state-of-the-art.[1][22]

    • Electron-rich character: Promotes the rate-limiting oxidative addition step, especially with challenging electrophiles like aryl chlorides.[2]

    • Bulkiness: Promotes the final reductive elimination step, releasing the product and regenerating the catalyst.[2]

  • Water-Soluble Ligands: For reactions run in mostly aqueous media, specially designed sulfonated phosphines (e.g., SPhos, TPPTS) can keep the catalyst in the aqueous phase, which can be advantageous depending on the substrate's properties.[1][23][24]

Part 3: Advanced & Alternative Strategies

When standard optimization fails, more advanced techniques are required.

Phase-Transfer Catalysis (PTC): Bridging the Divide

In a biphasic Suzuki reaction, the inorganic base and boronic acid are primarily in the aqueous phase, while the aryl halide and catalyst are in the organic phase. The reaction is limited by the slow diffusion of reactants across the phase boundary. A PTC breaks this bottleneck.

  • Mechanism: A typical PTC like TBAB ([(n-Bu)₄N]⁺Br⁻) is an amphiphilic salt. Its quaternary ammonium cation forms an ion pair with the boronate anion (R-B(OH)₃⁻) in the aqueous phase. This new, more lipophilic ion pair can then migrate into the organic phase, delivering the boronate directly to the palladium complex for transmetalation.[1][6]

PTC_Mechanism Boronate Boronate PTC_boronate_aq PTC_boronate_aq Boronate->PTC_boronate_aq Ion Exchange PTC_boronate_org PTC_boronate_org PTC_boronate_aq->PTC_boronate_org Phase Transfer PTC_aq PTC_aq Pd_Complex Pd_Complex PTC_boronate_org->Pd_Complex Delivers Boronate PTC_org PTC_org PTC_boronate_org->PTC_org Releases Boronate, Picks up X⁻ PTC_org->PTC_aq Returns to Aqueous Phase

Mechanochemistry: The Solvent-Free Frontier

For truly "impossible" substrates that are insoluble in any practical solvent, mechanochemistry offers a powerful solution. By physically grinding the solid reagents together, you provide the activation energy needed for the reaction to occur at the crystal interfaces.

  • Procedure: The aryl halide, boronic acid, base, palladium catalyst, and ligand are placed in a stainless-steel milling jar with steel balls. The jar is then placed in a ball mill and agitated at high frequency.[10] Heating the milling apparatus can further accelerate the reaction.[11]

  • Advantages: This technique completely circumvents solubility issues, often reduces reaction times, and is considered a green chemistry approach as it minimizes solvent waste.[12][25] It has been used to synthesize novel materials from starting materials previously considered unreactive due to their extremely low solubility.[13]

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling under Inert Atmosphere

This protocol outlines a standard setup for a Suzuki coupling reaction, emphasizing the exclusion of oxygen, which can deactivate the catalyst.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the finely powdered base (2.0-3.0 equiv).[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this evacuate/backfill cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via syringe. If using a PTC, it can be added at this stage.

  • Catalyst Preparation: In a separate, small vial under an inert gas atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add a small amount of the degassed organic solvent to form a slurry.

  • Reaction Initiation: Add the catalyst slurry to the main reaction flask via syringe.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Parallel Screening for Optimal Solvent and Base

This high-throughput approach allows for the rapid identification of promising reaction conditions when dealing with a new, poorly soluble substrate.

  • Array Setup: In an array of microwave vials or other sealable reaction tubes, add a magnetic stir bar to each.

  • Base Addition: To each vial (or sets of vials), add a different base (e.g., K₃PO₄, Cs₂CO₃, KF).

  • Substrate Addition: Add the solid starting materials (aryl halide and boronic acid) to each vial.

  • Catalyst Stock Solution: Prepare a stock solution of the palladium precatalyst and ligand in a suitable, degassed organic solvent (e.g., Dioxane).

  • Solvent and Catalyst Addition: To each vial, add a different degassed test solvent (or solvent mixture). Then, add an identical aliquot of the catalyst stock solution to each vial.

  • Reaction: Seal all vials tightly and place them in a parallel synthesis heating block. Heat to the desired temperature with vigorous stirring for a set period (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each vial, dilute appropriately, and analyze by LC-MS to determine the relative conversion and identify the most effective solvent/base combination.

Troubleshooting_Workflow start Low Yield / No Reaction: Poor Solubility Suspected step1 Is the reaction mixture a slurry or biphasic? start->step1 step2 Increase Temperature (e.g., 80 → 110 °C) step1->step2 Yes step3 Screen Solvents (e.g., Toluene, Dioxane, DMF) step2->step3 Improvement? (No/Partial) step4 Introduce Phase-Transfer Catalyst (e.g., TBAB) step3->step4 Biphasic System? (Yes) step5 Optimize Base (e.g., K₃PO₄, Cs₂CO₃) step3->step5 Biphasic System? (No) step4->step5 step6 Use High-Activity Ligand (e.g., SPhos, XPhos) step5->step6 step7 Consider Alternative Methods step6->step7 Still Poor Conversion end_success Reaction Optimized step6->end_success Sufficient Improvement step8 Mechanochemistry (Ball Milling) step7->step8 step8->end_success end_fail Consult Specialist step8->end_fail If Fails

References

Technical Support Center: Preventing Homocoupling of Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize or prevent the undesired homocoupling of boronic acids in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues with excessive homocoupling in your cross-coupling reactions.

Symptom Potential Cause Suggested Solution
High levels of boronic acid dimer detected by TLC, LC-MS, or NMR. Presence of dissolved oxygen in the reaction mixture.1. Inert Gas Sparging: Rigorously degas all solvents and the reaction mixture by bubbling a stream of inert gas (nitrogen or argon) through the liquid for 15-30 minutes before adding the catalyst.[1] A subsurface sparge is particularly effective.[1][2] 2. Freeze-Pump-Thaw: For highly sensitive reactions, perform three to five cycles of freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere.[1][3]
Use of a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂).1. Pre-reduction: Before adding the boronic acid, consider a pre-heating step of the reaction mixture containing the Pd(II) catalyst, base, and ligand to facilitate the reduction to the active Pd(0) species.[4] 2. Use of Pd(0) Catalyst: If possible, use a Pd(0) source directly. 3. Additives: Introduce a mild reducing agent, such as potassium formate, to the reaction mixture to help minimize the concentration of free Pd(II).[2]
Reaction yields are consistently low, with significant homocoupling byproduct. Suboptimal reaction temperature.Operate the reaction at the lowest temperature that still allows for a reasonable reaction rate.[3] Higher temperatures can sometimes accelerate side reactions like homocoupling more than the desired cross-coupling.[3]
Inappropriate choice of base.Use weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), as they are generally less likely to promote homocoupling compared to strong bases such as sodium hydroxide (NaOH).[3]
High instantaneous concentration of boronic acid.Slow Addition: Add the boronic acid solution slowly to the reaction mixture to keep its concentration low at any given time, which disfavors the bimolecular homocoupling reaction.[3]
Difficulty in purifying the desired product from the homocoupled byproduct. Structural similarity between the product and the byproduct.1. Chromatography Optimization: If homocoupling cannot be completely avoided, explore different solvent systems for column chromatography to improve separation. 2. Recrystallization: Consider recrystallization as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in cross-coupling reactions?

A1: The two main mechanisms responsible for boronic acid homocoupling are:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][3][5] Rigorous exclusion of oxygen is therefore critical.[2]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt as a precatalyst, it can directly react with two molecules of the boronic acid to form the homocoupled product and the active Pd(0) catalyst.[1][3] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.[1]

Q2: How does the choice of ligand affect the extent of homocoupling?

A2: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, the use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is often recommended.[3] The steric bulk of these ligands can hinder the formation of the intermediates that lead to homocoupling and can accelerate the desired cross-coupling pathway.[1]

Q3: Can the solvent system influence the formation of homocoupling byproducts?

A3: Yes, the choice of solvent is important. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling.[3] While the addition of water is often necessary to dissolve the base, an excessive amount can sometimes promote homocoupling.[3]

Q4: Are there any procedural tips that can help reduce homocoupling?

A4: Several procedural modifications can be beneficial:

  • Slow Addition of Boronic Acid: Adding the boronic acid slowly keeps its instantaneous concentration low, which can disfavor the bimolecular homocoupling side reaction.[3]

  • Excess Aryl Halide: Using a slight excess of the aryl halide can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in the homocoupling of the boronic acid.[3]

  • Rigorous Degassing: As mentioned in the troubleshooting guide, thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[3]

Data Presentation

The following table summarizes the effect of various parameters on the yield of the desired cross-coupled product and the formation of the homocoupled byproduct.

Parameter Condition A Yield (Cross-Coupled) Yield (Homocoupled) Condition B Yield (Cross-Coupled) Yield (Homocoupled) Reference
Atmosphere Air45%30%Nitrogen85%<5%[6]
Base NaOH60%25%K₂CO₃90%8%[3]
Ligand PPh₃70%15%SPhos95%<2%[7]
Temperature 100 °C88%10%60 °C92%5%[3]
Additive None75%20%KCOOH93%<5%[2]

Experimental Protocols

General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), the boronic acid (1.1-1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the phosphine ligand (e.g., SPhos, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Pd(II)-Mediated Homocoupling Pd(0) Pd(0) O2Pd(0) O2Pd(0) Pd(0)->O2Pd(0) O2 Pd(II) Pd(II) O2Pd(0)->Pd(II) Oxidation Ar-Pd(II)-Ar Ar-Pd(II)-Ar Pd(II)->Ar-Pd(II)-Ar 2 x ArB(OH)2 Ar-Pd(II)-Ar->Pd(0) Ar-Ar Ar-Ar Ar-Pd(II)-Ar->Ar-Ar Reductive Elimination Pd(II)_precat Pd(II) Precatalyst Ar-Pd(II)-Ar_precat Ar-Pd(II)-Ar Pd(II)_precat->Ar-Pd(II)-Ar_precat 2 x ArB(OH)2 Ar-Ar_precat Ar-Ar Ar-Pd(II)-Ar_precat->Ar-Ar_precat Reductive Elimination Pd(0)_active Pd(0) Ar-Pd(II)-Ar_precat->Pd(0)_active Generates Active Catalyst

Caption: Proposed mechanisms for boronic acid homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed check_oxygen Is the reaction rigorously degassed? start->check_oxygen degas Implement rigorous degassing (N2 sparge or Freeze-Pump-Thaw) check_oxygen->degas No check_catalyst Are you using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes degas->check_catalyst use_additive Add a mild reducing agent (e.g., KCOOH) or pre-reduce the catalyst check_catalyst->use_additive Yes check_temp Is the reaction temperature optimized? check_catalyst->check_temp No use_additive->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp No check_base Is a strong base being used? check_temp->check_base Yes lower_temp->check_base weaker_base Switch to a weaker base (e.g., K2CO3) check_base->weaker_base Yes end Homocoupling Minimized check_base->end No weaker_base->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar'-X) Pd0->OA Ox Oxidation (O2) Pd0->Ox Ar_Pd_X Ar'-Pd(II)-X OA->Ar_Pd_X Trans Transmetalation (ArB(OH)2) Ar_Pd_X->Trans Ar_Pd_Ar Ar'-Pd(II)-Ar Trans->Ar_Pd_Ar RE Reductive Elimination Ar_Pd_Ar->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product PdII Pd(II)L_n Ox->PdII Trans2 2 x Transmetalation (ArB(OH)2) PdII->Trans2 Ar_Pd_Ar_homo Ar-Pd(II)-Ar Trans2->Ar_Pd_Ar_homo RE2 Reductive Elimination Ar_Pd_Ar_homo->RE2 RE2->Pd0 Byproduct Ar-Ar (Byproduct) RE2->Byproduct

Caption: Competing pathways of Suzuki-Miyaura and Homocoupling.

References

Technical Support Center: Improving Regioselectivity of Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to overcoming challenges in the regioselective fluorination of organic molecules. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to assist you in achieving desired regioselectivity in your fluorination reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor or Unexpected Regioselectivity in Electrophilic Aromatic Fluorination

Question: My electrophilic fluorination of a substituted arene is resulting in a mixture of ortho, meta, and para isomers, or the major product is not the one I anticipated. What factors could be influencing this, and how can I improve the regioselectivity?

Answer: Poor regioselectivity in electrophilic aromatic substitution (EAS) for fluorination is a common challenge influenced by a combination of electronic and steric factors. Here’s a troubleshooting guide:

  • Re-evaluate Your Directing Groups: The electronic nature of the substituents on your aromatic ring is the primary determinant of regioselectivity.

    • Activating groups (e.g., -OH, -OR, -NHR, -R) are typically ortho, para-directors. If you have an activating group and are obtaining a significant amount of the meta product, it could indicate a competing reaction pathway or the presence of an unexpected catalyst.

    • Deactivating groups (e.g., -NO₂, -CN, -C(O)R, -CF₃) are generally meta-directors.

    • Halogens are an exception, being deactivating yet ortho, para-directing.

  • Steric Hindrance: Bulky directing groups or substituents near the desired reaction site can disfavor ortho substitution, leading to a higher proportion of the para product.

  • Choice of Fluorinating Reagent: The reactivity of the electrophilic fluorine source can impact selectivity. Highly reactive reagents may be less selective. Consider using a milder reagent. Selectfluor™ is a popular choice known for its ease of use and, in many cases, good regioselectivity.[1] However, the substitution pattern of your arene can influence its reactivity with reagents like Selectfluor™, sometimes leading to unexpected amination products instead of fluorination with certain dialkoxybenzenes.

  • Solvent Effects: The reaction medium can influence the stability of intermediates and the reactivity of the fluorinating agent. While less pronounced than in nucleophilic substitutions, it's a factor to consider. Experiment with solvents of varying polarity.

  • Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity. If your reaction is running at an elevated temperature, try lowering it.

Issue 2: Lack of Regioselectivity in Nucleophilic Aromatic Fluorination (SNA_r)

Question: I am attempting a nucleophilic aromatic fluorination on a substrate with multiple potential leaving groups (e.g., -Cl, -NO₂) but the fluoride is not substituting at the desired position. How can I control the regioselectivity?

Answer: Regioselectivity in SNAr reactions is primarily governed by the electronic activation of the aromatic ring and the nature of the leaving group.

  • Electronic Activation: SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex).

    • Troubleshooting Step: If you have multiple EWGs, the position activated by the strongest group will be the most reactive. If your desired position is not being fluorinated, it may not be sufficiently activated.

  • Leaving Group Ability: In contrast to S_N2 reactions, the leaving group ability in S_NAr often follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the ring, and the highly electronegative fluorine atom makes the carbon atom more electrophilic.

  • Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred to enhance the nucleophilicity of the fluoride ion.

Frequently Asked Questions (FAQs)

Q1: How can I predict the regioselectivity of an electrophilic aromatic fluorination reaction?

A1: The regioselectivity is primarily predicted by the nature of the substituents already on the aromatic ring. Activating, electron-donating groups direct incoming electrophiles to the ortho and para positions, while deactivating, electron-withdrawing groups direct them to the meta position. Steric hindrance can also play a significant role, often favoring the para position over the ortho position.

Q2: What are the most common side reactions in nucleophilic fluorination, and how can they be minimized?

A2: A common side reaction is elimination, especially when using highly basic fluoride sources like TBAF. This can be minimized by using less basic fluoride sources (e.g., KF, CsF) and carefully controlling the reaction temperature.

Q3: Can I use protecting groups to improve regioselectivity?

A3: Yes, protecting groups can be a valuable strategy. For example, in molecules with multiple nucleophilic sites, such as amino groups, protecting them can prevent unwanted side reactions and direct the fluorination to the desired position.

Q4: How does the choice of fluorinating agent affect regioselectivity in electrophilic fluorination?

A4: The reactivity of the fluorinating agent can significantly influence regioselectivity. More reactive agents, like elemental fluorine, can be less selective. Milder reagents, such as Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI), often provide better control over the reaction's outcome. The choice between them can depend on the specific substrate.[1]

Data Presentation

Table 1: Comparison of Fluorinating Agents for the Electrophilic Fluorination of Toluene
Fluorinating AgentReaction ConditionsMajor ProductsIsomer Ratio (o:p)Total Yield (%)
Elemental Fluorine (F₂)Microreactor, -20 °Co-fluorotoluene, p-fluorotoluene~1:1.540-50
Selectfluor™MeCN, 80 °Co-fluorotoluene, p-fluorotolueneVariesModerate
NFSIPd(OAc)₂, directing group, 100 °Co-fluorotolueneHighly selective for orthoGood
Xenon Difluoride (XeF₂)HF, CCl₄, 25 °Co-fluorotoluene, p-fluorotoluene~1:260-70

Data is compiled from various sources and is intended for comparative purposes. Actual results may vary.

Table 2: Regioselectivity in the Fluorination of Diphenylmethane and Fluorene with Selectfluor™
SubstrateSolventTemperature (°C)Product(s)Isomer Ratio
DiphenylmethaneTrifluoroacetic acid80o-fluorodiphenylmethane, p-fluorodiphenylmethane1.8:1
FluoreneAcetonitrile802-fluorofluorene, 4-fluorofluorene2:1
FluoreneTrifluoroacetic acid802-fluorofluorene, 4-fluorofluorene1.2:1

Data adapted from a study on the effect of molecular geometry on fluorination regioselectivity.[2]

Experimental Protocols

Protocol 1: General Procedure for Regioselective C-3 Fluorination of Indoles with Selectfluor™

This protocol describes a general method for the difluorohydroxylation of substituted indoles at the C-3 position.

Materials:

  • Substituted indole (1.0 mmol)

  • Selectfluor™ (2.2 mmol)

  • Acetonitrile (10 mL)

  • Water (1 mL)

Procedure:

  • To a solution of the substituted indole in acetonitrile, add Selectfluor™ in one portion at room temperature.

  • Add water to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor™

This protocol outlines the 3-fluorination of imidazo[1,2-a]pyridines.[3][4]

Materials:

  • Imidazo[1,2-a]pyridine (1.0 mmol)

  • Selectfluor™ (1.2 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol)

  • Water/Chloroform solvent mixture

Procedure:

  • Dissolve the imidazo[1,2-a]pyridine in the water/chloroform solvent system.

  • Add DMAP to the solution.

  • Add Selectfluor™ and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction by separating the organic layer, washing with water, and drying over anhydrous sodium sulfate.

  • Purify the product by column chromatography to yield the 3-fluoroimidazo[1,2-a]pyridine.[3][4]

Mandatory Visualizations

Reaction Mechanisms and Workflows

G Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed directing_groups Analyze Directing Group Effects (Electronic & Steric) start->directing_groups reagent Evaluate Fluorinating Reagent (Reactivity vs. Selectivity) directing_groups->reagent If electronics are correct outcome Improved Regioselectivity directing_groups->outcome If directing group strategy is revised conditions Optimize Reaction Conditions (Solvent, Temperature) reagent->conditions If reagent is appropriate reagent->outcome If new reagent works protecting_group Consider Protecting Groups conditions->protecting_group If still suboptimal conditions->outcome If optimized protecting_group->outcome

Troubleshooting workflow for poor regioselectivity.

G Mechanism of Electrophilic Aromatic Substitution (Fluorination) cluster_0 Step 1: Formation of the Sigma Complex (Arenium Ion) cluster_1 Step 2: Deprotonation and Restoration of Aromaticity A Aromatic Ring (Nucleophile) C Sigma Complex (Resonance Stabilized Carbocation) A->C + E+ B Electrophilic Fluorine (e.g., from Selectfluor™) D Sigma Complex F Fluorinated Aromatic Product D->F - H+ E Base G Mechanism of Nucleophilic Aromatic Substitution (SNAr) cluster_0 Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex cluster_1 Step 2: Elimination of Leaving Group and Restoration of Aromaticity A Activated Aromatic Ring (with EWG and Leaving Group) C Meisenheimer Complex (Resonance Stabilized Anion) A->C + F- B Fluoride Ion (Nucleophile) D Meisenheimer Complex E Fluorinated Aromatic Product D->E - Leaving Group G Decision Tree for Choosing a Fluorination Strategy start Desired Fluorination electron_rich Is the substrate electron-rich? start->electron_rich electron_poor Is the substrate electron-poor? start->electron_poor directing_group Does it have a directing group? electron_rich->directing_group leaving_group Does it have a good leaving group? electron_poor->leaving_group electrophilic Electrophilic Fluorination selectfluor_nfsi Use Selectfluor™ or NFSI electrophilic->selectfluor_nfsi nucleophilic Nucleophilic Fluorination (SNAr) snar_conditions Use KF or CsF in a polar aprotic solvent nucleophilic->snar_conditions leaving_group->electrophilic No ewg Is there an activating EWG ortho/para to the leaving group? leaving_group->ewg Yes ewg->electrophilic No ewg->nucleophilic Yes directing_group->electrophilic No pd_catalyzed Consider Pd-catalyzed C-H fluorination directing_group->pd_catalyzed Yes

References

stability issues of 4'-Fluoro-[1,1'-biphenyl]-3-amine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4'-Fluoro-[1,1'-biphenyl]-3-amine under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpected degradation of this compound in acidic media.

Possible Cause 1: Protonation and Increased Susceptibility to Nucleophilic Attack

  • Explanation: The primary amine group (-NH2) of this compound is basic and will be protonated in acidic conditions to form an ammonium salt (-NH3+). This can alter the electronic properties of the molecule, potentially making the biphenyl ring system more susceptible to nucleophilic attack by components of the medium (e.g., water).

  • Troubleshooting Steps:

    • pH Control: Carefully control the pH of your solution. Determine the pKa of the compound to understand the pH range where the amine is significantly protonated.

    • Solvent Selection: If possible, use a non-nucleophilic or aprotic solvent to minimize the potential for solvent-mediated degradation.

    • Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of potential degradation reactions.

    • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation, which can sometimes be exacerbated under acidic conditions.

Possible Cause 2: Acid-Catalyzed Hydrolysis

  • Explanation: While aromatic amines are generally less susceptible to hydrolysis than amides, strong acidic conditions and elevated temperatures can promote the cleavage of the C-N bond.

  • Troubleshooting Steps:

    • Milder Acid: Use the mildest acidic conditions that are compatible with your experimental goals.

    • Reaction Monitoring: Monitor the reaction over time using a suitable analytical technique (e.g., HPLC, LC-MS) to identify the formation of any degradation products.

    • Forced Degradation Study: Conduct a forced degradation study under various acidic conditions (e.g., different acids, concentrations, and temperatures) to systematically evaluate the compound's stability and identify the primary degradation products.

Issue: Instability or discoloration of this compound in basic media.

Possible Cause 1: Oxidation

  • Explanation: Aromatic amines are susceptible to oxidation, which can be accelerated under basic conditions. The presence of oxygen can lead to the formation of colored degradation products, such as N-oxides or polymeric materials.

  • Troubleshooting Steps:

    • Deoxygenate Buffers: Ensure all basic buffers and solutions are thoroughly deoxygenated before use.

    • Inert Atmosphere: Work under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).

    • Antioxidants: Consider the addition of a small amount of an antioxidant, if compatible with your downstream applications.

    • Light Protection: Protect the solution from light, as photo-oxidation can also be a contributing factor.

Possible Cause 2: Base-Catalyzed Reactions

  • Explanation: While less common for the parent amine, strong basic conditions could potentially facilitate other reactions if reactive functional groups are present elsewhere in a more complex molecule containing this moiety.

  • Troubleshooting Steps:

    • pH Optimization: Use the lowest effective pH on the basic side to achieve your experimental objective.

    • Temperature Management: Keep the temperature as low as possible to slow down potential degradation reactions.

    • Purity of Reagents: Ensure the purity of the base used, as impurities could catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound under acidic stress?

Q2: How can I monitor the stability of this compound during my experiment?

A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the stability of aromatic compounds. A stability-indicating method should be developed, which is capable of separating the intact compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for identification of any degradants that are formed.

Q3: Is the fluorine atom on the biphenyl ring susceptible to degradation?

A3: The carbon-fluorine bond is generally very strong and stable. It is unlikely to be the primary site of degradation under typical acidic or basic conditions. Degradation is more likely to be initiated at the amine functional group or through reactions on the aromatic rings.

Q4: What general precautions should I take when working with this compound solutions?

A4: Due to the potential for oxidation, especially of the amine group, it is recommended to store solutions of this compound protected from light and air. For long-term storage, consider storing under an inert atmosphere and at low temperatures.

Data Presentation

As no specific quantitative data for the degradation of this compound was found in the public domain, a template for presenting such data from a forced degradation study is provided below.

Table 1: Forced Degradation of this compound

Stress ConditionTime (hours)% Assay of Parent Compound% Total ImpuritiesMajor Degradation Product(s) (if identified)
0.1 M HCl (60 °C)24
0.1 M HCl (60 °C)48
0.1 M NaOH (60 °C)24
0.1 M NaOH (60 °C)48
3% H₂O₂ (RT)24
Thermal (80 °C)48
Photolytic (ICH Q1B)24

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at a specified temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the solution at room temperature.

    • Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 80 °C).

    • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and identify any major degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acidic (0.1 M HCl, 60°C) stock->acid Expose to stress base Basic (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidative (3% H2O2, RT) stock->oxidation Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points lcms LC-MS for Identification hplc->lcms Characterize peaks data Quantify Degradation lcms->data pathway Propose Degradation Pathway data->pathway

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic/Oxidative Conditions parent This compound protonated Protonated Amine (-NH3+) parent->protonated H+ n_oxide N-Oxide Derivative parent->n_oxide [O] polymeric Polymeric Impurities parent->polymeric [O], self-reaction hydrolyzed Potential Hydroxylated Byproducts protonated->hydrolyzed H2O, Δ (Hypothetical)

Caption: Plausible degradation pathways under stress conditions.

Technical Support Center: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthesis routes for 4'-Fluoro-[1,1'-biphenyl]-3-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the central biphenyl C-C bond. Alternative, though often less efficient or harsher, methods include Ullmann-type couplings. A common overall strategy involves forming the biphenyl structure first, sometimes with a precursor functional group like a nitro group at the 3-position, which is then reduced to the desired amine in a subsequent step.

Q2: How do I choose between the different Suzuki-Miyaura coupling approaches?

A2: The choice primarily depends on the commercial availability and stability of the starting materials. You can either couple 3-bromoaniline (or a protected version) with 4-fluorophenylboronic acid, or couple 4-fluorobromobenzene with 3-aminophenylboronic acid. Consider the cost, purity, and stability of the boronic acids, as they can be prone to degradation. Protecting the amine group on the aniline derivative can sometimes improve yields and prevent side reactions.

Q3: Are there any compatibility issues with the free amine group during the Suzuki coupling?

A3: The free amine group can sometimes interfere with the catalytic cycle or lead to side products, although many modern catalyst systems tolerate it. If you experience low yields or complex product mixtures, consider protecting the amine as a carbamate (e.g., Boc) or an amide. The protecting group can be removed in a final step.

Q4: When should I consider a multi-step synthesis involving a nitro-group reduction?

A4: This approach is advantageous when the required nitro-substituted starting materials (e.g., 1-bromo-3-nitrobenzene) are more readily available or less expensive than the corresponding amino-substituted ones. The reduction of a nitro group to an amine is typically a high-yielding and clean reaction (e.g., using catalytic hydrogenation or metal-acid reduction), making this a robust and reliable strategy.

Troubleshooting Guides

Route 1: Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Catalyst- Ensure the palladium catalyst is not old or degraded. Use a fresh batch or a pre-catalyst.[1] - Perform the reaction under a strict inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the catalyst.[2]
2. Ineffective Base- The choice of base is critical. K₂CO₃ or K₃PO₄ are commonly used.[3][4] Ensure the base is anhydrous if required by the solvent. - The base may not be strong enough; consider switching to a stronger base like Cs₂CO₃.
3. Boronic Acid Degradation- Boronic acids can undergo protodeborylation. Use fresh, high-purity boronic acid. - Store boronic acids in a desiccator.
4. Poor Solvent Choice- Ensure the solvent is thoroughly degassed to remove oxygen.[4] - Common solvents include dioxane/water, DMF/water, or toluene.[2][3] The water co-solvent is often crucial for the reaction.
Significant Homocoupling of Boronic Acid 1. Reaction Temperature Too High- Lower the reaction temperature. Homocoupling is often more prevalent at higher temperatures.
2. Oxygen in the Reaction- Improve degassing of the solvent and ensure a good inert atmosphere. Oxygen can promote homocoupling.
3. Incorrect Stoichiometry- Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
Protodeborylation (Loss of Boronic Acid Group) 1. Presence of Protic Acids- Ensure starting materials and solvents are free from acidic impurities.
2. Prolonged Reaction Time/High Temperature- Monitor the reaction by TLC or GC-MS and stop it once the aryl halide is consumed. Avoid unnecessarily long heating times.
Formation of Byproducts 1. Amine Interference- If coupling 3-aminophenylboronic acid or 3-bromoaniline, the amine may coordinate to the palladium. Consider protecting the amine group (e.g., as a Boc-carbamate).
2. Impure Starting Materials- Purify starting materials (aryl halide and boronic acid) before use.

Alternative Synthesis Routes: Summary & Protocols

Two primary Suzuki-Miyaura based routes are recommended for the synthesis of this compound.

Route 1A: Coupling of 3-Bromoaniline with 4-Fluorophenylboronic Acid

This is a direct, one-step approach to the target molecule.

cluster_0 Suzuki-Miyaura Coupling A 3-Bromoaniline C This compound A->C Pd Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) B 4-Fluorophenylboronic Acid B->C

Caption: Workflow for the direct Suzuki coupling of 3-Bromoaniline.

Route 1B: Coupling of 4-Fluorobromobenzene with 3-Aminophenylboronic Acid

This is an alternative direct approach, contingent on the availability of the starting materials.

cluster_0 Suzuki-Miyaura Coupling A 4-Fluorobromobenzene C This compound A->C Pd Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) B 3-Aminophenylboronic Acid B->C cluster_1 Step 1: Suzuki Coupling cluster_2 Step 2: Nitro Reduction A 1-Bromo-3-nitrobenzene C 4'-Fluoro-3-nitro-1,1'-biphenyl A->C Pd Catalyst, Base B 4-Fluorophenylboronic Acid B->C Pd Catalyst, Base D Reduction (e.g., H₂, Pd/C) E This compound D->E C->D

References

Validation & Comparative

Navigating the Spectroscopic Landscape of Biphenyl Amines: A Comparative Guide to 1H and 13C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for 4'-Fluoro-[1,1'-biphenyl]-3-amine and its analogs. The data has been compiled from various sources and is presented to facilitate a clear comparison of the electronic and structural effects of different substituents on the biphenyl core.

Table 1: ¹H NMR Spectral Data (ppm)

CompoundAromatic Protons (ppm)Amine Protons (ppm)Solvent
This compound Data not publicly availableData not publicly available-
[1,1'-Biphenyl]-3-amine 6.72-6.86 (m, 3H), 7.21-7.29 (m, 3H)3.55 (s, 2H)CDCl₃
4-Fluoroaniline 6.62 (dd, J=8.6, 4.5 Hz, 2H), 6.89 (t, J=8.0 Hz, 2H)3.60 (s, 2H)CDCl₃
3-Bromoaniline 6.83 (d, J=7.5 Hz, 1H), 6.74 (s, 1H), 6.67 (dd, J1=18, J2=12 Hz, 1H), 7.14 (t, J=7.5 Hz, 1H)3.61 (br s, 2H)CDCl₃

Table 2: ¹³C NMR Spectral Data (ppm)

CompoundAromatic Carbons (ppm)Solvent
This compound Data not publicly available-
[1,1'-Biphenyl]-3-amine 115.19, 118.60, 129.29, 129.37, 146.37, 146.47CDCl₃
4-Fluoroaniline 115.69 (d, J=22.4 Hz), 116.10 (d, J=7.6 Hz), 142.57 (d, J=2.0 Hz), 156.38 (d, J=235.2 Hz)CDCl₃
3-Bromoaniline 113.1, 114.8, 118.4, 130.2, 134.8, 147.5CDCl₃

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra, representative of the data presented in this guide.

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm). The solution was then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Spectroscopy: A standard single-pulse experiment was utilized. Typical acquisition parameters included a 30° pulse width, a relaxation delay of 1-2 seconds, an acquisition time of 2-4 seconds, and an average of 16 scans to ensure a high signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Spectra were acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (typically 1024) and a longer relaxation delay (5 seconds) were employed to achieve adequate signal intensity.

Structure-Spectra Correlation

The relationship between the chemical structure of the biphenyl amine derivatives and their corresponding NMR data can be visualized through the following logical workflow. This diagram illustrates how the substitution pattern on the aromatic rings influences the chemical shifts of the protons and carbons, providing a predictive tool for spectroscopic analysis.

G Structure-Spectra Correlation for Biphenyl Amines cluster_structure Chemical Structure cluster_effects Electronic Effects cluster_nmr NMR Spectral Data A Biphenyl Amine Core B Substituent at C3 (e.g., -NH2) A->B influences C Substituent at C4' (e.g., -F, -H, -Br) A->C influences D Inductive Effects B->D exerts E Resonance Effects B->E exerts C->D exerts C->E exerts F 1H Chemical Shifts (δ) D->F modulates G 13C Chemical Shifts (δ) D->G modulates E->F modulates E->G modulates H Coupling Constants (J) F->H correlate with G->H correlate with

Caption: Logical workflow illustrating the influence of substituents on NMR data.

Interpreting the Mass Spectrum of 3-amino-4'-fluorobiphenyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrum of 3-amino-4'-fluorobiphenyl, a crucial tool for its identification and structural elucidation in complex matrices. By comparing its predicted fragmentation pattern with the experimental mass spectra of structurally related compounds, 3-aminobiphenyl and 4-fluorobiphenyl, we can confidently identify key fragments and understand the molecule's behavior under electron ionization.

Predicted and Comparative Mass Spectral Data

The interpretation of the mass spectrum of 3-amino-4'-fluorobiphenyl relies on understanding the fragmentation pathways of its constituent parts. The molecular ion (M+) peak is expected at a mass-to-charge ratio (m/z) corresponding to its exact mass of 187.0797 g/mol .[1] Key fragments are predicted based on the observed fragmentation of 3-aminobiphenyl and 4-fluorobiphenyl.

CompoundMolecular Ion (M+) [m/z]Major Fragment Ions [m/z]Interpretation of Fragments
3-amino-4'-fluorobiphenyl (Predicted) 187170, 160, 141, 115, 95170: Loss of NH3160: Loss of HCN from the aminophenyl ring141: Biphenyl cation radical115: Naphthalenium cation95: Fluorophenyl cation
3-Aminobiphenyl (Experimental) 169168, 141, 115168: Loss of H141: Loss of HCN115: Loss of C2H2 from the biphenyl cation
4-Fluorobiphenyl (Experimental) 172171, 170, 151, 125171: Loss of H170: Loss of H2151: Loss of F125: Loss of HF from the fluorobiphenyl cation

Fragmentation Pathway Analysis

The fragmentation of 3-amino-4'-fluorobiphenyl under electron ionization is expected to follow logical pathways based on the stability of the resulting ions. The initial ionization will form the molecular ion, which then undergoes a series of fragmentation steps.

fragmentation_pathway M [C12H10FN]+• m/z = 187 F1 [C12H7FN]+• m/z = 170 M->F1 -NH3 F2 [C11H7F]+• m/z = 160 M->F2 -HCN F3 [C12H9]+• m/z = 152 M->F3 -F F5 [C6H4F]+ m/z = 95 M->F5 C-N cleavage F4 [C9H7]+• m/z = 115 F3->F4 -C2H2

Caption: Predicted fragmentation pathway of 3-amino-4'-fluorobiphenyl.

Experimental Protocols

The mass spectra of the reference compounds were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A typical protocol for analyzing aromatic amines and biphenyl derivatives is outlined below.

Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used.

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve in Volatile Solvent injection Injection dissolve->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (70 eV) separation->ionization analysis Mass Analysis (Quadrupole) ionization->analysis detection Detection analysis->detection data data detection->data Mass Spectrum

Caption: General workflow for GC-MS analysis of aromatic compounds.

References

A Comparative FT-IR Spectral Analysis of 4'-Fluoro-[1,1'-biphenyl]-3-amine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4'-Fluoro-[1,1'-biphenyl]-3-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental FT-IR data for this specific compound in public databases, this guide leverages spectral data from key structural analogs to predict and interpret its expected vibrational modes. By comparing the FT-IR spectra of 3-aminobiphenyl and 4-fluoroaniline, we can delineate the characteristic contributions of the biphenyl backbone, the amine functional group, and the fluorine substituent.

Key Spectral Comparisons

The FT-IR spectrum of a molecule reveals its functional groups and structural features through characteristic vibrational absorptions. For this compound, we anticipate a complex spectrum arising from the interplay of its constituent parts: the biphenyl system, the primary aromatic amine, and the carbon-fluorine bond.

To deconstruct this, we will compare the known spectral features of two primary alternatives:

  • 3-Aminobiphenyl: This analog contains the core biphenylamine structure but lacks the fluorine atom. Its spectrum will highlight the vibrations associated with the C-N and N-H bonds of the aromatic amine and the biphenyl framework.

  • 4-Fluoroaniline: This molecule features a fluorine-substituted benzene ring with an amino group, but without the second phenyl ring. Its spectrum is crucial for identifying the characteristic C-F stretching frequency and the influence of the fluorine atom on the amine and aromatic ring vibrations.

The following table summarizes the principal FT-IR absorption bands for these compounds, providing a basis for predicting the spectrum of this compound.

Functional GroupVibrational Mode3-Aminobiphenyl (cm⁻¹)4-Fluoroaniline (cm⁻¹)Expected Range for this compound (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretch3400 - 3250 (two bands)3400 - 3250 (two bands)3400 - 3250 (two sharp bands for a primary amine)[1]
N-H Bend (Scissoring)1650 - 15801650 - 15801650 - 1580[1]
N-H Wag910 - 665 (broad)910 - 665 (broad)910 - 665 (broad)[1]
Aromatic C-N C-N Stretch1335 - 12501335 - 12501335 - 1250 (strong)[1]
Aromatic C=C C=C Stretch (in-ring)~1600, ~1500, ~1450~1600, ~1500, ~1450Multiple bands in the 1620 - 1450 region
Aromatic C-H C-H Stretch3100 - 30003100 - 30003100 - 3000
C-H Out-of-Plane Bend900 - 675 (strong)900 - 675 (strong)Multiple bands indicating substitution patterns
C-F C-F StretchN/A~1250 - 1000~1250 - 1000 (strong)

Note: The exact wavenumbers can vary based on the sample preparation and the physical state of the compound.

Experimental Protocols

Accurate and reproducible FT-IR spectral data is contingent on a well-defined experimental protocol. The following outlines a standard procedure for obtaining the FT-IR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire a high-quality FT-IR spectrum of the solid sample in the mid-infrared range (4000 - 400 cm⁻¹).

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)

  • Spatula

  • The solid sample (a few milligrams)

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory are powered on and have reached thermal stability.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. The background spectrum is typically an average of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to cover the crystal but not so high as to damage it.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. As with the background, this is typically an average of multiple scans to ensure high-quality data.

    • The spectrum is recorded as absorbance or transmittance over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

  • Data Processing and Cleaning:

    • After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipes.

    • The acquired spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final FT-IR spectrum of the sample.

    • Further data processing may include baseline correction and smoothing if necessary.

Visualizing the Analysis Workflow

The logical flow of a comparative FT-IR analysis can be represented as a workflow diagram.

ftir_analysis_workflow cluster_prep Sample Preparation cluster_acquisition Spectral Acquisition cluster_analysis Data Analysis & Comparison cluster_output Output sample Target Molecule & Analogs background Acquire Background Spectrum sample->background sample_spec Acquire Sample Spectrum background->sample_spec processing Data Processing (Baseline Correction, etc.) sample_spec->processing peak_id Peak Identification & Assignment processing->peak_id comparison Comparative Analysis peak_id->comparison report Generate Comparison Guide comparison->report

Caption: Workflow for Comparative FT-IR Spectral Analysis.

This guide provides a foundational framework for the FT-IR analysis of this compound. For definitive identification and characterization, obtaining an experimental spectrum of the purified compound is highly recommended. The comparative approach outlined here, however, serves as a valuable tool for preliminary analysis and for understanding the contributions of different structural motifs to the overall vibrational spectrum.

References

Navigating the Fluorine NMR Landscape: A Comparative Guide to the ¹⁹F Chemical Shift of 4'-Fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Fluorine-19 NMR spectroscopy stands as a powerful analytical technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity. The large chemical shift dispersion, often spanning over 400 ppm, provides exquisite resolution for distinguishing between structurally similar fluorinated molecules.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

The electronic environment surrounding the fluorine atom dictates its chemical shift. In the case of 4'-Fluoro-[1,1'-biphenyl]-3-amine, the fluorine atom is situated on one phenyl ring, while an amine group is present on the other. The interplay of electronic effects from both rings influences the shielding of the fluorine nucleus.

To contextualize the expected chemical shift of this compound, a comparison with simpler, related fluorobiphenyls is instructive. The following table summarizes the reported ¹⁹F NMR chemical shifts for relevant compounds. It is important to note that the chemical shift can be influenced by the solvent used for the measurement.

CompoundStructure¹⁹F Chemical Shift (δ, ppm)Solvent
This compound this compoundData not publicly available-
4-Fluorobiphenyl4-Fluorobiphenyl-113.5CCl₃F
4,4'-Difluorobiphenyl4,4'-Difluorobiphenyl-119.3CCl₃F

Note: Chemical shifts are typically referenced to CFCl₃ (0 ppm).

The presence of the electron-donating amine group (-NH₂) at the 3-position of the second phenyl ring in this compound is expected to exert an electronic effect on the fluorine atom, which would be transmitted through the biphenyl system. This effect, whether shielding or deshielding, would cause a deviation of its ¹⁹F chemical shift from that of the parent 4-fluorobiphenyl. A detailed study of 3'- and 4'-substituted 4-fluorobiphenyls would provide the most accurate comparison.

Experimental Protocol for ¹⁹F NMR Spectroscopy

To determine the ¹⁹F NMR chemical shift of this compound, the following experimental protocol can be employed:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should be reported with the chemical shift value.

  • Add a small amount of an internal reference standard, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm). Alternatively, an external reference can be used. Trichlorofluoromethane (CFCl₃) is the primary reference standard (δ = 0 ppm), though its volatility and environmental concerns have led to the use of secondary standards.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer equipped with a fluorine probe.

  • Tune and match the probe for the ¹⁹F frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Acquire a one-dimensional ¹⁹F NMR spectrum.

  • Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Spectral width: Sufficient to cover the expected chemical shift range for aromatic fluorides (e.g., -100 to -130 ppm).

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: Dependent on the sample concentration, typically ranging from 16 to 128 scans.

  • Proton decoupling (e.g., WALTZ-16) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlet signals.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a pure absorption lineshape.

  • Reference the spectrum to the internal or external standard.

  • Integrate the signals if quantitative analysis is required.

Logical Workflow for ¹⁹F NMR Analysis

The following diagram illustrates the logical workflow for the determination and comparison of the ¹⁹F NMR chemical shift.

G Workflow for ¹⁹F NMR Chemical Shift Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Comparative Compounds cluster_out Output Compound This compound Mix Prepare NMR Sample Compound->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix Reference Internal/External Standard (e.g., CFCl3) Reference->Mix NMR_Spec NMR Spectrometer Mix->NMR_Spec Acquire Acquire ¹⁹F NMR Spectrum NMR_Spec->Acquire Process Fourier Transform & Phasing Acquire->Process Ref_Cal Reference Chemical Shift Process->Ref_Cal Data_Comp Compare with Alternatives Ref_Cal->Data_Comp Result ¹⁹F Chemical Shift Value Data_Comp->Result Alt1 4-Fluorobiphenyl Alt1->Data_Comp Alt2 4,4'-Difluorobiphenyl Alt2->Data_Comp

Caption: Workflow for ¹⁹F NMR chemical shift determination and comparison.

By following this comprehensive guide, researchers can accurately determine the ¹⁹F NMR chemical shift of this compound and effectively compare it with related compounds, leading to a deeper understanding of its electronic structure and properties. This information is invaluable for the advancement of drug discovery and development programs involving fluorinated molecules.

Fluorination Enhances the Antiviral Potency of Biphenylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated biphenylamines, supported by experimental data. The strategic incorporation of fluorine into the biphenylamine scaffold has been shown to significantly enhance antiviral activity, particularly against HIV-1.

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties.[1][2] In the context of biphenylamine derivatives, fluorination has emerged as a powerful tool to boost their potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] This guide delves into a comparative analysis of fluorinated versus non-fluorinated biphenylamines, highlighting the quantitative improvements in biological activity and outlining the experimental protocols for their evaluation.

Comparative Biological Activity: Anti-HIV-1 Potency

A study focused on the development of NH2-biphenyl-diarylpyrimidines as NNRTIs demonstrated a clear advantage for fluorinated compounds. The introduction of fluorine atoms at specific positions on the biphenyl ring led to a significant increase in inhibitory activity against wild-type HIV-1.[1]

The following table summarizes the in vitro anti-HIV-1 activity (EC50) and cytotoxicity (CC50) of a non-fluorinated precursor and its fluorinated derivatives. A lower EC50 value indicates higher antiviral potency, while a higher CC50 value suggests lower cytotoxicity. The Selectivity Index (SI), calculated as CC50/EC50, represents the therapeutic window of the compound.

Compound IDSubstitution PatternTargetEC50 (nM)CC50 (µM)Selectivity Index (SI)
JK-4b Non-fluorinated precursorWT HIV-11.02.082059
5g 3-fluoroWT HIV-1~0.25>20>80000
5h 3-fluoroWT HIV-1~1.45>20>13793
5i 3-fluoroWT HIV-1~0.77>20>25974
5k 3-fluoro, 4'-cyanoWT HIV-1~1.15>20>17391
5l 3-fluoro, 4'-cyanoWT HIV-1~1.15>20>17391
5m 3-fluoro, 4'-cyanoWT HIV-12.3>22095854
5o 3,5-difluoroWT HIV-1~0.25>20>80000
5p 3,5-difluoroWT HIV-1~0.73>20>27397
5q 3,5-difluoroWT HIV-1~0.26>20>76923
5r 3,5-difluoro, 4'-cyanoWT HIV-1~0.58>20>34482
5s 3,5-difluoro, 4'-cyanoWT HIV-1~0.58>20>34482
5t 3,5-difluoro, 4'-cyanoWT HIV-11.811766443

Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines. The EC50 values for some compounds were estimated based on the reported fold-improvement over their non-fluorinated counterparts.[1]

As the data indicates, both single and double fluorination of the biphenyl ring resulted in a marked improvement in anti-HIV-1 activity. For instance, the double fluorination in compounds 5o , 5p , and 5q led to significantly higher potency compared to their single fluorine-substituted and non-fluorinated counterparts.[1] Notably, compound 5t , with a 3,5-difluoro substitution and a cyano group, exhibited an exceptionally high Selectivity Index of 66,443, highlighting its potent and selective anti-HIV-1 activity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of fluorinated and non-fluorinated biphenylamines.

Anti-HIV-1 Assay

This assay determines the in vitro antiviral activity of the compounds against wild-type HIV-1.

  • Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Virus Infection: MT-4 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: The infected cells are seeded in 96-well plates and treated with serial dilutions of the test compounds. A positive control (e.g., a known NNRTI) and a negative control (no compound) are included.

  • Incubation: The plates are incubated for 5 days at 37°C.

  • MTT Assay: The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects, is calculated from the dose-response curve.

Cytotoxicity Assay

This assay evaluates the toxicity of the compounds on the host cells.

  • Cell Seeding: Uninfected MT-4 cells are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 5 days at 37°C.

  • MTT Assay: Cell viability is assessed using the MTT assay as described above.

  • Data Analysis: The absorbance is measured at 570 nm. The CC50 value, the concentration of the compound that reduces the viability of uninfected cells by 50%, is calculated from the dose-response curve.

Visualizing the Process and Mechanism

To better understand the experimental process and the mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Non-fluorinated Biphenylamine Non-fluorinated Biphenylamine Anti-HIV-1 Assay Anti-HIV-1 Assay Non-fluorinated Biphenylamine->Anti-HIV-1 Assay Test Cytotoxicity Assay Cytotoxicity Assay Non-fluorinated Biphenylamine->Cytotoxicity Assay Test Fluorinated Biphenylamine Fluorinated Biphenylamine Fluorinated Biphenylamine->Anti-HIV-1 Assay Test Fluorinated Biphenylamine->Cytotoxicity Assay Test Data Analysis Data Analysis Anti-HIV-1 Assay->Data Analysis EC50 Cytotoxicity Assay->Data Analysis CC50 Compare Potency & Safety Compare Potency & Safety Data Analysis->Compare Potency & Safety

Experimental workflow for comparing biphenylamines.

mechanism_of_action cluster_hiv HIV Replication Cycle Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesizes Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Biphenylamine (NNRTI) Biphenylamine (NNRTI) Biphenylamine (NNRTI)->Reverse Transcriptase Inhibits

Mechanism of action of biphenylamine NNRTIs.

References

A Comparative Guide to the X-ray Crystal Structures of 4'-Fluoro-[1,1'-biphenyl]-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Hypothetical Derivatives for Comparison

To illustrate a comparative study, we will consider the parent compound, 4'-Fluoro-[1,1'-biphenyl]-3-amine, and two hypothetical derivatives with varying substituents at the 2-position. These substituents are chosen to represent different steric and electronic effects.

  • Compound 1: this compound

  • Compound 2: 2'-Chloro-4'-fluoro-[1,1'-biphenyl]-3-amine

  • Compound 3: 4'-Fluoro-2'-methyl-[1,1'-biphenyl]-3-amine

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis are crucial for obtaining high-quality, comparable data.

2.1. Synthesis of this compound Derivatives

A common method for synthesizing these biphenyl derivatives is the Suzuki coupling reaction.

Materials:

  • 3-Bromoaniline (or a suitable derivative)

  • (4-Fluorophenyl)boronic acid (or a suitable derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the 3-bromoaniline derivative (1.0 eq) and the (4-fluorophenyl)boronic acid derivative (1.2 eq) in the solvent mixture.

  • Add the base (2.0 eq) and the palladium catalyst (0.05 eq).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

2.2. Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step.

Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

2.3. X-ray Data Collection and Structure Refinement

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

  • Mount a suitable single crystal on a goniometer head.

  • Center the crystal in the X-ray beam.

  • Collect diffraction data at a controlled temperature (typically 100 K to reduce thermal vibrations).

  • Process the diffraction data (integration and scaling) using appropriate software.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structure using full-matrix least-squares on F².

  • Locate and refine all non-hydrogen atoms anisotropically.

  • Place hydrogen atoms in calculated positions and refine them using a riding model.

Data Presentation for Comparison

Quantitative data should be summarized in clearly structured tables for easy comparison of the key structural parameters.

Table 1: Crystallographic Data and Refinement Details

ParameterCompound 1 (Hypothetical)Compound 2 (Hypothetical)Compound 3 (Hypothetical)
Chemical FormulaC₁₂H₁₀FNC₁₂H₉ClFNC₁₃H₁₂FN
Formula Weight187.22221.66201.25
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP2₁/cPbcaP2₁/n
a (Å)10.123(4)7.345(2)12.456(5)
b (Å)5.678(2)15.678(5)8.912(3)
c (Å)15.432(6)18.901(7)14.321(6)
β (°)95.12(3)90102.34(3)
Volume (ų)881.3(6)2175.4(11)1550.1(10)
Z484
Density (calculated, g/cm³)1.4121.3551.294
R₁ [I > 2σ(I)]0.0450.0510.048
wR₂ (all data)0.1230.1350.129

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles

ParameterCompound 1 (Hypothetical)Compound 2 (Hypothetical)Compound 3 (Hypothetical)
Bond Lengths (Å)
C3-N11.385(2)1.391(3)1.382(2)
C1-C1'1.489(2)1.495(3)1.485(2)
C4'-F11.362(2)1.359(3)1.365(2)
Bond Angles (°)
C2-C3-N1120.5(1)119.8(2)121.1(1)
C2-C1-C1'121.8(1)122.5(2)121.5(1)
Torsion Angle (°)
C2-C1-C1'-C2'35.4(2)45.8(3)40.1(2)

Visualization of Workflows and Interactions

Visual diagrams are essential for conveying complex relationships and workflows.

Experimental_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis start Starting Materials (3-Bromoaniline & Boronic Acid Derivatives) suzuki Suzuki Coupling Reaction start->suzuki purification Purification (Column Chromatography) suzuki->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Crystal Growth (Slow Evaporation, etc.) dissolution->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution data_analysis Comparative Data Analysis structure_solution->data_analysis

Caption: Experimental workflow for the comparative analysis of crystal structures.

Intermolecular_Interactions cluster_interactions Potential Intermolecular Interactions center Molecule A nh_pi N-H...π center->nh_pi pi_pi π-π Stacking center->pi_pi ch_f C-H...F center->ch_f nh_n N-H...N center->nh_n ch_pi C-H...π center->ch_pi

Caption: Potential intermolecular interactions in the crystal packing.

By following these protocols and data presentation standards, researchers can effectively compare the solid-state structures of this compound derivatives, leading to a deeper understanding of their structure-property relationships.

A Comparative Guide to the Analytical Validation of 4'-Fluoro-[1,1'-biphenyl]-3-amine Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analytical validation of 4'-Fluoro-[1,1'-biphenyl]-3-amine purity against other analytical techniques. Ensuring the purity of this and other chemical intermediates is critical for the safety, efficacy, and reproducibility of drug discovery and development. This document outlines detailed experimental protocols, presents comparative data, and includes visualizations to assist researchers in making informed decisions for their analytical needs.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds like this compound.[1][2] A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach, offering high resolution, sensitivity, and specificity for separating the main compound from potential process-related impurities and degradation products.[2][3]

A stability-indicating HPLC method was developed and validated to ensure it is fit for its purpose of accurately quantifying the purity of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[3][4]

Experimental Protocol: Reversed-Phase HPLC

A validated RP-HPLC method for the purity analysis of this compound is detailed below.

Chromatographic Conditions:

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

Accurately weigh and dissolve the this compound sample in the mobile phase (initial composition) to a target concentration of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation Summary

The following table summarizes the validation parameters and typical acceptance criteria for the HPLC method.

Validation ParameterMethodologyTypical Acceptance Criteria
Specificity Forced degradation studies (acid, base, oxidation, thermal, photolytic stress) are performed to demonstrate that the method can separate the analyte from potential degradation products and impurities.[3]The peak for this compound should be pure and free from co-eluting peaks in all stress conditions.
Linearity A series of at least five standard solutions are prepared over a range of 50% to 150% of the target concentration. A calibration curve of peak area versus concentration is plotted.[3][5]Correlation coefficient (R²) ≥ 0.999
Accuracy Recovery studies are performed by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120%).[5]Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Multiple injections of the same sample on the same day.[6]Intermediate Precision (Inter-day): Analysis is repeated on different days with different analysts and/or equipment.[6]Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.[4]Typically in the range of 0.01-0.05% of the target concentration.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.[4]Typically in the range of 0.05-0.15% of the target concentration.
Robustness The effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) is evaluated.[3]The system suitability parameters should remain within acceptable limits.
Potential Impurities

During the synthesis of this compound, several impurities can arise from starting materials, by-products, or degradation. Potential impurities could include starting materials like 3-bromoaniline and 4-fluorophenylboronic acid, as well as homocoupling products.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used method, other techniques can offer advantages in specific situations or provide orthogonal data for a more comprehensive purity assessment.[1][7]

Analytical MethodPrincipleAdvantagesDisadvantages
Supercritical Fluid Chromatography (SFC) Differential partitioning using a supercritical fluid (e.g., CO₂) as the mobile phase.[8]3 to 5 times faster than HPLC, reduced organic solvent consumption, compatible with mass spectrometry.[8]Requires specialized instrumentation.[8]
Quantitative Nuclear Magnetic Resonance (qNMR) Direct comparison of the integral of an analyte's NMR signal to that of a certified internal standard.[7]Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[1]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.High sensitivity and selectivity, provides structural information from mass spectra.[1]May require derivatization for non-volatile compounds, potential for thermal degradation.[1]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[1]High separation efficiency, small sample volume, can be a good alternative for compounds prone to hydrolysis.[1]Lower concentration sensitivity compared to HPLC with UV detection.

Visualizing the Workflow

To better understand the logical flow of the analytical validation process, the following diagrams are provided.

HPLC_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol (ICH Q2) start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy (Spiking Studies) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end End: Method Validated validation_report->end Purity_Analysis_Comparison sample This compound Sample hplc HPLC (Primary Method) sample->hplc Routine Analysis sfc SFC sample->sfc Orthogonal Methods qnmr qNMR sample->qnmr Orthogonal Methods gcms GC-MS sample->gcms Orthogonal Methods ce CE sample->ce Orthogonal Methods purity_assessment Comprehensive Purity Profile hplc->purity_assessment sfc->purity_assessment qnmr->purity_assessment gcms->purity_assessment ce->purity_assessment

References

A Spectroscopic Guide to the Isomers of 4'-Fluoro-[1,1'-biphenyl]-3-amine: An In-depth Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the precise structural characterization of molecular isomers is paramount. The seemingly subtle shift of a functional group can dramatically alter a compound's pharmacological activity, toxicity, and material properties. This guide provides a comprehensive spectroscopic comparison of the key isomers of 4'-Fluoro-[1,1'-biphenyl]-3-amine, a biphenyl scaffold of interest in medicinal chemistry. We will delve into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to provide a framework for the unambiguous identification of these closely related compounds.

The Importance of Isomeric Differentiation

The position of the fluorine and amine substituents on the biphenyl core of this compound gives rise to several positional isomers, each with a unique electronic and steric profile. For instance, the fluorine atom's location influences the molecule's lipophilicity and metabolic stability, while the position of the amine group is critical for target binding and overall pharmacological effect. Consequently, the ability to definitively distinguish between these isomers is not merely an academic exercise but a critical step in the development of safe and effective chemical entities. This guide will focus on the comparison of the parent compound, this compound, with its key positional isomers: 2'-Fluoro-[1,1'-biphenyl]-3-amine, 3'-Fluoro-[1,1'-biphenyl]-3-amine, 4'-Fluoro-[1,1'-biphenyl]-2-amine, and 4'-Fluoro-[1,1'-biphenyl]-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Probe

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For the isomers of fluoro-biphenyl-amine, ¹H, ¹³C, and ¹⁹F NMR each offer unique and complementary insights.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining comparable NMR data.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the amine sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the sample is fully soluble. The choice of solvent can influence chemical shifts, so consistency across samples is key for accurate comparison.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample vial and gently vortex or sonicate to ensure complete dissolution.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added by the solvent manufacturer. For ¹⁹F NMR, an external reference or a known internal standard like trifluorotoluene may be used if not referencing to the instrument's internal frequency.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool to remove any particulate matter.

  • Capping and Labeling: Securely cap and label the NMR tube.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex splitting patterns in the aromatic region.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. For fluorinated compounds, ¹³C spectra can be complex due to C-F coupling. Proton and fluorine decoupling methods can simplify the spectra.[1]

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus with a wide chemical shift range, which minimizes signal overlap.[2]

References

The Impact of Fluorine Substitution on the Acidity of Biphenylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties. Among these, the acidity (pKa) of amine functional groups is of paramount importance, influencing factors such as solubility, membrane permeability, and drug-receptor interactions. This guide provides a comparative analysis of the effects of fluorine substitution on the pKa of biphenylamines, supported by experimental data and detailed methodologies.

Influence of Fluorine on Amine Basicity: A Data-Driven Comparison

The electron-withdrawing nature of fluorine significantly impacts the basicity of the amine group in biphenylamines. By pulling electron density away from the nitrogen atom, fluorine substitution stabilizes the lone pair of electrons, making them less available for protonation and thereby lowering the pKa of the conjugate acid (i.e., making the amine less basic).

Table 1: Experimental pKa Values of 4-Aminobiphenyl and a Fluoro-Substituted Derivative

CompoundStructurepKaReference
4-Aminobiphenyl4.35[1][2][3]
4-Amino-4'-fluorobiphenyl3.99 (Predicted)[4]

Table 2: Experimental pKa Values of Aniline and its Fluoro-Derivatives

This dataset for substituted anilines provides a strong model for predicting the pKa modulation in the biphenylamine series.

CompoundpKa
Aniline4.60
2-Fluoroaniline3.20[5]
3-Fluoroaniline3.51
4-Fluoroaniline4.65[2][6]
2,4-DifluoroanilineData not available
2,6-DifluoroanilineData not available
3,4-DifluoroanilineData not available
3,5-DifluoroanilineData not available

Note: The pKa values for anilines are sourced from various publicly available databases and may have slight variations depending on the experimental conditions.

The data clearly illustrates that fluorine substitution generally decreases the pKa of the amine. The magnitude of this effect is dependent on the position and number of fluorine atoms. Fluorine at the ortho and para positions to the amine group is expected to have a more pronounced pKa-lowering effect due to the combination of inductive and resonance effects. Substitution on the distal phenyl ring, as in 4-amino-4'-fluorobiphenyl, has a less pronounced, purely inductive effect on the amine's basicity.

Visualizing the Structure-pKa Relationship

The following diagram illustrates the expected impact of fluorine substitution on the pKa of 4-aminobiphenyl based on established electronic effects.

G Effect of Fluorine Substitution on pKa of 4-Aminobiphenyl cluster_aminophenyl Substitution on Aminophenyl Ring cluster_distal Substitution on Distal Phenyl Ring 4-Aminobiphenyl 4-Aminobiphenyl (pKa ≈ 4.35) Ortho-Fluoro ortho-Fluoro (e.g., 2-Fluoro-4-aminobiphenyl) Expected pKa << 4.35 4-Aminobiphenyl->Ortho-Fluoro -I, -R effect (strongest) Meta-Fluoro meta-Fluoro (e.g., 3-Fluoro-4-aminobiphenyl) Expected pKa < 4.35 4-Aminobiphenyl->Meta-Fluoro -I effect Para-Fluoro para-Fluoro (e.g., 3'-Fluoro-4-aminobiphenyl) Expected pKa < 4.35 4-Aminobiphenyl->Para-Fluoro -I, -R effect Para-Prime-Fluoro para'-Fluoro (4-Amino-4'-fluorobiphenyl) Predicted pKa ≈ 3.99 4-Aminobiphenyl->Para-Prime-Fluoro -I effect (weaker)

Caption: Fluorine's effect on biphenylamine pKa.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for structure-activity relationship (SAR) studies. The following are detailed methodologies for two common and reliable techniques.

Potentiometric Titration

This classic method involves the gradual titration of the amine solution with a standardized acid, monitoring the pH change to determine the point of half-neutralization, which corresponds to the pKa.

Methodology:

  • Sample Preparation: Accurately weigh approximately 20 mg of the biphenylamine derivative and dissolve it in a suitable solvent, typically a methanol-water mixture (e.g., 1:9 v/v), to ensure complete dissolution.[7] The final concentration should be in the range of 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).[8] Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.[9]

  • Data Acquisition: Record the pH value after each addition of the titrant, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which can be identified as the inflection point of the first derivative of the titration curve.

19F NMR Spectroscopy

For fluorinated compounds, 19F NMR spectroscopy offers a highly sensitive and accurate method for pKa determination. The chemical shift of the fluorine atom is sensitive to the protonation state of the nearby amine group.

Methodology:

  • Sample Preparation: Prepare a series of buffer solutions with known pH values spanning a range of approximately 3-4 pH units around the expected pKa of the compound. Dissolve the fluorinated biphenylamine in each buffer solution to a final concentration of 1-5 mM.

  • NMR Acquisition: Acquire 19F NMR spectra for each sample at a constant temperature.[10] A reference compound with a known chemical shift can be included for calibration.

  • Data Analysis: Plot the 19F chemical shift (δ) as a function of the solution pH. The resulting data is fitted to the Henderson-Hasselbalch equation:

    δ_observed = (δ_acidic * 10^(pKa - pH) + δ_basic) / (1 + 10^(pKa - pH))

    where δ_observed is the measured chemical shift at a given pH, and δ_acidic and δ_basic are the chemical shifts of the fully protonated and deprotonated forms of the amine, respectively. The pKa is determined from the best fit of the data to this equation.[11]

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental determination and analysis of the pKa of fluorine-substituted biphenylamines.

G Workflow for pKa Determination of Fluorinated Biphenylamines cluster_synthesis Compound Synthesis & Purification cluster_pka pKa Determination cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Fluoro-Biphenylamine Analogs Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Method_Selection Method Selection Characterization->Method_Selection Potentiometric Potentiometric Titration Method_Selection->Potentiometric  Non-fluorinated or  as a primary method NMR_19F 19F NMR Spectroscopy Method_Selection->NMR_19F Fluorinated compounds Data_Processing Data Processing and pKa Calculation Potentiometric->Data_Processing NMR_19F->Data_Processing Comparison Comparative Analysis of pKa Values Data_Processing->Comparison SAR Structure-Acidity Relationship (SAR) Elucidation Comparison->SAR

Caption: pKa determination experimental workflow.

References

A Comparative Guide to Palladium Catalysts for the Synthesis of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine atoms into biphenyl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated biphenyls often exhibit enhanced metabolic stability, improved pharmacokinetic properties, and unique electronic characteristics, making them highly valuable in drug discovery and the development of advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for synthesizing these important compounds. The choice of the palladium catalyst is critical and can significantly impact reaction efficiency, yield, and overall cost. This guide provides a comparative analysis of various palladium catalysts for the synthesis of fluorinated biphenyls, supported by experimental data, to aid researchers in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The following tables summarize the performance of different palladium-based catalytic systems in the Suzuki-Miyaura coupling reaction for the synthesis of fluorinated biphenyls. The data is compiled from studies conducting direct comparisons where available, offering insights into the relative efficacy of each catalyst.

Table 1: Heterogeneous vs. Homogeneous Catalysis

This table compares a heterogeneous palladium catalyst, palladium nanoparticles on COOH-modified graphene (G-COOH-Pd-10), with homogeneous systems for the synthesis of fluorinated biphenyls. The data highlights the conversion of 1-bromo-4-fluorobenzene to 4,4'-difluorobiphenyl.

Catalyst SystemCoupling PartnersBaseSolventTemp. (°C)Time (h)Conversion (%)TOF (h⁻¹)Reference
G-COOH-Pd-101-bromo-4-fluorobenzene + 4-fluorophenylboronic acidK₂CO₃DMF/H₂O (95:5)11039867.1[1]
Homogeneous Pd ComplexesSimilar fluorinated biaryl synthesisN/AN/AN/AN/AN/ALower than G-COOH-Pd-10[1]

TOF (Turnover Frequency) is a measure of the catalyst's activity. A higher TOF indicates a more active catalyst.

Key Observation: The heterogeneous G-COOH-Pd-10 catalyst demonstrates a significantly higher turnover frequency compared to the reported values for homogeneous palladium complexes in similar reactions, indicating its high efficiency.[1]

Table 2: Comparison of Homogeneous Palladium Precatalysts and Ligands

The performance of homogeneous palladium catalysts is highly dependent on the choice of phosphine ligand. This table presents data on the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a reaction representative of challenging couplings, using in-situ generated catalysts from Pd(OAc)₂ with the XPhos ligand. While not a direct synthesis of a fluorinated biphenyl, this data provides valuable insights into the effect of ligand-to-metal ratio on catalyst performance.

Palladium SourceLigandLigand:Pd RatioBaseSolventYield (%)Reference
Pd(OAc)₂XPhos0.8K₃PO₄MeOH/THF44[2]
Pd(OAc)₂XPhos1.0K₃PO₄MeOH/THF66[2]
Pd(OAc)₂XPhos1.2K₃PO₄MeOH/THF84[2]

Key Observation: For in-situ generated catalysts from Pd(OAc)₂, increasing the ligand-to-metal ratio can significantly enhance the reaction yield.[2] This highlights the critical role of the ligand in stabilizing the active catalytic species and promoting the cross-coupling reaction.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these synthetic transformations. Below is a representative experimental protocol for the Suzuki-Miyaura synthesis of a fluorinated biphenyl.

Representative Protocol for the Synthesis of 4,4'-Difluorobiphenyl using a Heterogeneous Catalyst

This protocol is adapted from the synthesis using the G-COOH-Pd-10 catalyst.[1]

Materials:

  • 1-bromo-4-fluorobenzene

  • 4-fluorophenylboronic acid

  • G-COOH-Pd-10 catalyst

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water (H₂O)

Procedure:

  • In a reaction vessel, combine 1-bromo-4-fluorobenzene (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add the G-COOH-Pd-10 catalyst (typically 1-5 mol% of palladium).

  • Add a 95:5 mixture of DMF and water as the solvent.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the heterogeneous catalyst. The catalyst can be washed, dried, and potentially reused.

  • The filtrate is then subjected to a standard aqueous work-up and purification by chromatography to isolate the 4,4'-difluorobiphenyl product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of fluorinated biphenyls via the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow Reactants Reactants (Fluoroaryl Halide, Arylboronic Acid, Base) Reaction_Vessel Reaction Setup (Inert Atmosphere, Heating) Reactants->Reaction_Vessel Catalyst Palladium Catalyst (e.g., G-COOH-Pd-10, Pd(OAc)2/Ligand) Catalyst->Reaction_Vessel Solvent Solvent System (e.g., DMF/H2O, Toluene) Solvent->Reaction_Vessel Reaction Suzuki-Miyaura Coupling Reaction Reaction_Vessel->Reaction Reaction Conditions Workup Aqueous Work-up & Extraction Reaction->Workup Catalyst_Recovery Catalyst Recovery (for heterogeneous catalysts) Reaction->Catalyst_Recovery Purification Purification (e.g., Column Chromatography) Workup->Purification Product Fluorinated Biphenyl Product Purification->Product

Caption: General workflow for the palladium-catalyzed Suzuki-Miyaura synthesis of fluorinated biphenyls.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L_n PdII_Aryl->PdII_Diaryl Ar'-B(OR)2, Base PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Fluorinated Biphenyl) PdII_Diaryl->Product ArylHalide Ar-X (Fluoroaryl Halide) BoronicAcid Ar'-B(OR)2 Base Base Byproduct X-B(OR)2

References

Safety Operating Guide

Proper Disposal of 4'-Fluoro-[1,1'-biphenyl]-3-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 4'-Fluoro-[1,1'-biphenyl]-3-amine must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Hazard Profile and Safety Summary

This compound is a chemical compound that presents several hazards. It is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation. Furthermore, it is classified as toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal to prevent environmental contamination. All personnel must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this substance.[1]

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1][2]
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Aquatic Toxicity Toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Contamination: Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled, and sealed container for collecting waste of this compound. The container should be clearly marked as "Hazardous Waste" and include the chemical name.

  • Solid Waste: Collect any solid residues, contaminated absorbent materials, and disposable PPE in this container.

  • Liquid Waste: If the compound is in a solution, it should be collected in a designated, sealed container for liquid hazardous waste. Do not mix with other incompatible waste streams.

  • Prevent Spills: Handle the waste container carefully to prevent spills. In case of a spill, soak it up with an inert absorbent material and place it in the designated waste container.[3]

3. Storage of Chemical Waste:

  • Secure Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent environmental release in case of a leak.

4. Final Disposal:

  • Approved Waste Disposal Facility: The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[3]

  • Regulatory Compliance: Adhere to all local, regional, and national regulations for hazardous waste disposal.[3] Do not pour this chemical down the drain or dispose of it with regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Ventilated Area (Fume Hood) B->C D Use Designated, Labeled Hazardous Waste Container C->D E Solid or Liquid Waste? D->E F Collect in Solid Waste Container E->F Solid G Collect in Liquid Waste Container E->G Liquid H Seal Container Tightly F->H G->H I Store in Designated, Secure, and Ventilated Area H->I J Use Secondary Containment I->J K Arrange for Pickup by Approved Waste Disposal Company J->K L Ensure Compliance with Local & National Regulations K->L M Disposal Complete L->M

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4'-Fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4'-Fluoro-[1,1'-biphenyl]-3-amine

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and minimizing environmental impact. This compound is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required equipment.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of vapors or dust.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide protection against splashes, while a face shield offers broader facial protection.[4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The specific type of respirator will depend on the potential airborne concentration.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]

  • PPE Donning: Before entering the designated handling area, correctly don all required PPE as outlined in the table above.

2. Handling the Compound:

  • Weighing: All weighing of the solid compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.

  • Reactions: All chemical reactions involving this compound must be conducted within a properly functioning chemical fume hood. Ensure all glassware is securely clamped and the setup is stable.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work surface within the fume hood with a suitable solvent and cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and then the lab coat. Wash hands thoroughly after removing all PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All disposable items contaminated with the compound, such as gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour this chemical down the drain.[5]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Handling outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep 1. Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check, Don PPE) handling 2. Handling Compound (Weigh in Fume Hood, Prepare Solutions, Conduct Reactions) prep->handling post_handling 3. Post-Handling Procedures (Decontaminate Work Area, Doff PPE) handling->post_handling segregation 1. Waste Segregation (Solid, Liquid, Sharps) post_handling->segregation management 2. Waste Container Management (Labeling, Storage) segregation->management disposal 3. Professional Disposal management->disposal

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.